HEXYL NITRATE
Description
The exact mass of the compound Nitric acid, hexyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.47e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexyl nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDYNDJUZRMYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066636 | |
| Record name | Nitric acid, hexyl ester | |
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Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
1.58 [mmHg] | |
| Record name | Nitric acid, hexyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15976 | |
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CAS No. |
20633-11-8, 72245-27-3 | |
| Record name | Hexyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl nitrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, hexyl ester, branched and linear | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Nitric acid, hexyl ester | |
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| Record name | Hexyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY6PB9CHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of n-Hexyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of n-hexyl nitrate (B79036), a valuable compound in various chemical research and development applications. The following sections detail the experimental protocol, present key quantitative data from related syntheses, and visualize the operational workflow.
Introduction
n-Hexyl nitrate is an organic nitrate ester. The synthesis of alkyl nitrates such as n-hexyl nitrate is typically achieved through the nitration of the corresponding alcohol, in this case, n-hexanol, using a mixed acid nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This esterification reaction is a fundamental process in organic chemistry. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction. The alcohol's hydroxyl group then attacks the nitronium ion, leading to the formation of the nitrate ester and water. Careful control of reaction temperature is crucial to prevent side reactions and ensure safety.
Experimental Protocol: Synthesis of n-Hexyl Nitrate
This protocol is a representative procedure adapted from established methods for the synthesis of similar alkyl nitrates, such as 2-ethylhexyl nitrate.[1][2]
Materials and Equipment:
-
n-Hexanol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice bath, slowly add a predetermined molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The temperature of the mixture should be maintained between 0-5 °C.
-
Nitration Reaction: While maintaining the low temperature, add n-hexanol dropwise to the stirred nitrating mixture via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C. After the addition is complete, continue stirring the mixture for an additional 1-2 hours in the ice bath.
-
Quenching and Separation: Carefully pour the reaction mixture over crushed ice. The n-hexyl nitrate will separate as an oily layer. Transfer the mixture to a separatory funnel and allow the layers to separate completely.
-
Washing:
-
Separate the organic layer (the crude n-hexyl nitrate).
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution). During the bicarbonate wash, be sure to vent the separatory funnel frequently to release any evolved carbon dioxide gas.
-
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter to remove the drying agent.
-
The crude n-hexyl nitrate can be purified by vacuum distillation to obtain the final product of high purity.
-
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of alkyl nitrates, providing a comparative overview.
| Alkyl Nitrate | Alcohol | Nitrating Agent Composition (wt%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Ethylthis compound | 2-Ethylhexanol | HNO₃: 21-33%, H₂SO₄: 55-63%, H₂O: remainder | 15-25 | 0.8-1.0 hours (addition) | ~97 | [1] |
| 2-Ethylthis compound | 2-Ethylhexanol | H₂SO₄: 60-45%, HNO₃: 10-25%, N₂O₄: 0.0001-0.1%, H₂O: remainder | 15-40 | 2-5 minutes | >98 | [2] |
| Isooctyl Nitrate | Isooctyl Alcohol | 98% HNO₃, 98% H₂SO₄ | 0 | 15 seconds (residence time) | 100 | [3] |
Visualizations
Experimental Workflow for n-Hexyl Nitrate Synthesis
Caption: Workflow diagram illustrating the synthesis of n-hexyl nitrate.
References
- 1. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 2. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
- 3. US20170066710A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Hexyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl nitrate (B79036), with a focus on n-hexyl nitrate and its prevalent isomer, 2-ethylhexyl nitrate. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Introduction
This compound refers to a group of isomeric organic compounds with the chemical formula C₆H₁₃NO₃. These compounds are esters of hexanol and nitric acid. While several isomers exist, the most commercially significant is 2-ethylthis compound, which is widely used as a cetane improver in diesel fuels to enhance combustion efficiency and reduce emissions. The straight-chain isomer, n-hexyl nitrate, and other branched isomers are less common but are of interest for comparative chemical studies. This guide will detail the properties and experimental protocols associated with these key isomers.
Isomeric Forms of this compound
The primary isomers of this compound include n-hexyl nitrate, secondary hexyl nitrates (2-hexyl nitrate and 3-hexyl nitrate), and the commercially important 2-ethylthis compound. A logical diagram illustrating the relationship between these isomers is provided below.
Isomeric forms of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound isomers vary based on their molecular structure. The following tables summarize the key quantitative data for n-hexyl nitrate, 3-hexyl nitrate, and 2-ethylthis compound.
Table 1: General and Physical Properties of this compound Isomers
| Property | n-Hexyl Nitrate | 3-Hexyl Nitrate | 2-Ethylthis compound |
| CAS Number | 20633-11-8 | 921-34-6 | 27247-96-7 |
| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | C₈H₁₇NO₃ |
| Molecular Weight ( g/mol ) | 147.17 | 147.17 | 175.23 |
| Appearance | - | - | Clear, pale yellow liquid |
| Melting Point (°C) | <0 | ~35 | Not well-defined; liquid at low temperatures |
| Boiling Point (°C) | 68-70 @ 13 Torr | ~237.3 (Predicted) | 85-90 @ 10 mmHg |
| Density (g/mL) | - | - | 0.963 @ 25°C |
| Solubility in Water | - | Log10WS: -2.61 (Calculated) | Slightly soluble (0.0125 g/L @ 20°C) |
| Refractive Index (n20/D) | - | - | 1.432 |
Table 2: Thermodynamic and Other Properties
| Property | n-Hexyl Nitrate | 3-Hexyl Nitrate | 2-Ethylthis compound |
| Standard Gibbs Free Energy of Formation (ΔfG°) | - | -72.25 kJ/mol (Calculated) | - |
| Enthalpy of Formation (ΔfH°gas) | - | -315.43 kJ/mol (Calculated) | - |
| Enthalpy of Vaporization (ΔvapH°) | - | 47.56 kJ/mol (Calculated) | - |
| Octanol/Water Partition Coefficient (logPoct/wat) | - | 1.773 (Calculated) | - |
| McGowan's Characteristic Volume (McVol) | - | 118.690 ml/mol (Calculated) | - |
| Critical Pressure (Pc) | - | 3117.52 kPa (Calculated) | - |
| Critical Temperature (Tc) | - | 715.03 K (Calculated) | - |
Experimental Protocols
Synthesis of 2-Ethylthis compound
A common laboratory-scale synthesis of 2-ethylthis compound involves the nitration of 2-ethylhexanol using a mixed acid solution.
Materials:
-
2-Ethylhexanol
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Urea
-
10% Sodium sulfate (B86663) (Na₂SO₄) solution
-
10% Sodium carbonate (Na₂CO₃) solution
Procedure:
-
A reactor is charged with a mixed acid solution containing nitric acid, sulfuric acid, and water.
-
The mixed acid is agitated, and its temperature is adjusted to 25 ± 3°C.
-
Urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.
-
2-Ethylhexyl alcohol is added to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.
-
After the addition of 2-ethylhexanol, the reaction mixture is held at this temperature for 1 hour.
-
Agitation is stopped, and the bottom acid layer is drained.
-
The organic layer is washed sequentially with a 10% aqueous sodium sulfate solution and a 10% aqueous sodium carbonate solution to neutralize and remove residual acids.
-
The final 2-ethylthis compound product is separated from the aqueous layer.
The following diagram illustrates the general workflow for the synthesis and purification of 2-ethylthis compound.
Synthesis and purification workflow for 2-ethylthis compound.
Analysis of this compound in Diesel Fuel (ASTM D4046)
This standard test method is used for the spectrophotometric determination of alkyl nitrates in diesel fuels.[1]
Principle: The method is based on the reaction of alkyl nitrates with a chromogenic reagent to produce a colored complex, the absorbance of which is measured spectrophotometrically. The concentration of the alkyl nitrate is then determined from a calibration curve prepared using standards of the same alkyl nitrate.
Apparatus:
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure (General Outline):
-
Preparation of Calibration Standards: A series of standard solutions of the specific alkyl nitrate (e.g., n-hexyl nitrate or 2-ethylthis compound) in diesel fuel are prepared at known concentrations.
-
Sample Preparation: A known volume of the diesel fuel sample is taken.
-
Color Development: The sample and standards are treated with the chromogenic reagent under specified conditions to develop the color.
-
Spectrophotometric Measurement: The absorbance of the sample and standards is measured at the wavelength of maximum absorbance.
-
Calculation: The concentration of the alkyl nitrate in the sample is calculated by comparing its absorbance to the calibration curve.
Spectroscopic Data
Infrared (IR) Spectroscopy
Alkyl nitrates exhibit characteristic IR absorption bands. The key absorptions are due to the nitrate group (-O-NO₂). Generally, strong bands are observed in the following regions:
-
Asymmetric NO₂ stretch: 1660-1625 cm⁻¹
-
Symmetric NO₂ stretch: 1285-1250 cm⁻¹
-
O-N stretch: 870-835 cm⁻¹
These bands are crucial for the identification of the nitrate functional group in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound isomers will show signals corresponding to the different types of protons in the alkyl chain. The protons on the carbon atom attached to the nitrate group (α-protons) will be deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) and methyl protons.
¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the nitrate group will be shifted downfield due to the electronegativity of the oxygen atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for alkyl nitrates involve the loss of the nitrate group (NO₂) or cleavage of the alkyl chain. The fragmentation pattern can be used to elucidate the structure of the specific isomer. For 2-ethylthis compound, a common fragment corresponds to the 2-ethylhexyl carbocation.
Safety and Handling
Hexyl nitrates are combustible liquids and should be handled with care. They can be harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds. They should be stored in a cool, well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, with a particular focus on n-hexyl nitrate and 2-ethylthis compound. The tabulated data, experimental protocols, and spectroscopic information are intended to be a valuable resource for researchers and professionals working with these compounds. The provided diagrams offer a clear visualization of the isomeric relationships and a typical synthesis workflow. As with all chemical compounds, it is imperative to consult the relevant Safety Data Sheet (SDS) before handling and to follow all recommended safety procedures.
References
The Role of Hexyl Nitrate in Enhancing Diesel Fuel Combustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent demand for greater diesel engine efficiency and reduced emissions has spurred extensive research into fuel additives. Among these, alkyl nitrates, particularly 2-ethylhexyl nitrate (B79036) (2-EHN), have emerged as a prominent class of cetane improvers. This technical guide provides an in-depth analysis of the mechanism of action of hexyl nitrate in diesel fuel, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and experimental processes.
Core Mechanism of Action: Accelerating Ignition
The primary function of this compound, and specifically its common isomer 2-ethylthis compound (2-EHN), is to enhance the cetane number of diesel fuel.[1][2] The cetane number is a critical measure of a diesel fuel's ignition quality, signifying the delay between the injection of fuel into the combustion chamber and the onset of combustion.[3][4] A higher cetane number corresponds to a shorter ignition delay, leading to a smoother, more controlled combustion process.[4]
The efficacy of 2-EHN as a cetane improver stems from its thermal instability at temperatures encountered during the compression stroke in a diesel engine.[1][5] Unlike the more stable hydrocarbon components of diesel fuel, 2-EHN begins to decompose at a relatively low temperature, around 157°C.[5][6] This thermal decomposition initiates a cascade of chemical reactions that accelerate the autoignition of the diesel fuel.
The decomposition of 2-EHN proceeds via the homolytic cleavage of the O-N bond, generating an alkoxy radical (2-ethylhexyloxy radical) and nitrogen dioxide (NO₂).[5][7]
C₈H₁₇ONO₂ → C₈H₁₇O• + NO₂
The highly reactive alkoxy radical can then undergo further reactions, such as decomposition into smaller alkyl radicals and formaldehyde.[5] These radicals, along with the nitrogen dioxide, readily react with the hydrocarbon molecules of the diesel fuel, abstracting hydrogen atoms and creating a pool of highly reactive fuel radicals.[8] This initiation of a radical chain reaction significantly lowers the activation energy required for the bulk fuel to begin combustion, thereby shortening the ignition delay period.[5][8]
Quantitative Impact on Diesel Fuel Properties and Engine Performance
The addition of 2-ethylthis compound to diesel fuel has a demonstrable and quantifiable impact on several key parameters, including cetane number, engine performance, and exhaust emissions. The following tables summarize findings from various experimental studies.
Table 1: Effect of 2-Ethylthis compound (2-EHN) on Cetane Number
| Base Fuel | 2-EHN Concentration | Cetane Number Increase | Reference |
| Diesel-Ethanol Blend (E10) | 2% | 5% | [9] |
| Diesel-Ethanol Blend (E10) | 4% | 11% | [9] |
| Diesel-Ethanol Blend (E10) | 6% | 16% | [9] |
| Diesel-Hazelnut Oil-n-Butanol Blend | 2000 ppm | ~13.12% | [10] |
| Diesel-Hazelnut Oil-n-Pentanol Blend | 2000 ppm | ~12.26% | [10] |
| Biodiesel-2-Methylfuran Blend (BMF30) | 1% | - | [10] |
| Biodiesel-2-Methylfuran Blend (BMF30) | 1.5% | - | [10] |
Note: The exact cetane number increase can vary depending on the base fuel's composition.
Table 2: Effect of 2-Ethylthis compound (2-EHN) on Engine Performance
| Fuel Blend | 2-EHN Concentration | Change in Brake Specific Fuel Consumption (BSFC) | Change in Brake Thermal Efficiency (BTE) | Reference |
| Biodiesel-2-Methylfuran Blend (BMF30) | 1% | -5.34% | - | [10] |
| Biodiesel-2-Methylfuran Blend (BMF30) | 1.5% | -7.25% | - | [10] |
| Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends | 500-2000 ppm | -2.49% to -8.17% | - | [11] |
| Diesel | 2% | - | +11.57% (at 3000-Watt load) | [12] |
| Diesel–2-Methylfuran Blend (M30) | 1.5% | -2.78% | +3.54% | [13] |
| Diesel–2-Methylfuran Blend (M30) | 2.5% | -5.7% | +7.1% | [13] |
Table 3: Effect of 2-Ethylthis compound (2-EHN) on Engine Emissions
| Fuel Blend | 2-EHN Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Emissions | Reference | |---|---|---|---|---|---| | Biodiesel-2-Methylfuran Blend (BMF30) | 1% - 1.5% | -9.4% to -17.48% | -45.1% to -85.5% | -14.56% to -24.90% | Decreased |[10] | | Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends | 500-2000 ppm | -0.26% to -5.26% | +7.16% to +23.46% | Varied | - |[11] | | Diesel | 3% | +42.68% (at 3000-Watt load) | -31.25% | -60.61% | Increased |[12] | | Diesel–2-Methylfuran Blend (M30) | 1.5% - 2.5% | -9.20% to -17.57% | -12.11% to -33.98% | -7.93% to -21.59% | Slightly Increased |[13] | | Premixed Low-Temperature Combustion (LTC) | Matching Cetane Numbers | Increased | - | - | - |[14] |
The impact of 2-EHN on nitrogen oxide (NOx) emissions is complex. While the decomposition of 2-EHN introduces additional nitrogen into the combustion process, which can be a precursor to NOx formation, the shortened ignition delay and resulting changes in the combustion phasing can also lead to a reduction in peak combustion temperatures, a key factor in thermal NOx production.[10][14] The net effect on NOx emissions can therefore vary depending on engine operating conditions and the base fuel composition.[8][12][15]
Experimental Protocols for Evaluation
The efficacy of this compound as a cetane improver is evaluated through a series of standardized and specialized experimental procedures.
Cetane Number Determination (ASTM D613)
The definitive method for measuring the cetane number of a diesel fuel is the ASTM D613 standard test method.[2][3][16]
Apparatus:
-
A Cooperative Fuel Research (CFR) engine, which is a standardized single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine.[16][17]
Procedure:
-
The CFR engine is operated under precisely controlled conditions of speed, temperature, and fuel flow rate.[2]
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until a specific ignition delay is achieved.[3][16]
-
The performance of the test fuel is then bracketed by two reference fuels with known cetane numbers.[3][16]
-
The cetane number of the test fuel is determined by interpolating between the compression ratios required for the reference fuels to achieve the same ignition delay.[3][18]
Combustion Analysis in a Constant Volume Combustion Chamber (CVCC)
A Constant Volume Combustion Chamber (CVCC) is a crucial tool for studying the fundamental spray and combustion characteristics of fuels and additives under simulated engine conditions without the complexities of a running engine.[8][19][20]
Apparatus:
-
A high-pressure, high-temperature chamber with optical access (quartz windows).[20][21]
-
A common-rail fuel injection system to deliver fuel at high pressure.[20]
-
High-speed imaging equipment (e.g., schlieren, shadowgraphy) to visualize spray development and ignition.[22]
-
Pressure transducers and other sensors to record combustion data.[20]
Procedure:
-
The CVCC is filled with a gas (typically nitrogen for non-combusting spray analysis or a mixture of nitrogen and oxygen for combustion studies) and heated to a specific temperature and pressure to simulate conditions in a diesel engine cylinder at the time of injection.[20][21]
-
A single injection of the test fuel (with and without this compound) is introduced into the chamber.
-
High-speed cameras capture the liquid and vapor penetration of the fuel spray, as well as the timing and location of ignition.
-
Pressure data is recorded to determine the ignition delay and analyze the heat release rate.
Engine Performance and Emissions Testing
To evaluate the real-world impact of this compound, tests are conducted on fully instrumented diesel engines mounted on a dynamometer.
Apparatus:
-
A multi-cylinder, direct-injection diesel engine.[10]
-
An engine dynamometer to control engine speed and load.
-
Fuel flow measurement equipment.
-
Exhaust gas analyzers to measure the concentrations of NOx, CO, HC, and particulate matter (soot).[23]
Procedure:
-
The engine is operated at a series of steady-state conditions (e.g., varying engine speeds and loads).
-
The engine is first run on a baseline diesel fuel, and performance parameters (Brake Specific Fuel Consumption, Brake Thermal Efficiency) and emissions are recorded.
-
The engine is then run on the same diesel fuel blended with a known concentration of this compound, and the same data is collected.
-
The results are then compared to quantify the effects of the additive.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.
Caption: Chemical pathway of this compound's action in diesel fuel.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound, primarily in the form of 2-ethylthis compound, serves as a highly effective cetane improver for diesel fuel. Its mechanism of action is rooted in its thermal decomposition at relatively low temperatures, which initiates a cascade of radical chain reactions, ultimately shortening the ignition delay of the fuel. This leads to a more controlled and efficient combustion process, which can result in improved fuel economy and, in many cases, reduced emissions of carbon monoxide, unburned hydrocarbons, and soot. The effect on NOx emissions is more complex and depends on a variety of factors. The evaluation of this compound's efficacy relies on a suite of standardized and advanced experimental techniques, including cetane number determination, constant volume combustion analysis, and comprehensive engine performance and emissions testing. Continued research in this area is crucial for optimizing diesel engine performance and minimizing environmental impact.
References
- 1. Thermal decomposition of 2-ethylthis compound (2-EHN) - Lookchem [lookchem.com]
- 2. ASTM D613 - eralytics [eralytics.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. ijeit.com [ijeit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Experimental Investigation of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Experimental Study of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. matestlabs.com [matestlabs.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. digital.library.unt.edu [digital.library.unt.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 23. An experimental evaluation of cetane improving techniques for enhancing the performance and emission trade-off in diesel engine: A comparative study [ideas.repec.org]
Thermal Decomposition Characteristics of Hexyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition characteristics of hexyl nitrate (B79036), with a primary focus on its commercially significant isomer, 2-ethylhexyl nitrate (2-EHN). The information presented herein is intended to serve as a comprehensive resource for professionals in research, science, and drug development who handle or study this energetic material.
Executive Summary
This compound, and particularly 2-ethylthis compound, is an alkyl nitrate that finds use as a cetane improver in diesel fuels.[1][2] While beneficial for combustion, its inherent thermal instability necessitates a thorough understanding of its decomposition behavior to ensure safe handling and storage.[3][4] The thermal decomposition of this compound is a complex process initiated by the cleavage of the O-NO2 bond, leading to the formation of various radical species and gaseous products.[1][5] This guide summarizes the key decomposition products, kinetic parameters, and the experimental methodologies employed in their determination.
Thermal Decomposition Profile
The thermal decomposition of this compound is characterized by a distinct onset temperature, a specific set of decomposition products, and a well-defined kinetic profile.
Decomposition Onset and Stability
Under normal conditions, the thermal decomposition of 2-ethylthis compound is slow at temperatures below 100°C.[6] The onset of significant decomposition is reported to be around 157°C.[1] However, the presence of contaminants, particularly acids, can significantly lower this decomposition temperature, thereby reducing the thermal stability of the compound.[4] Studies have shown that both concentrated sulfuric acid and nitric acid can decrease the onset decomposition temperature of 2-EHN.[4] Temperatures exceeding 100°C may lead to a self-accelerating exothermic decomposition, resulting in a rapid increase in both temperature and pressure.[7]
Decomposition Products
The primary products of the thermal decomposition of 2-ethylthis compound have been identified through various analytical techniques. The major products include nitrogen dioxide (NO2), formaldehyde (B43269), and a variety of olefins.[5][6] Under fire conditions, the hazardous decomposition products formed are carbon and nitrogen oxides.[7]
Table 1: Major Thermal Decomposition Products of 2-Ethylthis compound
| Product | Chemical Formula | Reference |
| Nitrogen Dioxide | NO₂ | [5][6] |
| Formaldehyde | CH₂O | [5][6] |
| Olefins | (e.g., Heptenes) | [2][6] |
| Carbon Oxides | CO, CO₂ | [7] |
| Nitrogen Oxides | NOₓ | [7] |
Decomposition Kinetics
The kinetics of the thermal decomposition of 2-ethylthis compound have been investigated under both isothermal and non-isothermal conditions. The activation energy (Ea) provides a measure of the energy barrier for the decomposition reaction.
Table 2: Kinetic Parameters for the Thermal Decomposition of 2-Ethylthis compound
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 39 kcal/mol | In trans-decalin solution | [6] |
| Activation Energy (Ea) | 154 ± 3 kJ/mol | Non-isothermal | [3] |
| Activation Energy (Ea) | 157 ± 7 kJ/mol | Isothermal | [3] |
| Reaction Model | Single-step | Non-isothermal & Isothermal | [3] |
| Decomposition Model | Avrami–Erofeev equation (n = 4/3) | Non-isothermal | [3] |
The consistency in the activation energy values across different conversion levels suggests that the decomposition can be effectively described by a single-step reaction model.[3]
Decomposition Mechanism
The thermal decomposition of this compound proceeds through a radical mechanism. The initial and most critical step is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2).[1][2][5]
Caption: Proposed radical decomposition pathway of this compound.
This initial bond scission results in the formation of a hexyloxy radical and a molecule of nitrogen dioxide.[1][5] The highly reactive hexyloxy radical can then undergo further decomposition to yield smaller, more stable molecules such as formaldehyde and various alkyl radicals.[1] These alkyl radicals can, in turn, lead to the formation of olefins.[6]
Experimental Protocols
The characterization of the thermal decomposition of this compound involves a suite of analytical techniques designed to probe its thermal stability, decomposition kinetics, and the identity of its degradation products.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the associated heat flow under controlled heating.
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The differential heat flow to the sample and reference pans is measured as a function of temperature.
-
An exothermic peak indicates the decomposition of the sample, with the onset of the peak signifying the start of the decomposition process.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of a sample as a function of temperature, providing information on the decomposition temperature range and the presence of volatile products.
Methodology:
-
A small sample of this compound is placed in a tared TGA pan.
-
The pan is suspended in a furnace under a controlled atmosphere.
-
The sample is heated at a constant rate.
-
The mass of the sample is continuously monitored as the temperature increases.
-
A plot of mass versus temperature reveals the temperature at which mass loss occurs, corresponding to the volatilization of decomposition products.
Flash Vacuum Pyrolysis with Mass Spectrometry/Infrared Spectroscopy
Objective: To identify the primary decomposition products by rapidly heating the sample under vacuum and analyzing the resulting fragments.
Methodology:
-
A dilute sample of this compound is introduced into a high-vacuum chamber.
-
The sample is rapidly heated (pyrolyzed) to induce decomposition.
-
The gaseous decomposition products are immediately analyzed by a mass spectrometer to determine their mass-to-charge ratio, or they are trapped in an inert matrix at low temperature for analysis by infrared spectroscopy to identify functional groups.
References
- 1. Use of 2-Ethylthis compound for the Slow Pyrolysis of Plastic Waste [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of 2‐ethylthis compound (2‐EHN) | Semantic Scholar [semanticscholar.org]
- 7. godeepak.com [godeepak.com]
Spectroscopic Analysis and Characterization of Hexyl Nitrate: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the spectroscopic methodologies used for the analysis and characterization of hexyl nitrate (B79036) (C₆H₁₃NO₃). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Comprehensive experimental protocols are provided for each technique, and all quantitative spectral data are summarized in tabular format for clarity and comparative analysis.
Introduction
Hexyl nitrate is an organic nitrate ester with applications as a cetane improver in diesel fuels and as a potential energetic material. Its synthesis and purification require precise analytical techniques to confirm its molecular structure, identify impurities, and ensure quality. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous data on the compound's atomic connectivity, functional groups, mass, and electronic transitions. This guide outlines the application of key spectroscopic techniques to provide a complete analytical profile of this compound.
Synthesis Overview
This compound is typically synthesized via the esterification of n-hexanol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.
Reaction: CH₃(CH₂)₅OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₅ONO₂ + H₂O
The crude product is then washed with water and a mild base (e.g., sodium carbonate solution) to remove residual acids, followed by drying and purification. The analytical techniques described herein are essential for verifying the successful synthesis and purity of the final product.
Spectroscopic Characterization
The following sections detail the application of various spectroscopic methods for the structural elucidation of this compound.
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
3.1.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum of n-hexyl nitrate is characterized by signals corresponding to the different proton environments in the hexyl chain. Protons closer to the electron-withdrawing nitrate group (-ONO₂) are deshielded and appear at a lower field (higher ppm).[1]
Table 1: ¹H NMR Spectral Data for n-Hexyl Nitrate
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| O-CH ₂- (α) | ~4.4 - 4.5 | Triplet (t) | 2H |
| -CH ₂- (β) | ~1.7 - 1.8 | Multiplet (m) | 2H |
| -(CH ₂)₃- (γ, δ, ε) | ~1.3 - 1.5 | Multiplet (m) | 6H |
| -CH ₃ (ζ) | ~0.9 | Triplet (t) | 3H |
Note: Predicted values based on standard chemical shift principles and data for similar alkyl nitrates. The solvent is typically CDCl₃.
3.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atom directly attached to the nitrate group is significantly deshielded.
Table 2: ¹³C NMR Spectral Data for n-Hexyl Nitrate
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C H₂-O (α) | ~75 - 77 |
| C H₂ (β) | ~29 - 31 |
| C H₂ (γ) | ~25 - 26 |
| C H₂ (δ) | ~31 - 32 |
| C H₂ (ε) | ~22 - 23 |
| C H₃ (ζ) | ~13 - 14 |
Note: Predicted values based on standard chemical shift principles. The solvent is typically CDCl₃.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions characteristic of the nitrate ester group (-ONO₂) and the alkyl C-H bonds.[2]
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | ~1630 - 1650 | Strong |
| Symmetric NO₂ Stretch | ~1270 - 1290 | Strong |
| O-N Stretch | ~850 - 870 | Strong |
| C-H Aliphatic Stretch | ~2850 - 2960 | Strong |
| CH₂ Bending (Scissoring) | ~1465 | Medium |
The presence of three strong, distinct peaks for the nitrate group is a definitive indicator of the compound's identity.[2][3]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alkyl nitrates, the molecular ion peak (M⁺) is often weak or absent in Electron Ionization (EI) mass spectra.[4] The fragmentation is characterized by the loss of the nitrate group and cleavage of the alkyl chain.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 147 | [C₆H₁₃NO₃]⁺ | Molecular Ion (M⁺), often very low abundance or absent. |
| 101 | [M - NO₂]⁺ | Loss of a nitro group. |
| 85 | [C₆H₁₃]⁺ | Hexyl carbocation. |
| 76 | [CH₂ONO₂]⁺ | Characteristic fragment for primary alkyl nitrates.[4] |
| 46 | [NO₂]⁺ | Nitro group cation, often a major ion.[4] |
| 43 | [C₃H₇]⁺ | Propyl fragment. |
| 29 | [C₂H₅]⁺ | Ethyl fragment. |
Note: Molecular weight of n-hexyl nitrate is 147.17 g/mol .[5][6]
Alkyl nitrates exhibit a weak absorption in the UV region, corresponding to an n → π* electronic transition within the nitrate group.[7][8] This absorption is typically a broad, low-intensity band.
Table 5: UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~270 nm | Low (~20-30 L mol⁻¹ cm⁻¹) | Ethanol (B145695) or Hexane |
Note: The absorption maximum and molar absorptivity can be influenced by the solvent polarity.[9]
Experimental Protocols
Detailed methodologies for conducting the spectroscopic analyses are provided below.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.[10]
-
-
Instrument Setup (400-600 MHz Spectrometer):
-
Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically ~20 Hz).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to 1-2 seconds.[10]
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2-5 seconds to ensure full relaxation of all carbon nuclei.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum correctly.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Select the Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free tissue soaked in a volatile solvent like isopropanol (B130326) and allow it to dry completely.
-
Take a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[11]
-
-
Sample Analysis:
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination between samples.[11]
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
Instrument Setup:
-
GC: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector: Set to a temperature of ~250°C in split mode.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.[13]
-
Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).
-
MS: Set the transfer line temperature to ~280°C. Operate in Electron Ionization (EI) mode at 70 eV.
-
Scan Range: Set the mass spectrometer to scan a mass range of m/z 25 to 200 amu.[13]
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the corresponding mass spectrum and compare the fragmentation pattern to the expected values.
-
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second matched quartz cuvette with the this compound solution.
-
-
Data Acquisition:
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Perform a baseline correction using the solvent-filled cuvette.
-
Scan the sample over a wavelength range of 190 to 400 nm.[14]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Information derived from different spectroscopic techniques for this compound analysis.
Caption: Simplified EI mass spectrometry fragmentation pathway for this compound.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Hexyl nitrate [webbook.nist.gov]
- 6. parchem.com [parchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atmospheric fate of several alkyl nitrates Part 2UV absorption cross-sections and photodissociation quantum yields - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. tandfonline.com [tandfonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Early Research and Discovery of Alkyl Nitrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal 19th-century research that led to the discovery and initial characterization of alkyl nitrates, a class of compounds that has had a profound impact on both industrial applications and medicine. This document provides a detailed look at the original experimental protocols, quantitative data from early studies, and the nascent understanding of the physiological effects of these compounds.
Introduction: The Dawn of Alkyl Nitrate (B79036) Chemistry
The mid-19th century was a period of fervent discovery in organic chemistry. Among the significant findings of this era was the synthesis and characterization of alkyl nitrates and nitrites. These compounds, initially curiosities of the laboratory, would soon find dramatic applications as powerful explosives and potent vasodilators. This guide focuses on two of the most historically significant alkyl nitrates: glyceryl trinitrate (nitroglycerin) and amyl nitrite (B80452), as well as the related compound, ethyl nitrite.
Foundational Discoveries and Key Researchers
The initial breakthroughs in alkyl nitrate chemistry were made by a handful of pioneering chemists and physicians in Europe.
-
Antoine Jérôme Balard (1844): The French chemist, best known for his discovery of bromine, was the first to synthesize amyl nitrite in 1844.[1]
-
Ascanio Sobrero (1847): An Italian chemist working under Théophile-Jules Pelouze, Sobrero synthesized nitroglycerin in 1847.[2][3] He noted its explosive power and the severe headaches caused by tasting it.[2][3] Initially naming it "pyroglycerine," Sobrero was so alarmed by its volatility that he warned against its use.[4][5][6]
-
Sir Thomas Lauder Brunton (1867): This Scottish physician pioneered the therapeutic use of amyl nitrite for the treatment of angina pectoris.[3] His work, published in The Lancet in 1867, documented the rapid relief of chest pain upon inhalation of the compound, linking it to a reduction in blood pressure.[7][8]
Early Synthesis Protocols
The following sections detail the experimental procedures used by 19th and early 20th-century chemists to synthesize key alkyl nitrates and nitrites. These protocols are presented as they were described in historical texts, offering insight into the laboratory practices of the time.
Glyceryl Trinitrate (Nitroglycerin)
Ascanio Sobrero first prepared nitroglycerin by carefully adding glycerol (B35011) to a mixture of concentrated nitric and sulfuric acids.[6][9] The sulfuric acid was crucial as a dehydrating agent, absorbing the water produced during the esterification reaction.
Experimental Protocol for Glyceryl Trinitrate Synthesis (Based on Sobrero's Method):
Materials:
-
Glycerol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Cooling bath (e.g., ice-salt mixture)
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in a cooling bath.
-
Glycerol is added dropwise to the cooled acid mixture with constant stirring.
-
The temperature of the reaction mixture is carefully maintained at a low level to prevent an uncontrolled exothermic reaction and subsequent explosion.
-
After the addition of glycerol is complete, the mixture is allowed to stand.
-
The resulting nitroglycerin, an oily layer, is then separated from the acid mixture.
-
The separated nitroglycerin is washed, typically with water and a dilute alkaline solution, to remove residual acids.
Caution: The synthesis of nitroglycerin is an extremely hazardous process due to the compound's high sensitivity to shock, friction, and heat. This protocol is for historical and informational purposes only.
Amyl Nitrite
Amyl nitrite was first synthesized by Balard in 1844. A common early method for preparing alkyl nitrites involved the reaction of the corresponding alcohol with nitrous acid, which was typically generated in situ from a nitrite salt and a strong acid.
Experimental Protocol for n-Amyl Nitrite Synthesis:
Materials:
-
n-Amyl alcohol (110 g, 135 ml)
-
Sodium nitrite (95 g)
-
Concentrated sulfuric acid (62.5 g, 34 ml)
-
Water (400 ml)
-
Sodium bicarbonate
-
Sodium chloride
-
Anhydrous magnesium sulfate (B86663)
-
Ice-salt bath
Apparatus:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Separatory funnel with a long stem
-
Thermometer
Procedure:
-
A solution of 95 g of sodium nitrite in 375 ml of water is placed in the three-necked flask and cooled to 0°C in an ice-salt bath.
-
A mixture of 135 ml of n-amyl alcohol, 34 ml of concentrated sulfuric acid, and 25 ml of water is prepared and cooled to 0°C.
-
The cooled alcohol-acid mixture is added slowly from the separatory funnel to the stirred sodium nitrite solution. The rate of addition is controlled to maintain the reaction temperature at 0°C (±1°C). This addition typically takes 45-60 minutes.
-
After the addition is complete, the mixture is stirred for an additional 1.5 hours.
-
The precipitated sodium sulfate is removed by filtration.
-
The upper layer of yellow n-amyl nitrite is separated using a separatory funnel.
-
The crude product is washed with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 ml of water.
-
The washed amyl nitrite is dried over anhydrous magnesium sulfate.
-
The crude n-amyl nitrite (yield: 107 g) can be further purified by distillation.
An alternative method described involves treating a concentrated aqueous solution of 35 g of sodium nitrite with 44 g of amyl alcohol, cooling to 0°C, and adding 43 ml of hydrochloric acid (d=1.19) with efficient stirring. The resulting oil is then separated, washed, dried, and distilled, yielding 53 g of amyl nitrite.[10]
Ethyl Nitrite and Ethyl Nitrate
Ethyl nitrite and nitrate were also among the early alkyl nitrates to be synthesized and studied.
Experimental Protocol for Ethyl Nitrite Synthesis:
Materials:
-
Ethyl alcohol (90%)
-
Sulfuric acid (d=1.84)
-
Sodium nitrite
-
Water
-
Sodium carbonate
-
Anhydrous potassium carbonate
Procedure:
-
40 ml of sulfuric acid is added to 120 ml of water, cooled, and then mixed with 85 ml of 90% ethyl alcohol and 85 ml of water.
-
The mixture is cooled to 0°C.
-
A filtered solution of 100 g of sodium nitrite in 280 ml of water is added dropwise, keeping the temperature below 5°C.
-
After the addition, the liquid is decanted from the precipitated sodium sulfate crystals.
-
The ethyl nitrite layer is separated and washed with 20 ml of ice-cold water, followed by 15 ml of a 0.6% sodium carbonate solution.
-
The product is dried by agitation with anhydrous potassium carbonate and then filtered.
Experimental Protocol for Ethyl Nitrate Synthesis:
Materials:
-
Absolute ethyl alcohol (38 g)
-
Urea (B33335) (6 g)
-
Concentrated nitric acid (d=1.4, 60 g)
-
Additional nitric acid (100 g) and ethyl alcohol (75 g)
-
Granular calcium chloride
Procedure:
-
38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of concentrated nitric acid (pre-boiled with urea to remove nitrous oxides) are placed in a distillation flask.
-
The mixture is gently distilled.
-
After about one-third of the mixture has distilled over, a mixture of 100 g of nitric acid (also pre-treated with urea) and 75 g of absolute ethyl alcohol is slowly added from a dropping funnel.
-
Distillation is continued until no more product comes over.
-
The distillate is purified by shaking it three times with water in a separatory funnel.
-
The separated ester is dried over granular calcium chloride and then gently redistilled. The final product is a colorless liquid with a boiling point of 87°C.
Quantitative Data from Early Discoveries
The following tables summarize the physical properties and reaction yields of key alkyl nitrates as documented in early and subsequent literature. It is important to note that 19th-century reports on reaction yields were not always as precise as modern standards.
Table 1: Physical Properties of Early Alkyl Nitrates
| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Glyceryl Trinitrate | C₃H₅N₃O₉ | 227.09 | 1.6 (at 15°C) | 14 | 50 (decomposes) | Colorless to pale yellow, oily liquid[1][11][12] |
| Amyl Nitrite | C₅H₁₁NO₂ | 117.148 | 0.872 | - | 99 | Clear, yellowish liquid[13] |
| Ethyl Nitrate | C₂H₅NO₃ | 91.066 | 1.10 | -102 | 87.5 | Colorless liquid[14] |
| Ethyl Nitrite | C₂H₅NO₂ | 75.067 | - | - | 17 | Yellowish volatile liquid[15][16] |
Table 2: Reported Yields from Early Synthesis Methods
| Product | Starting Alcohol | Reported Yield | Source |
| n-Amyl Nitrite | n-Amyl Alcohol | 107 g (crude) from 110 g alcohol | PrepChem.com |
| Amyl Nitrite | Amyl Alcohol | 53 g from 44 g alcohol | PrepChem.com (alternative method) |
| Amyl Nitrite | Amyl Alcohol | 60 g (distilled) | PrepChem.com (alternative method)[10] |
| Isoamyl Nitrite | Isoamyl Alcohol | ~78% | CN111039789A[17] |
| Ethyl Nitrite | Ethyl Alcohol | 50% theoretical | Systematic Organic Chemistry, 1937 |
| Ethyl Nitrate | Ethyl Alcohol | ~40 g from 113 g total alcohol | PrepChem.com |
Early Understanding of Physiological Action and Signaling
The discovery of the profound physiological effects of alkyl nitrates, particularly amyl nitrite, spurred significant investigation into their mechanism of action. Thomas Lauder Brunton's 1867 work was a landmark in pharmacology, demonstrating a direct therapeutic application based on physiological reasoning.
The Vasodilator Effect
Brunton hypothesized that the pain of angina pectoris was due to a temporary increase in blood pressure. He sought a substance that could rapidly lower blood pressure and found it in amyl nitrite. He observed that inhalation of amyl nitrite caused flushing of the face and a drop in blood pressure, which coincided with the relief of chest pain. This was the first therapeutic use of a vasodilator for a heart condition.[18]
The 19th-century understanding of this process was centered on the "vasomotor system," a concept that recognized the role of nerves in controlling the constriction and dilation of blood vessels.[18] Early researchers knew that amyl nitrite acted on smooth muscle, but the specific biochemical pathway was unknown.
A Historical View of the Signaling Pathway
While the role of nitric oxide (NO) as the key mediator of vasodilation was not discovered until the late 20th century, we can represent the 19th-century understanding as a direct effect of the inhaled substance on the circulatory system. The diagram below illustrates this early concept, where the mechanism between the drug and the physiological response was essentially a "black box."
References
- 1. mdwiki.org [mdwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. A short history of nitroglycerine and nitric oxide in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smithsonianmag.com [smithsonianmag.com]
- 5. Sobrero — Toxipedia [asmalldoseoftoxicology.org]
- 6. Ascanio Sobrero - chemist | Italy On This Day [italyonthisday.com]
- 7. On the use of nitrite of amyl in angina pectoris / by T. Lauder Brunton, B.Sc. | Wellcome Collection [wellcomecollection.org]
- 8. wellcomecollection.org [wellcomecollection.org]
- 9. britannica.com [britannica.com]
- 10. poppersguide.com [poppersguide.com]
- 11. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nitroglycerin CAS#: 55-63-0 [amp.chemicalbook.com]
- 13. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 14. Ethyl nitrate - Wikipedia [en.wikipedia.org]
- 15. Ethyl nitrite - Wikipedia [en.wikipedia.org]
- 16. Ethyl nitrite | 109-95-5 [chemicalbook.com]
- 17. CN111039789A - Synthesis method of isoamyl nitrite - Google Patents [patents.google.com]
- 18. ahajournals.org [ahajournals.org]
An In-depth Technical Guide on the Toxicological Data and Safety Profile of Hexyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data and safety profile of hexyl nitrate (B79036), with a primary focus on its most common isomer, 2-ethylhexyl nitrate (2-EHN). The information is compiled from various safety data sheets and toxicological summaries to assist researchers, scientists, and drug development professionals in understanding its potential hazards.
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for 2-ethylthis compound. These values are critical for assessing the acute toxicity of the compound through different routes of exposure.
Table 1: Acute Toxicity Data for 2-Ethylthis compound
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | >10000 mg/kg | [1][2] |
| LD50 | Rat | Oral | >5000 mg/kg | [3] |
| LD50 | Rat | Oral | 960 mg/kg | [4] |
| LD50 | Rat | Oral | 300-2000 mg/kg | [5] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [1][2] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 1000-2000 mg/kg | [5] |
| LC50 | Rat | Inhalation (Mist) | 20 - 200 mg/L (1 hr) | [3] |
| LC50 | Rat | Inhalation | > 14,000 mg/m³/4hr | [6] |
| LCLo | Rat (female) | Inhalation | > 4.6 mg/L air (nominal) | [7] |
Table 2: Ecotoxicity Data for 2-Ethylthis compound
| Toxicity Endpoint | Species | Exposure Duration | Value | Reference |
| LC50 | Fish (Danio rerio) | 96 hours | 2 mg/L | [4][7][8] |
| EC50 | Crustacea (Daphnia magna) | 48 hours | >12.6 mg/L | [7][8] |
| EC50 | Algae/aquatic plants | 72 hours | 1.57 mg/L | [8] |
| EC50 | Algae (Pseudokirchneriella subcapitata) | 72 hours | 3.22 mg/L | [7] |
| EC50 | Activated sludge | 3 hours | >1000 mg/L | [7] |
Safety Profile
2.1. Acute Effects
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7][8][9] The primary acute toxic effects of organic nitrates are related to their vasodilating properties, which can lead to a sudden drop in blood pressure, headache, and nausea.[3][8] Ingestion can also cause cyanosis, collapse, and coma.[3] Another significant acute effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6][8]
-
Oral: Harmful if swallowed.[8][9] Ingestion can lead to systemic effects such as vasodilation and methemoglobinemia.
-
Dermal: Harmful in contact with skin.[8][9] Skin absorption may contribute significantly to systemic toxicity.[8]
-
Inhalation: Harmful if inhaled.[8][9] High vapor concentrations may cause nasal and chest irritation, coughing, sneezing, headache, and nausea.[8]
2.2. Irritation and Sensitization
-
Skin Irritation: this compound may cause skin irritation upon direct contact, potentially leading to inflammation.[1][7][8] However, one study on rabbits showed no skin irritation after 4 hours of exposure.[4] Repeated exposure may cause skin dryness or cracking.[5]
-
Eye Irritation: It is classified as causing eye irritation.[1][7][8] Repeated or prolonged contact may lead to inflammation and temporary vision impairment.[8]
-
Skin Sensitization: Existing data suggests that 2-ethylthis compound is not a skin sensitizer.[4][6][10]
2.3. Chronic Effects and Carcinogenicity
There is limited information available on the chronic effects of this compound.[8] A 28-day oral study in rats indicated a No-Observed-Adverse-Effect Level (NOEL) of 20 mg/kg/day, with higher doses causing increased liver and kidney weights.[6]
-
Germ Cell Mutagenicity: Nitrates generally do not show mutagenic activity in microbial tests under aerobic conditions. However, under anaerobic conditions, reduction to nitrite (B80452) can occur, and nitrite is mutagenic in some in vitro assays.[8] An Ames test for 2-ethylthis compound was negative.[4]
-
Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[5][10] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[4]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published in the available literature. The data presented in Safety Data Sheets are typically summaries of studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
3.1. General Protocol for Acute Oral Toxicity (OECD 401 or similar)
-
Animal Model: Typically, rats are used.
-
Dosage: A range of doses is administered to different groups of animals.
-
Administration: The substance is administered by gavage in a single dose.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.
3.2. General Protocol for Acute Dermal Toxicity (OECD 402 or similar)
-
Animal Model: Rats or rabbits are commonly used.
-
Dosage and Application: A specific dose of the substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.
-
Exposure Duration: The substance is typically left in contact with the skin for 24 hours.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is determined.
3.3. General Protocol for Acute Inhalation Toxicity (OECD 403 or similar)
-
Animal Model: Rats are typically used.
-
Exposure: Animals are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 1 or 4 hours).
-
Concentration: Different groups of animals are exposed to various concentrations of the substance.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LC50 (the concentration in air that is lethal to 50% of the test animals) is calculated.
Visualizations
The following diagrams illustrate the conceptual signaling pathway for organic nitrate toxicity and a generalized workflow for acute toxicity testing.
Caption: Conceptual pathway of organic nitrate toxicity.
References
- 1. godeepak.com [godeepak.com]
- 2. schaefferoil.com [schaefferoil.com]
- 3. tri-iso.com [tri-iso.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cglapps.chevron.com [cglapps.chevron.com]
- 6. 2-Ethylthis compound | C8H17NO3 | CID 62823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. redox.com [redox.com]
- 9. HEXYL NITRITE - Safety Data Sheet [chemicalbook.com]
- 10. aftonchemical.com [aftonchemical.com]
environmental fate and impact of hexyl nitrate emissions
An In-depth Technical Guide on the Environmental Fate and Impact of Hexyl Nitrate (B79036) Emissions
Abstract
Hexyl nitrate, primarily in the form of its isomer 2-ethylthis compound (2-EHN), is a significant industrial chemical, predominantly used as a cetane improver in diesel fuels to enhance combustion and reduce engine knocking. Its widespread use necessitates a thorough understanding of its environmental distribution, persistence, and potential impacts. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicological effects of this compound emissions. It covers its behavior in atmospheric, aquatic, and terrestrial compartments, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating critical environmental pathways.
Introduction
Alkyl nitrates are organic compounds that play a role in various atmospheric and environmental processes. 2-Ethylthis compound (C₈H₁₇NO₃) is the most commercially important isomer of this compound.[1] Added to diesel fuel at concentrations between 0.05% and 0.4%, its primary function is to accelerate the ignition process.[1] While beneficial for engine performance and capable of reducing certain emissions like carbon monoxide, hydrocarbons, and particulate matter, its release into the environment through evaporation or incomplete combustion raises questions about its subsequent fate and impact.[2] This document synthesizes the available data on its journey through the environment and its effects on various ecosystems.
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in the air, water, and soil. For this compound, this involves atmospheric degradation, partitioning into water and soil, and biodegradation.
Atmospheric Fate
Once volatilized, this compound enters the atmosphere, where it becomes part of complex photochemical reactions.[3] Organic nitrates act as both sinks and sources for nitrogen oxide radicals (NOx), which are key precursors to ozone formation.[4][5] The atmospheric lifetime of organic nitrates can range from a few hours to several days, allowing for long-range transport away from emission sources.[6]
The primary atmospheric removal pathways for this compound are:
-
Photolysis: The breakdown of the molecule by sunlight. The n → π* transition in the nitrate group absorbs light at wavelengths ≥ 290 nm, leading to the cleavage of the O-NO₂ bond.[2]
-
Reaction with Hydroxyl Radicals (•OH): The •OH radical is the primary daytime oxidant in the troposphere and reacts with this compound, primarily through hydrogen abstraction from the alkyl chain.[7][8]
-
Reaction with Nitrate Radicals (NO₃•): This reaction is a dominant removal pathway during the nighttime.[7]
These reactions lead to the formation of various degradation products, including nitric acid (HNO₃), and can either permanently remove NOx from the atmosphere or release it to catalyze further ozone formation.[3]
Caption: Primary atmospheric removal pathways for this compound.
Fate in Aquatic Environments
This compound is classified as toxic to aquatic life with long-lasting effects.[9][10] It has low water solubility and is not readily biodegradable, suggesting it can persist in the aquatic compartment.[10][11] If released into water, it is expected to partition to suspended sediment.[10][11]
-
Hydrolysis: As an alkyl nitrate, it may be subject to hydrolysis, breaking down into an alcohol and nitric acid. This process can act as a permanent sink for NOx.[3][4] Studies on smaller alkyl nitrates suggest that basic hydrolysis (reaction with OH⁻) is the most favorable pathway.[4][5]
-
Biodegradation: While not considered "readily" biodegradable, certain microbial communities, especially those from refinery wastewater treatment plants, have shown the ability to degrade 2-EHN.[12]
Fate in Terrestrial Environments
When released to land, this compound is expected to partition to soil.[10][11] Its mobility in soil will be governed by its tendency to adsorb to soil particles, particularly the organic carbon fraction.[13][14] Chemicals with low water solubility and a preference for organic phases tend to be less mobile in soil, reducing the immediate risk of groundwater contamination but increasing their persistence in the topsoil.[15]
-
Sorption: The partitioning of a chemical between the soil and water phases is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).[16] A high Koc value indicates strong binding to soil and low mobility.
-
Biodegradation: Specific soil microorganisms have demonstrated the capacity to degrade 2-EHN.[12] Studies have identified strains of Mycobacterium austroafricanum that can mineralize the compound.[1][12] However, the degradation can be slow and may lead to the accumulation of metabolites, such as 4-ethyldihydrofuran-2(3H)-one, which are not further metabolized by the same strain.[1][17] This partial degradation explains the poor overall biodegradability of 2-EHN.[1][17]
Environmental Impact
The environmental impact of this compound relates to its toxicity to organisms and its contribution to broader atmospheric phenomena like smog and ozone formation.
Ecotoxicity
2-EHN has been shown to be toxic to various aquatic organisms.[10] Standardized tests have yielded data on its acute effects on fish, crustaceans, and algae. It is not considered bioaccumulative.[10][11]
Table 1: Aquatic Ecotoxicity of 2-Ethylthis compound
| Test Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Fish | LC50 | 2.0 mg/L | 96 hours | [9] |
| Crustacea (Daphnia) | EC50 | >12.6 mg/L | 48 hours | [9] |
| Algae/Aquatic Plants | EC50 | 1.57 mg/L | 72 hours | [9] |
| Bacteria | LC50 | 10 - 100 ppm | - |[18] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration causing a 50% response (e.g., immobilization).
Air Quality Impact
The atmospheric degradation of this compound is intrinsically linked to air quality. By acting as a reservoir and transport mechanism for NOx, it can influence the location and timing of tropospheric ozone (O₃) formation.[3][19] In urban areas, the reaction of NOx and Volatile Organic Compounds (VOCs) in the presence of sunlight produces photochemical smog, of which ozone is a primary component.[8] By releasing NOx in areas downwind of emission sources, alkyl nitrates can contribute to ozone exceedances in suburban or rural regions.[20]
Conversely, the use of 2-EHN as a fuel additive is also intended to reduce engine emissions. Studies have shown that it can lead to a reduction in carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter.[2][16] However, its effect on NOx emissions is complex; while some studies report a decrease, others indicate a potential increase, particularly when blended with other additives like ethanol.[16][21][22]
Experimental Protocols
The data presented in this guide are derived from standardized experimental methods. The following sections provide detailed overviews of the key protocols used to assess the environmental fate and impact of chemicals like this compound.
Protocol: Ready Biodegradability (OECD 301D - Closed Bottle Test)
This test screens chemicals for ready biodegradability in an aerobic aqueous medium. A negative result (not readily biodegradable) suggests that further investigation of persistence is needed.
Objective: To determine if a test substance is easily biodegraded by aerobic microorganisms.
Methodology:
-
Preparation of Mineral Medium: A nutrient medium (containing potassium, sodium, calcium, magnesium, iron salts, and phosphate (B84403) buffer) is prepared in deionized water and saturated with air.
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, prepared by settling and washing.
-
Test Setup: A known volume of the inoculated mineral medium is placed into a series of airtight glass bottles.
-
Dosing: The test substance is added to the test bottles at a concentration typically between 2-5 mg/L. Control bottles contain only the inoculum (blank), and reference bottles contain a readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) to validate the test.
-
Incubation: Bottles are sealed, ensuring no headspace, and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Measurement: The concentration of dissolved oxygen is measured in replicate bottles at the beginning of the test and at regular intervals over the 28-day period using an oxygen electrode.
-
Calculation: The biochemical oxygen demand (BOD) is calculated from the difference in oxygen concentration between the start and end of the measurement period, corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated as the ratio of the measured BOD to the Theoretical Oxygen Demand (ThOD) of the substance.
-
Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% biodegradation within a 10-day window during the 28-day test.[3][4] 2-EHN does not meet this criterion.[10]
Protocol: Soil Sorption (OECD 106 - Batch Equilibrium Method)
This method measures the adsorption/desorption of a chemical to soil, which is critical for predicting its mobility and potential to leach into groundwater.
Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. oecd.org [oecd.org]
- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 10. oecd.org [oecd.org]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 13. log KOC - ECETOC [ecetoc.org]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. ladwp.com [ladwp.com]
- 17. eurolab.net [eurolab.net]
- 18. oecd.org [oecd.org]
- 19. What Is the Quantum Yield of a Photolysis Reaction? → Learn [pollution.sustainability-directory.com]
- 20. researchgate.net [researchgate.net]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. scilit.com [scilit.com]
Solubility of Hexyl Nitrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexyl nitrate (B79036) and its common isomer, 2-ethylhexyl nitrate, in various organic solvents. Due to the limited availability of precise quantitative data for this compound across a wide spectrum of organic solvents, this guide incorporates information on 2-ethylthis compound as a close structural analog. The principle of "like dissolves like" serves as a predictive tool for estimating solubility in the absence of experimentally determined values. This document also outlines detailed experimental protocols for solubility determination and presents key chemical pathways relevant to the synthesis and degradation of these compounds.
Core Topic: Solubility Profile
This compound (C₆H₁₃NO₃) and its branched-chain isomer, 2-ethylthis compound (2-EHN, C₈H₁₇NO₃), are alkyl nitrates characterized by their relatively nonpolar aliphatic chains. This structural feature is the primary determinant of their solubility in organic solvents. As a general rule, these compounds exhibit higher solubility in nonpolar and weakly polar organic solvents, and limited solubility in highly polar solvents and water.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in a broad range of organic solvents is scarce. However, data for the closely related 2-ethylthis compound, a common fuel additive, provides valuable insights.
| Solvent Classification | Solvent | 2-Ethylthis compound (2-EHN) Solubility | This compound (Predicted) | Data Source/Rationale |
| Aqueous | Water | 12.6 mg/L at 20°C | Very Sparingly Soluble | [1] |
| Hydrocarbons | Heptamethylnonane | Used as a solvent for biodegradation studies | Miscible | [2] / "Like dissolves like" |
| Diesel Fuel | Used as a cetane improver additive | Miscible | [2] / "Like dissolves like" | |
| General Organic | Various | Generally favorable solubility | Generally favorable solubility | [3][4] / "Like dissolves like" |
Experimental Protocols
Accurate determination of solubility is critical for various applications, from reaction chemistry to formulation development. The following are detailed methodologies for key experiments related to the solubility and analysis of alkyl nitrates.
Protocol 1: Determination of Solubility in an Organic Solvent (Flask Method)
This method is a standard approach for determining the solubility of a liquid solute in an organic solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, hexane, toluene)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID, or Mass Spectrometer, GC-MS)
Procedure:
-
Prepare a series of vials or flasks, each containing a precisely measured volume of the organic solvent.
-
Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved this compound remaining.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved this compound settle.
-
Carefully take an aliquot of the supernatant (the clear, saturated solution) using a pipette. To ensure no undissolved solute is transferred, the aliquot may be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).
-
Dilute the aliquot with a known volume of the same organic solvent to a concentration suitable for the analytical method.
-
Analyze the diluted sample using a calibrated GC-FID or GC-MS to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Protocol 2: Synthesis of 2-Ethylthis compound
This protocol describes a continuous synthesis method for 2-ethylthis compound, which can be adapted for other alkyl nitrates.
Objective: To synthesize 2-ethylthis compound from 2-ethylhexanol and a nitrating agent.
Materials:
-
2-Ethylhexanol
-
Nitric acid (e.g., 52%)
-
Sulfuric acid (e.g., 20% oleum)
-
Micro-reactor or similar continuous flow reactor
-
Metering pumps
-
Liquid-liquid separator
-
Aqueous sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Organic solvent for extraction (if necessary)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare a mixed acid solution of sulfuric and nitric acid in a specific molar ratio (e.g., 1.5 to 2.5).[5]
-
Set up a continuous flow system with a micro-reactor.
-
Use separate metering pumps to introduce 2-ethylhexanol and the mixed acid into the micro-reactor at controlled flow rates.[5]
-
Maintain the reaction temperature within a specified range (e.g., 15-40°C).[6]
-
The reaction mixture flows from the reactor into a liquid-liquid separator, where the organic phase (crude 2-ethylthis compound) is separated from the aqueous waste acid.[5]
-
The crude product is then mixed with an aqueous NaOH solution in a second micro-reactor to neutralize and remove residual acid.[5]
-
A final water-oil separation step yields the 2-ethylthis compound product.
-
The product can be further purified by washing with water and drying over a suitable drying agent.
-
Purity and yield can be determined by GC analysis.
Visualizations
The following diagrams illustrate key processes related to this compound and its analogs.
Caption: Continuous synthesis of 2-ethylthis compound.[5]
Caption: Proposed biodegradation pathway of 2-EHN.[7]
References
- 1. parchem.com [parchem.com]
- 2. 2-Ethylthis compound | 27247-96-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for continuously synthesizing 2-ethylthis compound in micro-reactors and extracting residual acid in 2-ethylthis compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
- 7. Biodegradation of 2-Ethylthis compound by Mycobacterium austroafricanum IFP 2173 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Hexyl Nitrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of hexyl nitrate (B79036) and analogous alkyl nitrates in organic synthesis. Detailed protocols, quantitative data for a closely related compound, and a logical workflow diagram are presented to guide researchers in leveraging these versatile reagents.
Application Notes
Hexyl nitrate, and alkyl nitrates in general, serve as valuable reagents in a variety of organic transformations. Their utility stems from their ability to act as nitrating agents, precursors for radical generation, and reagents in the synthesis of nitrogen-containing heterocycles.
1. Synthesis of this compound:
This compound is synthesized from the corresponding alcohol, n-hexanol, through esterification with nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. This reaction is an equilibrium process and can be driven to completion by removing the water formed during the reaction. The use of a mixed acid (a mixture of nitric and sulfuric acid) is a common and effective method for this transformation. While specific protocols for this compound are not abundantly available in the literature, procedures for analogous compounds like 2-ethylthis compound provide a reliable template.
2. Role as a Nitrating Agent:
Alkyl nitrates can be used as nitrating agents for various substrates. Although less common than standard nitrating agents like nitric acid/sulfuric acid mixtures, they offer an alternative under milder or specific conditions. The reactivity of alkyl nitrates as nitrating agents is often enhanced by the presence of a catalyst.
3. Generation of Alkoxy Radicals for C-C Bond Formation:
A significant application of alkyl nitrates in organic synthesis is their use as precursors for alkoxy radicals. The O-N bond in alkyl nitrates can be cleaved under thermal or photochemical conditions to generate the corresponding alkoxy radical. These highly reactive intermediates can then participate in a variety of reactions, including hydrogen atom abstraction to initiate radical chain processes or addition to unsaturated systems to form new carbon-carbon bonds. This reactivity is particularly relevant in the synthesis of complex molecules where the introduction of functional groups via radical pathways is desired. For instance, the generation of a hexyloxy radical from this compound can be a key step in initiating radical cyclizations or intermolecular additions.
4. Synthesis of Nitrogen-Containing Heterocycles:
Alkyl nitrates and the closely related alkyl nitrites are valuable reagents in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] They can serve as a source of nitrogen or as an oxidant in cyclization reactions. For example, alkyl nitrites have been employed in the synthesis of quinolines and pyridines.[2][3] While direct protocols involving this compound are not prominent, the general reactivity of alkyl nitrates suggests their potential in similar synthetic strategies.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and can be adapted for the use of this compound.
Protocol 1: Synthesis of this compound (Analogous to 2-Ethylthis compound)
This protocol is adapted from the synthesis of 2-ethylthis compound using a mixed acid approach.[4]
Materials:
-
n-Hexanol
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%, aqueous)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 to 2:1 molar ratio, while keeping the temperature below 10 °C.
-
Nitration Reaction: To a separate flask containing n-hexanol, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C with vigorous stirring. The addition rate should be controlled to prevent a rise in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of 2-ethylthis compound, a close structural analog of this compound. This data can serve as a useful reference for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent Composition (wt%) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 2-Ethylhexanol | HNO₃ (10-25), H₂SO₄ (45-60), N₂Oₓ (0.0001-0.1), H₂O (balance) | 15-40 | 2-5 | >98.5 | [4] |
| 2-Ethylhexanol | HNO₃ (48), H₂SO₄ (26), H₂O (26) with stabilizers | 30-80 | Not specified | 98.5 | [4] |
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound in organic synthesis.
Caption: Synthesis of this compound via Esterification.
Caption: Generation and Application of Hexyloxy Radicals.
Caption: Synthetic Utility Workflow of Alkyl Nitrates.
References
Application Notes and Protocols: Hexyl Nitrate as a Cetane Improver for Biodiesel Blends
Audience: Researchers, Scientists, and Fuel Development Professionals
Introduction
Biodiesel, a renewable fuel derived from sources like vegetable oils and animal fats, is a leading alternative to petroleum diesel. Its use in compression-ignition (CI) engines can significantly reduce emissions of unburned hydrocarbons, carbon monoxide, and particulate matter. However, a critical property influencing its performance is the cetane number (CN), a measure of the fuel's ignition quality. A higher cetane number indicates a shorter ignition delay—the time between fuel injection and the start of combustion—leading to smoother engine operation, reduced noise, and lower emissions.[1]
Biodiesel feedstocks can produce fuels with varying cetane numbers.[2] To standardize and enhance the ignition quality of biodiesel blends, cetane improver additives are often incorporated. Alkyl nitrates are a prominent class of cetane improvers, with 2-ethylhexyl nitrate (B79036) (EHN) being the most widely used and studied.[3][4][5] These additives work by decomposing at lower temperatures than the fuel, initiating chemical reactions that promote earlier and more controlled combustion.[4]
This document provides detailed application notes and protocols for utilizing hexyl nitrate as a cetane improver in biodiesel blends. Due to the extensive body of research on its close analog, 2-ethylthis compound (EHN), the quantitative data and expected outcomes presented herein are largely based on studies involving EHN.
Application Notes
Mechanism of Action
This compound, like other alkyl nitrates, enhances the cetane number by accelerating the pre-ignition chemistry. The primary mechanism involves the thermal decomposition of the nitrate ester at temperatures encountered during the compression stroke in a diesel engine. This decomposition releases reactive radicals, which initiate a chain reaction, accelerating the oxidation of the fuel molecules.[4] This process effectively shortens the autoignition delay period, leading to an earlier and more controlled start of combustion. The result is a smoother pressure rise in the cylinder, reducing diesel "knock" and improving overall engine performance.[4][5]
Effects on Fuel Physicochemical Properties
The addition of this compound in small concentrations (typically 100-2000 ppm) does not significantly alter most of the bulk physicochemical properties of the biodiesel blend.[5][6]
-
Density and Viscosity: Studies on EHN show that its addition causes only slight changes in the density and kinematic viscosity of diesel and biodiesel blends.[4][7]
-
Cold Flow Properties: Properties like Cloud Point and Pour Point are generally not significantly affected by the low concentrations of cetane improver used.[6]
-
Oxidation Stability: Some studies suggest that nitrate-based cetane improvers may adversely affect the measured oxidation stability of diesel fuel during long-term storage.[8] This is a critical consideration for fuel longevity.
-
Flash Point: The flash point of the blend is not significantly altered.[6]
Effects on Engine Performance
-
Brake Thermal Efficiency (BTE): The addition of a cetane improver like EHN can lead to an increase in BTE.[9][10] This improvement is attributed to more complete and efficient combustion resulting from the shortened ignition delay. Some studies have observed a 15% to 20% improvement in BTE at maximum load with EHN addition to diesel-biodiesel blends.[9]
-
Brake Specific Fuel Consumption (BSFC): Correspondingly, an increase in BTE generally leads to a decrease in BSFC.[9][10] The improved combustion efficiency means that less fuel is required to produce the same amount of power.
Effects on Engine Emissions
The impact of this compound on emissions is a key area of interest, with the primary goal often being the reduction of nitrogen oxides (NOx), which can sometimes increase with biodiesel use.
-
Nitrogen Oxides (NOx): Cetane improvers can reduce NOx emissions.[6][9][10] The shortened ignition delay leads to a lower peak combustion temperature, which is a primary factor in the formation of thermal NOx. Reductions of 9.4% to 17.5% have been observed with EHN in some studies.[10]
-
Carbon Monoxide (CO) and Hydrocarbons (HC): Emissions of CO and unburned HC, which result from incomplete combustion, are often reduced with the addition of this compound.[9][10] The improved ignition quality promotes more complete fuel oxidation. Reductions in CO can range from 45% to 85%.[10] However, some studies have noted a slight increase in CO and HC under certain conditions, possibly due to localized cooling effects or altered reaction pathways.[11][12]
-
Smoke and Particulate Matter (PM): The effect on smoke opacity can be variable. While improved combustion should theoretically reduce smoke, some studies have reported an increase in smoke density with the addition of EHN.[9] This outcome can be highly dependent on engine operating conditions and base fuel properties.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of 2-ethylthis compound (EHN) on biodiesel blends.
Table 1: Effect of EHN on Physicochemical Properties of Biodiesel Blends
| Fuel Blend | Additive Concentration | Density ( kg/m ³) | Kinematic Viscosity (cSt) | Cetane Number / Index | Source |
|---|---|---|---|---|---|
| Diesel (B0) | 0 | 856 | 2.32 | 48.0 | [7] |
| B50 (50% WCO Biodiesel) | 0 | - | 5.645 | 49.2 | [7] |
| B50 + CNI | EHN | 872.1 | 4.722 | 49.2 | [7] |
| PB10PN10 (10% Palm Biodiesel, 10% Pentanol) | 0 | - | - | 5.2% lower than PB10 | [11] |
| PB10PN10E1 | 1% EHN | - | - | 6% higher than PB10 |[11] |
WCO: Waste Cooking Oil; CNI: Cetane Number Improver (EHN)
Table 2: Effect of EHN on Engine Performance
| Fuel Blend | Additive Concentration | Engine Load | Change in BTE (%) | Change in BSFC (%) | Source |
|---|---|---|---|---|---|
| Diesel-Biodiesel Blends | 0.5% EHN | High BMEP | ~15% increase vs. diesel | Decrease | [9] |
| Diesel-Biodiesel Blends | 1.0% EHN | High BMEP | ~20% increase vs. diesel | Decrease | [9] |
| BMF30 (70% Biodiesel, 30% MF) | 1.0% EHN | Varied | 3.30% increase | 5.49% decrease | [10] |
| BMF30 (70% Biodiesel, 30% MF) | 1.5% EHN | Varied | 4.69% increase | 7.33% decrease |[10] |
BMEP: Brake Mean Effective Pressure; BMF30: Biodiesel-Methylfuran blend
Table 3: Effect of EHN on Exhaust Emissions
| Fuel Blend | Additive Concentration | Engine Load | Change in NOx (%) | Change in CO (%) | Change in HC (%) | Change in Smoke | Source |
|---|---|---|---|---|---|---|---|
| Diesel-Biodiesel Blends | 1.0% EHN | Varied | Decrease | Decrease | - | Increase | [9] |
| BMF30 (70% Biodiesel, 30% MF) | 1.5% EHN | Varied | 9.4 - 17.5% decrease | 45.1 - 85.5% decrease | 14.6 - 24.9% decrease | Decrease | [10] |
| B50 (50% WCO Biodiesel) | 0 | - | 755 (mg/Nm³) | 254 (mg/Nm³) | - | - | [7] |
| B50 + CNI | EHN | - | 825 (mg/Nm³) | 280 (mg/Nm³) | - | - | [7] |
| PB10PN10E1 | 1% EHN | Varied | - | - | 4.18% increase | - |[11] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound as a cetane improver.
Protocol 1: Preparation of Biodiesel-Hexyl Nitrate Test Blends
Objective: To prepare accurate and homogeneous blends of biodiesel and this compound for testing.
Materials:
-
Base biodiesel fuel (e.g., B20, B100) meeting ASTM D6751 specifications.[13]
-
This compound (or 2-ethylthis compound), purity >99%.
-
Volumetric flasks (Class A).
-
Micropipettes or analytical balance.
-
Magnetic stirrer and stir bars.
Procedure:
-
Determine Blend Concentrations: Select the desired volumetric or weight concentrations of this compound to be tested (e.g., 250, 500, 1000, 2000 ppm).
-
Blending: a. Measure a precise volume of the base biodiesel blend (e.g., 1000 mL) and transfer it to a volumetric flask. b. Calculate the required volume or mass of this compound for the target concentration. c. Using a micropipette or by weighing on an analytical balance, accurately measure and add the calculated amount of this compound to the flask. d. Add a magnetic stir bar to the flask and seal it. e. Place the flask on a magnetic stirrer and mix for at least 30 minutes at room temperature to ensure a homogeneous blend.
-
Control Fuel: Prepare a control sample using only the base biodiesel blend with no additive.
-
Storage: Store all fuel samples in sealed, labeled, amber glass bottles away from direct sunlight to prevent degradation.
Protocol 2: Determination of Cetane Number (ASTM D613)
Objective: To measure the ignition quality (cetane number) of the prepared fuel blends.[1]
Apparatus:
-
A standard single-cylinder, four-stroke, variable compression ratio, indirect injection Cooperative Fuel Research (CFR) engine.[14][15]
-
Primary reference fuels (n-hexadecane, CN=100; and 1-methylnaphthalene (B46632) or isocetane, CN=0 or 15).[15]
Procedure Summary:
-
Engine Setup & Calibration: Prepare and calibrate the CFR engine according to the detailed specifications in the ASTM D613 standard.[14] This includes setting standard operating conditions for speed, injection timing, and temperatures.[1]
-
Bracketing Procedure: a. Operate the engine on the test fuel and adjust the compression ratio until a specific ignition delay is achieved (typically 13 degrees). b. Select two reference fuel blends that bracket the test fuel, meaning one has a shorter ignition delay and the other has a longer ignition delay at the same compression ratio. c. Operate the engine on each reference fuel blend and record the compression ratio required to achieve the same 13-degree ignition delay.
-
Calculation: The cetane number of the test fuel is determined by linear interpolation between the cetane numbers of the two bracketing reference fuels based on the compression ratio readings.[14]
-
Reporting: Report the final value as the Cetane Number.[14]
Protocol 3: Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound on engine performance (power, efficiency) and exhaust emissions under various operating conditions.
Apparatus:
-
A single-cylinder or multi-cylinder direct-injection diesel engine coupled to an eddy current dynamometer.[9][16]
-
Fuel flow measurement system (gravimetric or volumetric).
-
Sensors for engine speed, torque, temperatures (coolant, oil, exhaust), and pressures.
-
Data acquisition system.
-
Exhaust gas analyzer for NOx, CO, HC, O2, CO2.[17]
-
Smoke meter (e.g., AVL smoke meter) for measuring smoke opacity.[17]
Procedure:
-
Engine Warm-up: Warm up the engine using a standard diesel fuel until coolant and oil temperatures stabilize.[18]
-
Baseline Test: a. Purge the fuel system and run the engine with the control fuel (base biodiesel without additive). b. Set the engine to a constant speed (e.g., 1500 rpm).[9] c. Apply a series of predefined loads using the dynamometer (e.g., 0%, 25%, 50%, 75%, 100% load).[18] d. At each load point, allow the engine to stabilize for several minutes, then record all performance and emission data for a set duration.
-
Test Fuel Run: a. Purge the fuel lines thoroughly and switch to the first test blend containing this compound. b. Repeat the test procedure from step 2c-2d for the additized fuel.
-
Repeat: Repeat the entire procedure for all prepared fuel blends.
-
Data Analysis: a. Calculate key performance parameters: Brake Power (BP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE). b. Compare the performance and emission data of the additized blends against the baseline control fuel at each operating point.
Protocol 4: Fuel and Exhaust Gas Analysis (GC-MS)
Objective: To identify and quantify the chemical composition of the fuel and the hydrocarbon species in the exhaust.
Apparatus:
-
Appropriate capillary column for separating fatty acid methyl esters (for fuel) or hydrocarbon species (for exhaust).
-
Solid-Phase Extraction (SPE) equipment for sample cleanup if necessary.[20]
Procedure Summary (Fuel Analysis):
-
Sample Preparation: Dilute a small sample of the biodiesel blend in a suitable solvent (e.g., hexane).[21]
-
GC-MS Method: Develop a GC method with a temperature ramp suitable for separating the expected fatty acid methyl esters.[21]
-
Injection & Analysis: Inject the prepared sample into the GC-MS. The components will be separated in the column and identified by their mass spectra.
-
Quantification: Use internal or external standards to quantify the concentration of major esters.
Procedure Summary (Exhaust Analysis):
-
Sampling: Collect a sample of the raw exhaust gas using a heated sample line and a gas sampling bag or by passing it through a cold trap to condense hydrocarbon species.
-
Extraction: Extract the collected hydrocarbons using a suitable solvent.
-
GC-MS Analysis: Analyze the extracted sample using a GC-MS method optimized for volatile and semi-volatile organic compounds.
-
Identification: Identify the different hydrocarbon species present in the exhaust by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Experimental Workflow Diagram
References
- 1. ASTM D613 - eralytics [eralytics.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. stumejournals.com [stumejournals.com]
- 5. CETANE IMPROVER-CONVERTED - SchatcoGmbh [schatcogmbh.com]
- 6. scispace.com [scispace.com]
- 7. Performance and Emission Characteristics of Diesel Engines Using Biodiesel from Waste Cooking Oil with Cetane Number Improver | Suardi | International Journal of Marine Engineering Innovation and Research [iptek.its.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 15. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. open.library.ubc.ca [open.library.ubc.ca]
- 19. "GC-MS Analysis of Synthesized Biodiesel" by Courtney R. Whetstine [digitalcommons.buffalostate.edu]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. blogs.hsc.edu [blogs.hsc.edu]
Application Notes and Protocols for Hexyl Nitrate in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexyl nitrate (B79036), specifically 2-ethylhexyl nitrate (EHN), in the formulation of energetic materials. The information is intended for professionals in research and development.
Introduction
2-Ethylthis compound (EHN), a high-boiling alkyl nitrate, serves as an energetic plasticizer and a liquid fuel component in multi-component explosive compositions. Its primary role is to be combined with a solid oxidizer, such as ammonium (B1175870) perchlorate (B79767) (AP), to form a detonable mixture. A key advantage of these compositions is that the individual components are not classified as explosives until mixed, reducing the hazards associated with transportation and handling. EHN is a low-viscosity liquid at atmospheric pressure with a negative oxygen balance of -197%.
Applications in Energetic Formulations
The principal application of 2-ethylthis compound is in binary and multi-component explosive systems. These formulations are typically mixed on-site to create a final explosive product with a consistency similar to damp sand.
1. Binary Explosive Systems:
The simplest formulations consist of a mixture of 2-ethylthis compound and a granular solid oxidizer. Ammonium perchlorate is a commonly used oxidizer in these systems.
2. Multi-Component Explosive Systems:
To enhance performance or modify sensitivity, additional components can be introduced:
-
Secondary Fuel: Powdered metals, such as aluminum, can be added to increase the energy output of the explosive.
-
Desensitizing Agent: Compounds like azodicarbonamide (B1663908) can be incorporated to reduce the sensitivity of the explosive mixture, enhancing safety.
Quantitative Data
Table 1: Composition of 2-Ethylthis compound-Based Explosive Formulations
| Formulation ID | 2-Ethylthis compound (wt%) | Ammonium Perchlorate (wt%) | Aluminum (wt%) | Azodicarbonamide (wt%) |
| EHN/AP/Al-1 | 9.65 | 80.70 | 9.65 | - |
| EHN/AP/AZDCA-1 | 13.3 | 81.9 | - | 4.8 |
Table 2: Physical Properties of 2-Ethylthis compound
| Property | Value |
| Chemical Formula | CH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂ |
| Oxygen Balance | -197% |
| Physical State | Low viscosity liquid |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylthis compound
This protocol is based on a continuous synthesis method.
Materials:
-
2-Ethylhexanol
-
Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃)
-
20% Oleum (B3057394)
-
52% Nitric acid
Equipment:
-
Ideal displacement reactor
-
Centrifuge
Procedure:
-
Prepare a sulfuric-nitric acid mixture with the following composition by weight:
-
Sulfuric acid: 45-60%
-
Nitric acid: 10-25%
-
Nitrogen oxides: 0.0001-0.1%
-
Water: balance to 100%
-
This mixture is prepared from 20% oleum and 52% nitric acid.
-
-
Maintain the temperature of the ideal displacement reactor between 15-40°C.
-
Introduce the 2-ethylhexanol and the acid mixture into the reactor. The volume ratio of the acid mixture to 2-ethylhexanol should be between 1.6:1 and 2.3:1.
-
The residence time for the reaction in the reactor is 2-5 minutes.
-
Following the reaction, isolate the 2-ethylthis compound product by centrifugation.
Protocol 2: Formulation of a Castable EHN/AP/Al Explosive
This protocol describes a general method for preparing a castable explosive formulation containing 2-ethylthis compound, ammonium perchlorate, and aluminum.
Materials:
-
2-Ethylthis compound (EHN)
-
Granular ammonium perchlorate (AP)
-
Powdered aluminum (Al)
Equipment:
-
Mixing vessel
-
Casting mold
-
Remote mixing apparatus (for safety)
Procedure:
-
Preparation of Components:
-
Ensure the ammonium perchlorate and aluminum powder are dry and free-flowing.
-
Measure the required quantities of each component according to the desired formulation (e.g., EHN: 9.65%, AP: 80.70%, Al: 9.65% by weight).
-
-
Mixing:
-
In a suitable mixing vessel, first add the liquid 2-ethylthis compound.
-
Gradually add the solid components (ammonium perchlorate and aluminum powder) to the liquid while mixing.
-
Continue mixing until a homogenous mixture with a consistency of damp sand is achieved. For safety, this process should be conducted remotely.
-
-
Casting:
-
Carefully pour the homogenous mixture into the desired mold.
-
Gently tap or vibrate the mold to ensure the mixture settles and to remove any entrapped air.
-
-
Curing:
-
The formulation does not require a traditional curing step involving a chemical reaction of a binder. The mixture is ready for use after casting and consolidation.
-
Protocol 3: Sensitivity Testing (Conceptual)
Standard sensitivity tests should be performed on any new energetic material formulation. The following are conceptual outlines for impact and friction sensitivity testing.
Impact Sensitivity:
-
A small, precise amount of the explosive formulation is placed on a standardized anvil.
-
A drop weight of a specified mass is released from a known height onto a striker in contact with the sample.
-
The height is varied to determine the 50% probability of initiation (H₅₀).
Friction Sensitivity:
-
A small amount of the explosive sample is placed on a porcelain plate.
-
A weighted porcelain pin is drawn across the sample at a constant speed.
-
The load on the pin is varied to determine the threshold at which initiation occurs.
Visualizations
Caption: Experimental workflow for the synthesis, formulation, and testing of EHN-based explosives.
Caption: Conceptual thermal decomposition pathway of 2-ethylthis compound via a radical mechanism.
Application Notes and Protocols for the Quantification of Hexyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of hexyl nitrate (B79036) in various matrices. The protocols are based on established analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC) Based Methods
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like hexyl nitrate. Different detectors can be coupled with a GC system to achieve desired sensitivity and selectivity.
Gas Chromatography with Flame Ionization Detector (GC-FID)
GC-FID is a standard and cost-effective method for the quantification of organic compounds. For complex matrices, a two-dimensional GC system (GCxGC) can be employed to enhance resolution.
Application Note:
This method is suitable for the routine analysis of this compound in samples with relatively clean matrices or at concentrations where high sensitivity is not the primary requirement. A two-dimensional setup with a Deans switch configuration is recommended for complex samples like diesel fuel to separate the analyte from co-eluting compounds.[1]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID). For complex matrices, a two-dimensional setup with a Deans switch is utilized.[1]
-
Columns:
-
1st Dimension: Non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
2nd Dimension (for GCxGC): Intermediate polarity column (e.g., DB-17, 10 m x 0.10 mm ID, 0.10 µm film thickness).
-
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C, hold for 8 minutes.[2]
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or isooctane) to a concentration within the calibration range. For complex matrices like diesel, direct injection may be possible with a heart-cutting 2D-GC setup, which minimizes sample preparation.[1]
-
Quantification: Use an external or internal standard calibration curve. o-Nitrotoluene can be used as an internal standard.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 10 mg/mL (for similar compounds) | [4] |
| Limit of Detection (LOD) | 0.019 - 0.022 mg/mL (for similar compounds) | [4] |
| Limit of Quantification (LOQ) | 0.058 - 0.066 mg/mL (for similar compounds) | [4] |
| Precision (%RSD) | < 10% | [3] |
Experimental Workflow (GC-FID):
References
Hexyl Nitrate as a Nitrating Agent: Application Notes and Protocols for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl nitrate (B79036), and alkyl nitrates in general, serve as effective and selective nitrating agents for a variety of organic compounds, particularly in the presence of a Lewis acid catalyst. This approach offers a milder alternative to traditional nitrating systems like mixed nitric and sulfuric acids, which can be harsh and lead to over-nitration or side reactions with sensitive substrates. The use of alkyl nitrates, such as n-amyl nitrate (a close analog to hexyl nitrate), catalyzed by boron trifluoride (BF₃) has been shown to be particularly useful for the mononitration of activated aromatic compounds, including highly alkylated benzenes. This method provides good yields and regioselectivity, making it a valuable tool in organic synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound as a nitrating agent, with a focus on the Lewis acid-catalyzed nitration of aromatic compounds.
Application Notes
General Reactivity and Advantages:
This compound, in the presence of a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), is an effective electrophilic nitrating agent. The Lewis acid is believed to coordinate with the alkyl nitrate, facilitating the generation of a nitronium ion (NO₂⁺) or a highly polarized complex that acts as the active electrophile.
Key advantages of using this compound as a nitrating agent include:
-
Mild Reaction Conditions: Nitration can often be carried out at or below room temperature, which is beneficial for substrates that are sensitive to the high temperatures and strongly acidic conditions of mixed acid nitrations.
-
High Selectivity: This system is particularly effective for the mononitration of electron-rich aromatic compounds. For polysubstituted benzenes that are prone to dinitration with mixed acid, the alkyl nitrate/BF₃ system can provide the corresponding mononitro derivatives in high yield.
-
Good Regioselectivity: The nitration of substituted benzenes generally follows the established directing effects of the substituents (ortho/para for activating groups and meta for deactivating groups). The steric bulk of the alkyl nitrate and the reaction conditions can influence the ortho-to-para ratio.
Substrate Scope:
This nitration method is most effective for aromatic compounds that are activated or moderately activated towards electrophilic substitution. Suitable substrates include:
-
Alkylbenzenes (e.g., toluene, xylenes, mesitylene, durene)
-
Alkoxybenzenes (e.g., anisole)
-
Halobenzenes (e.g., chlorobenzene, bromobenzene)
Highly deactivated aromatic compounds may react sluggishly or not at all under these conditions.
Data Presentation
The following tables summarize representative quantitative data for the nitration of various aromatic compounds using alkyl nitrates in the presence of a Lewis acid catalyst. While specific data for this compound is limited in the literature, the data for amyl nitrate is presented as a close proxy and is expected to yield similar results.
Table 1: Mononitration of Polymethylbenzenes with Amyl Nitrate and BF₃
| Substrate | Product | Yield (%) |
| Durene (1,2,4,5-Tetramethylbenzene) | Nitrodurene | High |
| Mesitylene (1,3,5-Trimethylbenzene) | Nitromesitylene | High |
| p-Xylene (1,4-Dimethylbenzene) | 2-Nitro-p-xylene | High |
Data extrapolated from studies on the mononitration of highly alkylated benzenes.
Table 2: Regioselectivity in the Nitration of Toluene with an Alkyl Nitrate System
| Product Isomer | Percentage of Mixture |
| ortho-Nitrotoluene | ~58-60% |
| meta-Nitrotoluene | ~4-5% |
| para-Nitrotoluene | ~35-37% |
Isomer distribution is influenced by reaction conditions and the specific alkyl nitrate used.
Experimental Protocols
Protocol 1: General Procedure for the BF₃-Catalyzed Nitration of an Aromatic Compound with this compound
This protocol provides a general method for the mononitration of an activated aromatic substrate.
Materials:
-
Aromatic substrate (e.g., toluene, durene)
-
n-Hexyl nitrate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758), nitromethane)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: While stirring under a nitrogen atmosphere, add boron trifluoride etherate (1.1 eq) dropwise to the solution. Following the addition of the Lewis acid, add n-hexyl nitrate (1.05 eq) dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the reactivity of the substrate (typically 1-4 hours).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure nitrated product.
Mandatory Visualizations
Caption: Experimental workflow for the BF₃-catalyzed nitration of an aromatic compound using this compound.
Caption: Simplified logical relationship for the activation of this compound and subsequent electrophilic aromatic substitution.
Application Notes and Protocols for Laboratory Handling and Storage of 2-Ethylhexyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling and storage of 2-Ethylhexyl Nitrate (B79036) (2-EHN) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Introduction
2-Ethylhexyl nitrate (CAS No: 27247-96-7), commonly referred to as 2-EHN, is a colorless to pale yellow liquid with a characteristic fruity, pungent odor. It is primarily used as a cetane improver in diesel fuels to enhance combustion efficiency and reduce ignition delay. Due to its chemical nature as an alkyl nitrate, specific precautions are necessary for its handling and storage to mitigate risks of thermal decomposition and chemical incompatibility.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and toxicological properties of 2-Ethylthis compound.
| Property | Value |
| Chemical Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Clear, pale yellow liquid |
| Odor | Fruity, pungent, ester-like |
| Boiling Point | >100°C (decomposes) |
| Flash Point | 76.1 °C (169.0 °F) - Pensky-Martens closed cup[1] |
| Density | 0.963 g/mL at 25 °C[1] |
| Vapor Pressure | 27 Pa at 20°C |
| Water Solubility | 12.5 mg/L at 20°C |
| Autoignition Temperature | 130°C (decomposes) |
| Decomposition Temperature | >100°C |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2] |
| Aquatic Toxicity (Fish, LC50) | 2 mg/L (96 h) |
| Aquatic Toxicity (Crustacea, EC50) | >12.6 mg/l (48 h) |
| Aquatic Toxicity (Algae, EC50) | 1.57 mg/l (72 h) |
Health and Safety Information
3.1. Hazard Identification
2-EHN is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause eye and skin irritation. The primary concern with exposure to organic nitrates is the potential for them to be reduced to nitrites in the body, which can lead to methemoglobinemia.
3.2. Personal Protective Equipment (PPE)
When handling 2-EHN, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or PVC). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant overalls are recommended. Safety footwear should also be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge is necessary.
3.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Laboratory Handling and Storage Procedures
4.1. General Handling
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge by grounding and bonding containers and equipment.
-
It is recommended to handle 2-EHN in a closed system for transfers.
-
Do not eat, drink, or smoke in areas where 2-EHN is handled.
4.2. Storage
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight.
-
Keep containers tightly closed and sealed when not in use.
-
Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Protect containers from physical damage.
-
Store away from incompatible materials.
4.3. Incompatible Materials
2-EHN is incompatible with the following materials and should be stored separately:
-
Strong acids
-
Strong bases (alkalis)
-
Strong oxidizing agents
-
Reducing agents
-
Amines
-
Phosphorus
-
Azides (mixtures can be shock-sensitive and potentially explosive)
4.4. Spill and Leak Procedures
-
In case of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as described in section 3.2.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not let the spilled product enter drains or waterways.
4.5. Waste Disposal
-
Dispose of 2-EHN and contaminated materials through a licensed professional waste disposal service.
-
Waste material should be disposed of in accordance with local, state, and federal regulations.
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Protocols
5.1. Protocol for Preparation of 2-EHN Blends in Diesel Fuel for Cetane Number Evaluation
This protocol outlines the steps for preparing laboratory-scale blends of 2-EHN in a base diesel fuel for the purpose of evaluating its effect on the cetane number. Typical concentrations for such studies range from 500 to 10,000 ppm (0.05% to 1.0% by mass).
Materials:
-
2-Ethylthis compound (≥99% purity)
-
Base diesel fuel with a known cetane number
-
Calibrated volumetric flasks or graduated cylinders
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Safety Precautions: Perform all handling and blending operations within a chemical fume hood while wearing the appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).
-
Determine Blend Concentrations: Decide on the desired concentrations of 2-EHN to be tested (e.g., 500 ppm, 1000 ppm, 2000 ppm, 5000 ppm).
-
Calculate Required Volumes/Masses:
-
For a desired volume of the final blend (e.g., 500 mL), calculate the required mass of 2-EHN for each concentration.
-
Example Calculation for a 1000 ppm (by mass) blend in 500 mL of diesel (assuming diesel density ≈ 0.85 g/mL):
-
Mass of diesel = 500 mL * 0.85 g/mL = 425 g
-
Mass of 2-EHN = (1000 / 1,000,000) * 425 g = 0.425 g
-
-
-
Blending:
-
Place a glass beaker of appropriate size on a magnetic stirrer.
-
Add a magnetic stir bar to the beaker.
-
Measure the required volume of the base diesel fuel using a graduated cylinder and add it to the beaker.
-
Tare the analytical balance with a small, clean weighing boat or beaker.
-
Carefully weigh the calculated mass of 2-EHN.
-
Add the weighed 2-EHN to the diesel fuel in the beaker.
-
Cover the beaker (e.g., with parafilm) to minimize vapor loss.
-
Stir the mixture at a moderate speed for at least 15-20 minutes to ensure homogeneity.
-
-
Sample Labeling and Storage:
-
Transfer the prepared blend into a clean, properly labeled, and sealed container. The label should include the base fuel identification, the concentration of 2-EHN, and the date of preparation.
-
Store the prepared samples in a cool, dark, and well-ventilated area away from ignition sources until analysis.
-
-
Analysis:
-
The cetane number of the prepared blends can be determined using standard methods such as ASTM D613 (Cooperative Fuel Research engine test) or ASTM D6890 (derived cetane number via a constant volume combustion chamber).[3]
-
Visualizations
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of 2-Ethylthis compound in a laboratory setting.
Caption: Workflow for Safe Handling and Storage of 2-Ethylthis compound.
Incompatibility Relationships
The following diagram illustrates the chemical incompatibilities of 2-Ethylthis compound.
Caption: Chemical Incompatibilities of 2-Ethylthis compound.
References
The Role of Hexyl Nitrate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl nitrate (B79036), an alkyl nitrate, is a reagent with potential applications in the synthesis of pharmaceutical intermediates, primarily through nitration reactions. The introduction of a nitro group is a critical step in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the formation of nitrogen-containing heterocyclic compounds which are prevalent in numerous drugs.[1][2][3][4][5] This document provides an overview of the role of nitration in pharmaceutical synthesis, with a focus on the potential use of alkyl nitrates like hexyl nitrate. Due to a lack of specific documented use of this compound in pharmaceutical synthesis in readily available literature, this report uses the well-documented synthesis of the related compound, 2-ethylthis compound, as a model system to illustrate the experimental protocols and quantitative data associated with alkyl nitrate synthesis.
Introduction to Nitration in Pharmaceutical Synthesis
Nitration is a fundamental chemical process that introduces a nitro group (-NO2) into an organic compound.[6] This functional group can then be further transformed into other functionalities, such as amino groups, which are essential building blocks for a vast array of pharmaceuticals.[6] Nitrogen-containing heterocycles, in particular, are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The synthesis of these heterocycles often involves nitration at some stage.[7][8]
While various nitrating agents are available, including mixed acids (a combination of nitric and sulfuric acid) and acetyl nitrate, alkyl nitrates offer a potentially milder alternative for certain substrates.[9][10]
This compound as a Nitrating Agent
Although direct and extensive examples of this compound's application in pharmaceutical intermediate synthesis are not prominently reported in the scientific literature, its chemical properties as an alkyl nitrate suggest its potential utility as a nitrating agent. The nitration process using an alkyl nitrate would typically involve the transfer of a nitro group to a suitable nucleophilic substrate.
Synthesis of 2-Ethylthis compound: A Model Protocol
The synthesis of 2-ethylthis compound is well-documented and serves as an excellent case study for the general procedures involved in the synthesis of alkyl nitrates. This process typically involves the nitration of the corresponding alcohol, 2-ethylhexanol, using a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Continuous Flow Synthesis of 2-Ethylthis compound
This protocol is adapted from studies on the microreactor synthesis of 2-ethylthis compound, which offers enhanced safety and efficiency compared to batch processes.[11][12][13]
Materials:
-
2-Ethylhexanol
-
Nitric Acid (e.g., 98%)
-
Sulfuric Acid (e.g., 98%)
-
Microreactor setup (e.g., capillary microreactor with a T-mixer)
-
Syringe pumps
-
Temperature controller
-
Back pressure regulator
-
Quenching solution (e.g., sodium hydroxide (B78521) solution)
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Set up the microreactor system, ensuring all connections are secure.
-
Use separate syringe pumps to deliver 2-ethylhexanol and the mixed acid (pre-mixed nitric and sulfuric acid) to the T-mixer.
-
Control the temperature of the microreactor using a suitable heating/cooling system.
-
The reaction mixture flows through the capillary reactor for a specific residence time.
-
The product stream is then directed to a quenching solution to stop the reaction.
-
The organic phase is separated, and the product is purified, for example, by extraction and subsequent removal of the solvent.
Quantitative Data for 2-Ethylthis compound Synthesis
The following tables summarize the quantitative data obtained from various studies on the synthesis of 2-ethylthis compound.
Table 1: Reaction Parameters for 2-Ethylthis compound Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Nitric Acid : 2-Ethylhexanol) | 1:1 | [12] |
| Molar Ratio (Nitric Acid : Sulfuric Acid) | 1:2 | [12] |
| Reaction Temperature | 15-40 °C | [14] |
| Residence Time (Microreactor) | < 10 seconds | [11] |
| Acid Mixture Composition (wt. %) | H₂SO₄: 45-60%, HNO₃: 10-25% | [14] |
Table 2: Yield and Purity of 2-Ethylthis compound
| Method | Yield | Purity | Reference |
| Continuous Flow (Microreactor) | Up to 99% | High (not specified) | [11] |
| Continuous Method (Ideal Displacing Reactor) | 98.5% | 99.0% | [14] |
| Batch Method (Inert Solvent) | 100% | Not specified | [14] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation involved.
Caption: Experimental workflow for the continuous synthesis of 2-ethylthis compound.
Caption: Nitration of 2-ethylhexanol to form 2-ethylthis compound.
Conclusion
While the direct application of this compound in the synthesis of pharmaceutical intermediates is not widely documented, the principles of nitration using alkyl nitrates are relevant to pharmaceutical chemistry. The synthesis of 2-ethylthis compound provides a robust model for understanding the experimental conditions and potential outcomes of such reactions. The use of continuous flow microreactors, in particular, offers a safe and efficient method for conducting these exothermic reactions.[11] Further research is needed to explore the specific utility of this compound and other alkyl nitrates as nitrating agents for the synthesis of novel pharmaceutical intermediates. The development of milder and more selective nitration methods remains a key area of interest in drug discovery and development.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 6. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
Application Notes and Protocols for Quantitative NMR (qNMR) Purity Assessment of Hexyl Nitrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that offers a direct and accurate means of determining the purity of chemical compounds.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[1][4] Instead, it relies on the direct proportionality between the NMR signal intensity and the number of atomic nuclei generating that signal.[1][2][3] This application note provides a detailed protocol for the purity assessment of hexyl nitrate (B79036) using ¹H qNMR.
Hexyl nitrate is an organic nitrate ester. Its purity is crucial for its intended applications, and qNMR provides a robust method for its determination. The protocol will cover sample preparation, selection of an appropriate internal standard, NMR data acquisition parameters, data processing, and the final purity calculation.
Principle of qNMR for Purity Assessment
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated.[5][6] The internal standard should be a stable compound of high purity with at least one signal that does not overlap with any signals from the analyte.[5][6][7]
The purity of the analyte (P_analyte) is calculated using the following equation:
Where:
-
I_analyte and I_IS are the integral areas of the selected signals for the analyte and the internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
MW_analyte and MW_IS are the molar masses of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
P_IS is the purity of the internal standard.[2]
Experimental Protocol
Materials and Equipment
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (or another suitable standard with non-overlapping signals, high purity, and good solubility).[8]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring both the analyte and IS are fully soluble.[5][6]
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.[4]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.[9]
-
Volumetric Flasks and Pipettes: For accurate solvent handling.
Selection of Internal Standard
The choice of an internal standard is critical for accurate qNMR measurements.[7] The ideal internal standard should:
-
Have a simple NMR spectrum with at least one sharp signal in a region free of interference from the analyte signals.[4]
-
Be of high, certified purity.[7]
-
Be chemically inert and not react with the analyte or the solvent.[10]
-
Be non-volatile and non-hygroscopic.[7]
-
Have a molecular weight comparable to the analyte to minimize weighing errors.
For this compound, Maleic acid is a suitable choice as its vinylic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aliphatic signals of this compound.
Sample Preparation
Accurate weighing is the largest source of potential error in qNMR.[3]
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1.
-
Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing the vial.[5][6] A clear solution should be obtained.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be used.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[9]
-
Flip Angle: A 90° pulse angle should be calibrated and used.
-
Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified.[10] A conservative value of 30-60 seconds is often used if T₁ values are unknown.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10] Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): A minimum of 3 seconds is recommended.[4]
-
Spectral Width (sw): Should be wide enough to encompass all signals of interest.
-
Temperature: Maintain a constant and regulated temperature, typically 25 °C (298 K).[9]
Data Processing
-
Apply a Fourier transform to the acquired FID.
-
Apply a zero-filling factor of at least 2 to enhance digital resolution.
-
Apply an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio.[10]
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected signals for both the this compound and the internal standard. The integration limits should be set consistently for all spectra, typically covering a region of at least 20 times the signal half-width.
Data Presentation
The quantitative results of the qNMR analysis should be summarized in a clear and structured table.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | e.g., 15.25 mg | e.g., 7.18 mg |
| Molar Mass (MW) | 161.19 g/mol | 116.07 g/mol |
| ¹H NMR Signal (δ) | e.g., 4.4 ppm (triplet) | e.g., 6.3 ppm (singlet) |
| Number of Protons (N) | 2 | 2 |
| Integral Area (I) | e.g., 1.00 | e.g., 0.95 |
| Purity (P) | To be determined | e.g., 99.9% |
Based on the example data above, the purity of this compound would be calculated as:
P_analyte (%) = (1.00 / 0.95) * (2 / 2) * (161.19 / 116.07) * (7.18 / 15.25) * 99.9% = 97.8%
Diagrams
Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
Logical Relationships in qNMR Calculation
Caption: Key Parameters for qNMR Purity Calculation.
Validation of the qNMR Method
For use in a regulated environment, the qNMR method should be validated according to ICH Q2(R1) guidelines.[11] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The linearity of the detector response should be established by analyzing samples at different concentrations.
-
Accuracy: The accuracy should be assessed using a reference material of known purity or by comparison to another validated method.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Range: The concentration range over which the method is precise, accurate, and linear.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Quantitative NMR is a powerful and versatile technique for the purity assessment of this compound.[3] It offers a direct, accurate, and efficient alternative to traditional chromatographic methods, especially when a certified reference standard of the analyte is not available.[12] By following a carefully controlled protocol for sample preparation, data acquisition, and processing, reliable and reproducible purity values can be obtained. The method's validity can be further assured through a comprehensive validation process.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. usp.org [usp.org]
- 3. rssl.com [rssl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. qNMR Purity Recipes Book - Mnova [mnova-arxlab.happyfox.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes: Gas Chromatography Methods for the Analysis of Hexyl Nitrate
Introduction
Hexyl nitrate (B79036) is an alkyl nitrate of interest in various fields, including its potential use as a cetane improver in diesel fuels and as a compound in chemical research. Accurate and reliable quantitative analysis of hexyl nitrate is crucial for quality control, research, and development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using different GC methods, including Gas Chromatography with Flame Ionization Detection (GC-FID), Nitrogen Chemiluminescence Detection (GC-NCD), and Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize quantitative data from various GC methods applicable to the analysis of alkyl nitrates, which can be adapted for this compound analysis.
Table 1: GC Method Parameters for Alkyl Nitrate Analysis
| Parameter | Method 1: GC-NCD | Method 2: HS-GC-MS | Method 3: Two-Dimensional GC-FID |
| Analyte | 2-Ethylthis compound (2-EHN) | 2-Ethylthis compound (2-EHN) | 2-Ethylthis compound (2-EHN) |
| Matrix | Diesel Fuel | Diesel Fuel | Diesel Fuel |
| Column | HP-5MS, 15 m x 0.32 mm, 0.32 µm | DB5-MS capillary column | Pre-column and Analytical column |
| Inlet Temperature | 250 °C | Not Specified | Split/Splitless Inlet |
| Split Ratio | 10:1 | Not Specified | Not Specified |
| Oven Program | 60 °C (2 min), then 20 °C/min to 280 °C (8 min) | Not Specified | Not Specified |
| Detector | Nitrogen Chemiluminescence Detector (NCD) | Mass Spectrometer (MS) with negative chemical ionization | Flame Ionization Detector (FID) |
| Internal Standard | Not Specified | o-Nitrotoluene | Not Specified |
Data synthesized from multiple sources[1][2][3].
Table 2: Performance Characteristics of GC Methods for Alkyl Nitrate Analysis
| Performance Metric | Method 1: HS-GC-MS for 2-EHN | Method 2: GC-NCD for 2-EHN |
| Limit of Detection (LOD) | 0.009% v/v | 1.87 ppm (as nitrogen) |
| Limit of Quantification (LOQ) | 0.03% v/v | Not Specified |
| Linearity Range | 0.03 - 0.3% v/v | Not Specified |
| Precision (RSD) | < 10% | 1.15% |
Data sourced from references[2][3].
Experimental Protocols
The following are detailed methodologies for the analysis of this compound. These protocols are based on established methods for similar alkyl nitrates and can be adapted and validated for specific laboratory conditions and matrices.
Protocol 1: Analysis of this compound using GC with Flame Ionization Detection (GC-FID)
This protocol is a general-purpose method suitable for the routine analysis of this compound in relatively clean sample matrices.
1. Instrumentation and Consumables
-
Gas Chromatograph with FID
-
Capillary Column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity
-
Gases for FID: Hydrogen and Air, high purity
-
Autosampler Vials: 2 mL, glass, with PTFE/silicone septa
-
Syringe: 10 µL
2. Reagents and Standards
-
This compound standard, >98% purity
-
Solvent: Hexane or Dichloromethane, GC grade
-
Internal Standard (optional but recommended): e.g., Dodecane or another suitable non-interfering compound.
3. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Spiking: If using an internal standard, add a constant concentration to all standards and samples.
4. Sample Preparation
-
For liquid samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the expected this compound concentration within the calibration range.
-
For solid samples, perform a solvent extraction. An example procedure is to weigh a known amount of the homogenized sample, add a measured volume of solvent, sonicate for 15-20 minutes, centrifuge, and then collect the supernatant for analysis.
-
Filter the final sample extract through a 0.45 µm syringe filter if it contains particulates.[4][5]
5. GC-FID Operating Conditions
-
Inlet: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be optimized)
-
Carrier Gas Flow: Constant flow, 1.0 mL/min (Helium)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes
-
-
Detector Temperature: 280 °C
-
Data Acquisition: Collect the chromatogram for the entire run time.
6. Data Analysis
-
Integrate the peak corresponding to this compound and the internal standard (if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: High-Sensitivity Analysis of this compound using GC with Nitrogen Chemiluminescence Detection (GC-NCD)
This method is highly selective and sensitive for nitrogen-containing compounds and is ideal for trace-level analysis of this compound in complex matrices like diesel fuel.[2]
1. Instrumentation and Consumables
-
Gas Chromatograph with NCD
-
Capillary Column: HP-5MS (15 m x 0.32 mm ID, 0.32 µm film thickness) or similar.[2]
-
Carrier Gas: Helium, high purity
-
Gases for NCD: Hydrogen and Oxygen, high purity
-
Other consumables as listed in Protocol 1.
2. Reagents and Standards
-
As listed in Protocol 1.
3. Standard and Sample Preparation
-
Follow the procedures outlined in Protocol 1. Given the high sensitivity of the NCD, lower concentration standards may be required.
4. GC-NCD Operating Conditions [2]
-
Inlet: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas Flow: Constant flow, 3.9 mL/min (Helium)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 280 °C
-
Hold: 8 minutes
-
-
NCD Parameters:
-
Temperature: 200 °C
-
Burner Temperature: 905 °C
-
Hydrogen Flow: 5 sccm
-
Oxygen Flow: 10 sccm
-
5. Data Analysis
-
The data analysis procedure is the same as for GC-FID. The NCD provides an equimolar response to nitrogen, which can simplify quantification.[2]
Protocol 3: Confirmatory Analysis of this compound using GC-MS
This protocol is used for the positive identification and quantification of this compound, especially in complex matrices or for forensic purposes. Headspace analysis can be employed for volatile samples.[3]
1. Instrumentation and Consumables
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary Column: DB5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[3]
-
Carrier Gas: Helium, high purity
-
Other consumables as listed in Protocol 1.
2. Reagents and Standards
-
As listed in Protocol 1. An internal standard such as o-nitrotoluene can be used.[3]
3. Standard and Sample Preparation
-
For direct injection, follow the procedures in Protocol 1.
-
For headspace analysis:
-
Place a known amount of the sample or standard solution into a headspace vial.
-
Seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[5]
-
The headspace gas is then automatically sampled and injected into the GC.
-
4. GC-MS Operating Conditions
-
Inlet: Split/Splitless, 250 °C
-
Injection Volume: 1 µL (or headspace injection)
-
Carrier Gas Flow: Constant flow, 1.0 mL/min (Helium)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for nitrate esters.[3]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification).
-
Scan Range: m/z 40-300
-
SIM Ions: Select characteristic ions of this compound for monitoring.
-
5. Data Analysis
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample with that of a pure this compound standard.
-
Quantification: In SIM mode, integrate the peaks of the selected ions. Construct a calibration curve and determine the concentration as described in Protocol 1.
Visualizations
Caption: General workflow for the analysis of this compound by gas chromatography.
Caption: Decision logic for sample preparation based on the matrix type.
References
Troubleshooting & Optimization
improving the yield and purity of hexyl nitrate synthesis
Technical Support Center: Hexyl Nitrate (B79036) Synthesis
Welcome to the technical support center for the synthesis of hexyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yield and purity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method is the esterification of 1-hexanol (B41254) using a mixed acid nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2][3] Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺), which is the key electrophilic species in the reaction.[4] Modern approaches increasingly use continuous-flow microreactors to enhance safety and control over reaction parameters.[5][6]
Q2: What are the primary side reactions that can lower the purity and yield of this compound? A2: The main side reactions include the oxidation of 1-hexanol by nitric acid to form hexanal (B45976) or hexanoic acid, and the formation of the isomeric hexyl nitrite (B80452).[4][7][8] The presence of nitrous acid (HNO₂) can catalyze the formation of alkyl nitrites; this is often suppressed by adding a nitrous acid scavenger like urea (B33335).[8] At elevated temperatures, decomposition of the product can also occur.[9]
Q3: What is the role of urea in the synthesis? A3: Urea is frequently added to the reaction mixture as a stabilizer.[8] It scavenges any nitrous acid that may be present or formed during the reaction. By eliminating nitrous acid, urea prevents the formation of unstable alkyl nitrite byproducts and reduces the risk of runaway reactions.[8]
Q4: What is a typical yield for this compound synthesis? A4: Yields are highly dependent on the specific methodology, reaction conditions, and scale. In well-optimized batch processes, yields of up to 97% have been reported for analogous alkyl nitrates like 2-ethylthis compound.[3] In continuous-flow microreactor systems, where reaction parameters are precisely controlled, yields can approach 100% with very short residence times.[10]
Q5: What are the critical safety precautions for this synthesis? A5: The nitration of alcohols is a highly exothermic and potentially explosive reaction. Key safety measures include:
-
Strict Temperature Control: The reaction must be maintained at low temperatures (typically 0–30 °C) using an ice bath or chiller to prevent runaway reactions.[2][9]
-
Slow Reagent Addition: The alcohol should be added to the mixed acid slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.
-
Proper Personal Protective Equipment (PPE): Always use safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: The procedure should be performed in a well-ventilated fume hood due to the use of corrosive acids and the potential evolution of toxic nitrogen oxide gases.[11]
-
Quenching: Have a large volume of ice water ready to "drown" the reaction mixture to stop the reaction in an emergency or upon completion.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[9]2. Sub-optimal Reagent Ratio: Incorrect stoichiometry of acids or alcohol.3. Product Decomposition: Reaction temperature was too high, or work-up was delayed.[9]4. Ineffective Nitrating Agent: Degradation of nitric acid or improper mixed acid preparation. | 1. Monitor Reaction: Use TLC or GC to monitor the consumption of 1-hexanol. Cautiously increase reaction time if necessary.2. Optimize Stoichiometry: Ensure the correct molar ratios are used. A common ratio is a slight molar excess of nitric acid to the alcohol, with sulfuric acid used as a catalyst.[1]3. Maintain Low Temperature: Ensure the temperature is kept consistently low (e.g., <20°C) throughout the addition and stirring phases.[3] Proceed immediately to work-up upon completion.[9]4. Use Fresh Reagents: Use high-purity, fresh nitric and sulfuric acids. Prepare the mixed acid just before use and keep it cold. |
| Product is Dark Yellow, Green, or Blue | 1. Formation of Nitrogen Oxides (NOₓ): Side reactions or localized overheating can produce dissolved NOₓ gases, which are often colored.[12]2. Oxidation of Starting Material: Excessive temperature or a high concentration of nitric acid can lead to oxidation byproducts. | 1. Improve Temperature Control: Ensure uniform and efficient cooling and stirring. The addition of a nitrous acid scavenger like urea can help prevent the formation of these gases.[8]2. Purification: The color can often be removed during the work-up. Thoroughly wash the organic layer with a sodium bicarbonate solution, which will react with and remove acidic impurities like NOₓ.[4] |
| Formation of Two Organic Layers or Emulsion During Work-up | 1. Incomplete Reaction: Significant amount of unreacted 1-hexanol remains.2. Insufficient Washing: Residual acids can cause emulsification, especially during the neutralization step.3. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions. | 1. Check Reaction Completion: Before work-up, confirm the absence of starting material via TLC or GC.2. Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion and improve phase separation.3. Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously. If an emulsion forms, allow it to stand or gently swirl it. |
| Low Purity After Purification | 1. Residual Acid: Inadequate neutralization during the washing steps.2. Presence of Byproducts: Co-distillation of impurities like hexyl nitrite or oxidation products.3. Water Contamination: Incomplete drying of the product before final purification. | 1. Test Aqueous Layer pH: During the sodium bicarbonate wash, continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).2. Optimize Reaction Conditions: Revisit the reaction setup to minimize side reactions (e.g., lower temperature, add urea).[8][9] Consider fractional distillation under reduced pressure for final purification.[4]3. Ensure Thorough Drying: Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) and allow adequate time for drying before distillation.[4] |
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes quantitative data derived from synthesis examples of analogous alkyl nitrates, illustrating the impact of key parameters on product yield.
| Parameter | Condition A | Condition B | Effect on Yield | Reference(s) |
| Reaction Temperature | 45 °C | 55 °C | Lowering the temperature from 55 °C to 45 °C in a microreactor synthesis of isooctyl nitrate resulted in a yield of 92.7%.[1] Higher temperatures can decrease yield due to side reactions.[2] | [1][2] |
| Reaction Time (Residence Time in Flow Reactor) | 2-5 minutes | > 5 minutes | A residence time of 2-5 minutes was found to be optimal for high conversion. Increasing the time beyond 5 minutes led to a decrease in the yield and quality of the final product.[2] | [2] |
| Catalyst/Dehydrating Agent | H₂SO₄ / HNO₃ Mix | HNO₃ / Acetic Anhydride (B1165640) | The use of acetic anhydride can minimize oxidative byproducts common in the nitration of secondary alcohols, often leading to high yields.[4] | [4] |
| Process Type | Batch Reactor | Continuous-Flow Microreactor | Continuous-flow reactors offer superior heat and mass transfer, leading to better temperature control, enhanced safety, and potentially higher yields (approaching 100%) with shorter reaction times.[6][10] | [6][10] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale batch synthesis using a mixed acid of nitric and sulfuric acids.
Materials:
-
1-Hexanol (Reagent Grade)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Urea
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Sodium Chloride (Saturated aqueous solution, Brine)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with gentle stirring.
-
Once the mixture is homogeneous, add 0.5 g of urea and stir until it dissolves. Keep this mixed acid solution in the ice bath, maintaining a temperature below 10 °C.
-
-
Nitration Reaction:
-
Set up a three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice bath.
-
Transfer the cold nitrating mixture into the three-neck flask and begin stirring. Allow the temperature to stabilize at 0–5 °C.
-
Slowly add 20 mL of 1-hexanol to the dropping funnel.
-
Add the 1-hexanol dropwise to the stirred, cold mixed acid over a period of 45–60 minutes. Crucially, maintain the internal reaction temperature below 20 °C at all times. [3] Adjust the addition rate as needed to control the temperature.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry with stirring. This will quench the reaction and separate the crude this compound.
-
Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer.
-
Wash the organic layer (the upper layer) sequentially with:
-
1 x 50 mL of cold deionized water.
-
2 x 50 mL of saturated sodium bicarbonate solution. (Vent the funnel frequently to release CO₂ gas). Continue washing until the aqueous layer is no longer acidic.
-
1 x 50 mL of saturated brine solution to aid in drying.[4]
-
-
Drain the washed this compound into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate, swirl, and let it stand for 20-30 minutes to remove residual water.
-
Decant or filter the dried product to remove the drying agent. The resulting liquid is crude this compound.
-
-
Final Purification (Optional):
-
For higher purity, the product can be purified by vacuum distillation. Given the thermal sensitivity of alkyl nitrates, distillation at atmospheric pressure is not recommended.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental process.
Caption: Mechanism for the acid-catalyzed nitration of an alcohol.
References
- 1. Method for continuously synthesizing 2-ethylthis compound in micro-reactors and extracting residual acid in 2-ethylthis compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
- 3. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3549686A - Process for the preparation of alkyl nitrates - Google Patents [patents.google.com]
- 8. US2768964A - Production of alkyl nitrates - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Ethylthis compound synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Sciencemadness Discussion Board - Nitration of 2-EH - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Long-Term Storage and Stabilization of Hexyl Nitrate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective long-term storage of hexyl nitrate (B79036). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of hexyl nitrate degradation?
A1: The primary indicators of this compound degradation include:
-
Pressure Buildup: Decomposition often releases gaseous products, primarily nitrogen oxides (NOx), leading to a pressure increase in a sealed container.[1]
-
Discoloration: The formation of degradation products can cause the solution to change color, often developing a yellowish or brownish tint.
-
Precipitate Formation: In the presence of certain stabilizers like secondary aryl amines, precipitates may form over time.[2]
-
Changes in Acidity: The formation of nitric acid as a degradation byproduct will increase the acidity of the material.[2]
Q2: What are the recommended conditions for the long-term storage of this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[3][4] The maximum recommended storage temperature is 45°C.[5]
-
Container: Keep the container tightly closed and sealed, and store it upright to prevent leakage.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light: Protect from direct sunlight and other sources of UV radiation.
Q3: Which materials are incompatible with this compound and should be avoided?
A3: this compound is incompatible with a range of materials that can accelerate its decomposition. Avoid contact with:
-
Acids and Alkalis[1]
-
Reducing and Oxidizing Agents[1]
-
Amines and Phosphorus[1]
-
Transition Metal Oxides[1]
-
Powdered Metals[4]
-
Azides (can form shock-sensitive mixtures)[1]
Q4: What types of stabilizers can be used to prolong the shelf life of this compound?
A4: While data specifically for this compound is limited, information from related alkyl nitrates and nitrate esters suggests several classes of stabilizers can be effective. The choice of stabilizer depends on the specific application and purity requirements.
-
Acid Scavengers: Solid alkaline materials can neutralize acidic byproducts (like nitric acid) that catalyze decomposition.[2] Examples include trisodium (B8492382) phosphate (B84403) and alkali metal carbonates.[2]
-
Radical Scavengers: Secondary aryl amines, such as diphenylamine, can inhibit autocatalytic decomposition reactions by scavenging free radicals.[2][6]
-
Moisture Adsorbents: Materials like aluminum oxide may be used to absorb moisture, preventing hydrolysis.[7]
-
Solid-State Conversion: For some applications, converting the liquid alkyl nitrite (B80452) to a solid composition using agents like ethyl hydroxyethyl (B10761427) cellulose (B213188) and calcium silicate (B1173343) can enhance stability and reduce volatility.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Pressure buildup in the container | Thermal or autocatalytic decomposition releasing nitrogen oxides (NOx).[1] | 1. DO NOT HEAT. [1] Carefully vent the container in a well-ventilated fume hood. 2. Verify storage temperature is below the recommended maximum of 45°C.[5] 3. Consider adding an acid scavenger (e.g., sodium carbonate) to neutralize catalytic acidic species. |
| Discoloration of the liquid (yellowing) | Formation of degradation products and nitrogen oxides. | 1. Assess the extent of degradation using analytical methods like GC-MS or HPLC to quantify purity. 2. If purity is compromised, the product may need to be repurified or disposed of according to regulations.[4] 3. Ensure the product is protected from light and stored under an inert atmosphere. |
| Formation of precipitates | Reaction of the stabilizer (e.g., diphenylamine) with decomposition products.[2] | 1. Identify the precipitate through analytical techniques. 2. Filter the sample if the precipitate is inert and the liquid phase purity is acceptable for the intended application. 3. Consider switching to a stabilizer that does not form precipitates, such as solid alkaline materials.[2] |
| Decreased performance or potency in assays | Significant degradation of the active this compound molecule. | 1. Re-qualify the material's purity and concentration using a validated analytical method. 2. Perform an accelerated aging study to establish a reliable shelf life under your specific storage conditions. 3. Review handling procedures to ensure no contamination with incompatible materials has occurred.[1] |
Data Presentation: Summary of Stabilization Approaches
| Stabilizer Class | Examples | Mechanism of Action | Typical Concentration | Reference |
| Acid Scavengers | Trisodium Phosphate, Sodium Carbonate, Alkaline Earth Metal Oxides | Neutralize acidic decomposition products (e.g., HNO₃) that catalyze further degradation. | Not specified, typically used as a solid in contact with the liquid. | [2] |
| Radical Scavengers | Diphenylamine, Pyridine | Scavenge free radicals (e.g., NO₂) to interrupt the autocatalytic decomposition chain reaction. | ~1-2% w/v for alkyl nitrites. | [2] |
| Solid Adsorbents | Ethyl Hydroxyethyl Cellulose, Calcium Silicate | Convert the liquid into a more stable solid matrix, reducing volatility and degradation. | ~20-30% by weight to produce a solid composition. | [8] |
| Moisture Scavengers | Aluminum Oxide | Adsorb residual moisture to prevent hydrolysis of the nitrate ester. | Not specified, used as a solid pellet. | [7] |
Experimental Protocols
Protocol: Accelerated Aging Study for this compound Stability
This protocol is based on the principles outlined in ASTM F1980 to simulate long-term aging.[9][10]
Objective: To evaluate the stability of a this compound sample under accelerated aging conditions.
Materials:
-
This compound sample (with and without stabilizers).
-
Inert glass storage vials with airtight seals.
-
Temperature and humidity-controlled environmental chamber.
-
Analytical instruments (GC-MS or HPLC).
Methodology:
-
Sample Preparation: Aliquot the this compound sample into several glass vials. If testing stabilizers, prepare parallel samples containing the specified concentration of the stabilizer.
-
Initial Analysis (Time Zero): Before aging, analyze a control sample to determine the initial purity and concentration of this compound and to establish a baseline for any degradation products.
-
Accelerated Aging Conditions:
-
Set the environmental chamber to an elevated temperature (e.g., 60°C). It is not recommended to exceed 60°C without prior knowledge of the material's thermal behavior.[9]
-
Set the relative humidity (RH) to a realistic level for storage environments.
-
Place the vials in the chamber for a calculated duration. The duration is determined using the Arrhenius equation, where a 10°C temperature increase roughly doubles the reaction rate.[9]
-
-
Time-Point Analysis: Remove samples at predetermined intervals (e.g., corresponding to 1, 2, and 5 years of real-time aging).
-
Sample Analysis: Allow samples to cool to room temperature. Analyze each sample for:
-
Purity of this compound (via GC-MS or HPLC).
-
Presence and quantity of degradation products.
-
Visual changes (color, clarity).
-
pH or acidity.
-
-
Data Evaluation: Compare the results from the aged samples to the time-zero control to determine the rate of degradation and the effectiveness of any added stabilizers.
Protocol: Quantification of this compound and Degradation Products by GC-MS
Objective: To quantify the concentration of this compound and identify potential degradation products.
Methodology:
-
Sample Preparation: Accurately prepare a dilute solution of the this compound sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).[11] Add a known amount of an appropriate internal standard (e.g., o-nitrotoluene for 2-ethylthis compound analysis).[12]
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic compounds (e.g., DB-5MS).[12]
-
Mass Spectrometer (MS): Operate in a suitable ionization mode (e.g., electron ionization or chemical ionization) to achieve desired fragmentation and sensitivity.
-
-
Calibration: Prepare a series of calibration standards with known concentrations of pure this compound and the internal standard. Run these to generate a calibration curve.
-
Sample Injection: Inject the prepared sample solution into the GC-MS system.
-
Data Analysis:
-
Quantify the amount of this compound by comparing its peak area relative to the internal standard against the calibration curve.
-
Identify unknown peaks in the chromatogram by comparing their mass spectra to spectral libraries (e.g., NIST) to tentatively identify degradation products.
-
Visualizations
Decomposition and Stabilization Pathways
Caption: this compound decomposition pathway and points of stabilizer intervention.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting an accelerated aging stability study.
References
- 1. redox.com [redox.com]
- 2. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cglapps.chevron.com [cglapps.chevron.com]
- 6. Amyl Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Testing of Alkyl Nitrite 'Poppers' | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. US4309303A - Alkyl nitrite compositions - Google Patents [patents.google.com]
- 9. steris-ast.com [steris-ast.com]
- 10. Cambridge Polymer Group :: Accelerated Aging [campoly.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Hexyl Nitrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude hexyl nitrate (B79036) from common reaction byproducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude hexyl nitrate and provides systematic approaches to identify and resolve them.
| Problem | Possible Causes | Solutions |
| Persistent Emulsion During Washing Steps | - Vigorous shaking of the separatory funnel.- Presence of unreacted starting materials or surfactants.[1] | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1]- Brine Wash: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2][3]- Filtration: Filter the entire mixture through a pad of Celite or glass wool.[4]- Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5] |
| Low Yield of Purified this compound | - Incomplete reaction during synthesis.- Loss of product during washing and extraction steps.- Decomposition of the product during purification. | - Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or GC.[6]- Back-Extraction: After the initial aqueous wash, re-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[7]- Temperature Control: Maintain low temperatures (0-10 °C) during the synthesis and washing steps, as alkyl nitrates can be thermally sensitive, especially in the presence of acids.[6][8] |
| Final Product is Colored (Yellowish/Brownish) | - Presence of dissolved nitrogen oxides (NOx).- Oxidative degradation of the product or impurities.[9] | - Thorough Washing: Ensure complete removal of acidic residues by washing with a sodium bicarbonate or sodium carbonate solution until the aqueous layer is no longer acidic.[10]- Activated Charcoal: While the crude product is dissolved in an organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter it off to remove colored impurities.[11][12] Note that this may not be effective for dissolved NOx. |
| Cloudy Appearance of Purified Product | - Presence of residual water.- Incomplete removal of salts from washing steps. | - Effective Drying: Use an adequate amount of a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) and ensure sufficient contact time before filtration.[7]- Thorough Washing: Ensure complete separation of the aqueous and organic layers during the washing steps. Multiple water washes may be necessary to remove all dissolved salts.[7] |
| Product Decomposes During Distillation | - Distillation at atmospheric pressure, leading to high temperatures.- Presence of residual acidic impurities.[8] | - Vacuum Distillation: Purify this compound via vacuum distillation to lower the boiling point and prevent thermal decomposition.[13][14]- Pre-distillation Neutralization: Ensure all acidic impurities are removed through thorough washing before attempting distillation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via nitration of hexyl alcohol?
A1: The most common impurities are residual strong acids used in the reaction (sulfuric acid and nitric acid), unreacted hexyl alcohol, and water.[8][15] Depending on the specific reaction conditions, byproducts from oxidation or side reactions may also be present.
Q2: Why is it crucial to remove acidic impurities from crude this compound?
A2: Residual acids can catalyze the decomposition of this compound, which is thermally sensitive.[8] This can lead to a lower yield, reduced purity, and potential safety hazards, especially during storage or distillation.
Q3: What is the purpose of washing with a sodium sulfate or sodium chloride (brine) solution?
A3: Washing with a brine solution helps to break emulsions that may form during the aqueous workup and aids in the removal of dissolved water from the organic layer before the final drying step.[2][3]
Q4: What is the recommended method for drying purified this compound?
A4: After the washing steps, the organic layer containing the this compound should be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[7][10] The drying agent is then removed by filtration. For very high purity, passing the liquid through a column of a molecular sieve can also be effective.[16]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19] These techniques can separate this compound from residual solvents and byproducts, allowing for quantitative assessment of purity.
Experimental Protocols
General Washing Protocol for Crude this compound
This protocol describes the removal of acidic byproducts and water-soluble impurities from the crude reaction mixture.
-
Transfer to Separatory Funnel: Carefully transfer the crude this compound reaction mixture to a separatory funnel. If the reaction was performed in a solvent, ensure it is immiscible with water.
-
Acid Removal:
-
Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to the separatory funnel.[10]
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this washing step until no more gas evolves upon addition of the basic solution.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water using the same gentle inversion technique.
-
Separate and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water and break any minor emulsions.[2]
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl the flask.[7] Add more drying agent if it clumps together.
-
Allow the mixture to stand for at least 15-20 minutes to ensure all water is absorbed.
-
Filter the dried solution to remove the drying agent. The filtrate is the purified this compound.
-
Vacuum Distillation of Purified this compound
This protocol is for the final purification of this compound to achieve high purity. Safety Note: Always use appropriate safety precautions for vacuum distillation, including a safety screen, and inspect all glassware for cracks or defects before use.[13]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.[13]
-
Use a stir bar in the distillation flask for smooth boiling; boiling chips are ineffective under vacuum.[14]
-
Ensure all glass joints are properly greased to maintain a good vacuum seal.[13]
-
-
Procedure:
-
Place the washed and dried this compound into the distillation flask.
-
Connect the apparatus to a vacuum source with a trap in between.
-
Begin stirring and slowly apply the vacuum. You may observe some bubbling as residual volatile solvents are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the measured pressure.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[14]
-
Quantitative Data Presentation
| Parameter | Value/Range | Notes | Reference |
| Typical Reaction Temperature | 15-40 °C | For the nitration of 2-ethylhexanol. | [20] |
| Reported Yield | 92.7% - 100% | Varies depending on the specific synthesis method and conditions. | [15][17] |
| Washing Solution Concentration | 5-10% (w/v) | For sodium bicarbonate or sodium carbonate solutions. | [10] |
| Acid Removal Efficiency | >96% | For continuous extraction methods. | [15] |
| Purity Analysis Method | GC, GC-MS | Standard methods for determining the purity of the final product. | [17][18] |
| Boiling Point of Amyl Nitrite (as a reference) | 29 °C @ 40 mmHg | This compound will have a higher boiling point. Vacuum distillation is necessary. | [10] |
Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. azom.com [azom.com]
- 4. Workup [chem.rochester.edu]
- 5. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. poppersguide.com [poppersguide.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Method for continuously synthesizing 2-ethylthis compound in micro-reactors and extracting residual acid in 2-ethylthis compound - Eureka | Patsnap [eureka.patsnap.com]
- 16. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]
- 17. 2-Ethylthis compound synthesis - chemicalbook [chemicalbook.com]
- 18. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
Technical Support Center: Hexyl Nitrate Decomposition Pathways
Welcome to the technical support center for troubleshooting the decomposition pathways of hexyl nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My hexyl nitrate sample is decomposing at a lower temperature than expected. What could be the cause?
A1: The decomposition temperature of this compound, particularly 2-ethylthis compound (2-EHN), can be significantly lowered by the presence of acidic impurities. Concentrated sulfuric acid, nitric acid, or mixtures thereof can catalyze decomposition at temperatures much lower than that of the pure substance.[1] Ensure all glassware is thoroughly cleaned and neutralized, and consider purifying your this compound sample to remove any residual acids from synthesis.
Q2: I am observing a complex mixture of products in my decomposition analysis. Is this normal?
A2: Yes, the thermal decomposition of this compound is a complex process that yields a variety of products. The primary step is the fission of the O-N bond, which forms an alkoxy radical and nitrogen dioxide (NO₂).[2][3] The alkoxy radical can then undergo further reactions, including the formation of formaldehyde (B43269) and various alkyl radicals, leading to a complex product mixture.[4][5][6] The exact composition can be influenced by temperature, pressure, and the presence of other substances.
Q3: My analytical results are not reproducible. What steps can I take to improve consistency?
A3: Lack of reproducibility in decomposition studies can stem from several factors. Ensure precise control over experimental parameters such as heating rate, atmosphere, and sample size. The presence of contaminants can also lead to variable results. It is advisable to use high-purity this compound and solvents. For techniques like Differential Scanning Calorimetry (DSC), ensure proper calibration of the instrument. When analyzing neat this compound, the decomposition can be complex; consider using a radical trap like toluene (B28343) to simplify the reaction mechanism for kinetic studies.[3]
Q4: Can this compound decompose under aqueous conditions?
A4: Yes, alkyl nitrates can undergo hydrolysis in aqueous solutions. The rate and mechanism of hydrolysis are dependent on the pH of the solution. Basic hydrolysis, involving the reaction with hydroxide (B78521) ions (OH⁻), is generally the most kinetically and thermodynamically favorable pathway.[7][8][9] Therefore, if your experimental setup involves aqueous solutions, particularly alkaline ones, you should account for potential hydrolytic decomposition.
Q5: Are there any specific safety precautions I should take when heating this compound?
A5: Absolutely. This compound is an energetic material that can undergo self-accelerating exothermic decomposition at elevated temperatures (above 100°C), which can lead to a rapid increase in temperature and pressure.[10] It is crucial to handle it in a well-ventilated area, away from heat sources, oxidizing agents, acids, and alkalis.[10] Always use appropriate personal protective equipment (PPE) and conduct experiments on a small scale, especially when exploring new conditions.
Troubleshooting Guides
Issue: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Possible Cause 1: Thermal Decomposition in the Injector Port. this compound can decompose at high temperatures. If your GC injector port is too hot, the compound may be breaking down before it even reaches the column.
-
Solution: Lower the injector port temperature. Consult literature for appropriate temperature ranges for alkyl nitrate analysis or perform a temperature ramp experiment to find the optimal injection temperature that minimizes decomposition while ensuring proper volatilization.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Solution: Run a blank analysis with just the solvent to check for impurities. Ensure all glassware is scrupulously clean. If necessary, repurify the this compound sample.
-
-
Possible Cause 3: Column Bleed. At high temperatures, the stationary phase of the GC column can degrade and elute, causing extraneous peaks.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, it may be time to replace the column.
-
Issue: Inconsistent Results in Differential Scanning Calorimetry (DSC)
-
Possible Cause 1: Sample Impurity. As mentioned in the FAQs, acidic impurities can significantly alter the decomposition profile.[1]
-
Solution: Use a high-purity sample. Consider running a preliminary analysis on a small amount of material to check for unexpected thermal events.
-
-
Possible Cause 2: Variation in Sample Preparation. The way the sample is loaded into the DSC pan can affect the results.
-
Solution: Ensure a consistent sample mass and that the sample is in good thermal contact with the bottom of the pan. Use hermetically sealed pans for volatile samples to prevent evaporation.
-
-
Possible Cause 3: Heating Rate Effects. The onset temperature of decomposition can appear to shift with different heating rates.
-
Solution: Use a consistent and appropriate heating rate for all your experiments to ensure comparability of results.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Onset Decomposition Temperature (Pure 2-EHN) | 140-160°C | Adiabatic conditions | [4] |
| Onset Decomposition Temperature (2-EHN with Conc. H₂SO₄) | Significantly lower than pure 2-EHN | Non-isothermal DSC | [1] |
| Onset Decomposition Temperature (2-EHN with Conc. HNO₃) | Lower than pure 2-EHN | Non-isothermal DSC | [1] |
| Activation Energy for Thermal Decomposition (in trans-decalin) | 39 kcal/mol | Solution phase | [2] |
| Aqueous Phase Photolysis Quantum Yield (Isopropyl Nitrate) | 0.34 | Aqueous solution | [11] |
| Aqueous Phase Photolysis Quantum Yield (β-hydroxy Nitrates) | 0.07 | Aqueous solution | [11] |
Key Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition using Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent evaporation of the sample.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the decomposition point.
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak provides information about the thermal stability.
Protocol 2: Identification of Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector: Set the injector temperature to a value that allows for volatilization but minimizes on-column decomposition. A temperature ramp may be necessary to determine the optimal setting.
-
Column: Use a capillary column appropriate for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected decomposition products (e.g., m/z 30-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. mv.helsinki.fi [mv.helsinki.fi]
- 10. godeepak.com [godeepak.com]
- 11. egusphere.copernicus.org [egusphere.copernicus.org]
Technical Support Center: Optimization of Hexyl Nitrate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hexyl nitrate (B79036) synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of hexyl nitrate and provides systematic approaches to identify and resolve them.
Question: Why is the yield of my this compound reaction low?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions or product degradation.[1] Here are potential causes and solutions:
-
Incomplete Reaction:
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, GC, or NMR to ensure it has reached completion.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, be aware that excessive heat can lead to the formation of degradation and elimination by-products.[1] A study on 2-ethylthis compound production found that increasing the reagent temperatures from 12 to 20°C improved both yield and purity.[2]
-
Optimize Reagent Stoichiometry: Ensure the nitrating agent is used in an appropriate molar excess.[1]
-
-
Product Degradation:
-
Maintain Low Temperatures: Alkyl nitrates can be thermally sensitive. Conducting the synthesis at lower temperatures (e.g., 0-10°C), especially when using strong acids, can prevent degradation.[1]
-
Rapid Product Isolation: Promptly work up the reaction mixture after completion to isolate the this compound from acidic conditions that can promote decomposition.[1]
-
-
Sub-optimal Reagents or Solvents:
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact product distribution and yield.[1]
-
Purity of Reagents: Ensure that the alcohol and other reagents are of high purity, as impurities can lead to side reactions.
-
Question: My reaction mixture turned dark. What does this indicate and how can I prevent it?
Answer:
A darkening of the reaction mixture often suggests the decomposition of reactants or products at high temperatures or side reactions catalyzed by strong acids. To mitigate this:
-
Lower the reaction temperature.
-
Reduce the concentration of the acid catalyst.
-
Consider using a milder, solid acid catalyst.
Question: I am observing significant byproduct formation. How can I improve the purity of my this compound?
Answer:
Byproduct formation is a common issue, often resulting in isomeric impurities. Here's a troubleshooting workflow:
-
Analyze the Nitrite (B80452) Salt and Solvent System: The choice of nitrite salt and solvent can influence the reaction pathway. Polar aprotic solvents may favor the desired SN2 reaction, leading to a higher yield of the alkyl nitrate.[1]
-
Control Reaction Temperature: As mentioned, higher temperatures can promote the formation of byproducts. Maintaining a consistent and optimal temperature is crucial.
-
Purification: If byproducts are still present after optimizing the reaction, purify the product using techniques like fractional distillation or column chromatography.
Question: The reaction seems to be proceeding very slowly or not at all. What should I check?
Answer:
A stalled or slow reaction can be due to several factors:
-
Inactive or Insufficient Catalyst: Check the activity of your catalyst and ensure it is fresh or has been stored properly. The concentration of the catalyst is also a critical parameter to optimize.
-
Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may not be sufficient to initiate or sustain the reaction.
-
Impurities in Reactants: Certain impurities can inhibit the catalyst. Ensure the purity of your starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for synthesizing 2-ethylthis compound?
A1: The synthesis of 2-ethylthis compound typically involves the reaction of 2-ethylhexanol with a mixture of nitric acid and sulfuric acid. Optimal conditions can vary, but some studies have reported high yields under the following conditions:
-
Temperature: 15-40°C.[3]
-
Reaction Time: 2-5 minutes in a continuous reactor.[3]
-
Molar Ratios: A mole ratio of 1:2 for nitric acid to sulfuric acid and 1:1 for nitric acid to 2-ethylhexanol has been shown to be effective.[4]
Q2: How can I monitor the progress of my this compound synthesis?
A2: You can monitor the reaction progress using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy[1]
Q3: What is the role of urea (B33335) in some this compound synthesis protocols?
A3: Urea is often added to the reaction mixture to act as a stabilizer. It helps to control the reaction and prevent the formation of unwanted byproducts.
Q4: Are there any safety precautions I should take during this compound synthesis?
A4: Yes, the synthesis of alkyl nitrates involves the use of strong acids and potentially thermally sensitive products. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Maintain strict temperature control to avoid runaway reactions.
-
Be aware that alkyl nitrates are flammable.[5]
Data Presentation
Table 1: Optimized Reaction Conditions for 2-Ethylthis compound Synthesis
| Parameter | Value | Source |
| Reactants | 2-Ethylhexanol, Nitric Acid, Sulfuric Acid | [4] |
| Catalyst | Sulfuric Acid | [4] |
| Temperature | 15-40°C | [3] |
| Reaction Time | 2-5 minutes (continuous reactor) | [3] |
| Molar Ratio (Nitric Acid:Sulfuric Acid) | 1:2 | [4] |
| Molar Ratio (Nitric Acid:2-Ethylhexanol) | 1:1 | [4] |
| Yield | Up to 97% |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylthis compound using Mixed Acid
This protocol is based on a reported synthesis of 2-ethylthis compound.
Materials:
-
Mixed acid (containing nitric acid, sulfuric acid, and water)
-
Urea
-
2-Ethylhexyl alcohol
-
10% Sodium sulfate (B86663) solution
-
10% Sodium carbonate solution
Procedure:
-
Charge a reactor with the mixed acid and agitate. Adjust the temperature to 25 ± 3°C.
-
Add urea to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.
-
Add 2-ethylhexyl alcohol to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.
-
After the addition of 2-ethylhexyl alcohol is complete, hold the reaction mixture at 32.5 ± 2.5°C for 1 hour.
-
Stop agitation and allow the layers to separate. Drain the bottom acid layer.
-
Add a 10% aqueous sodium sulfate solution to the reactor and agitate the mixture for 15 minutes.
-
Stop agitation, allow the layers to separate, and drain the bottom aqueous layer.
-
Slowly add a 10% aqueous sodium carbonate solution to the ethylthis compound layer while agitating.
-
Add another portion of 10% aqueous sodium sulfate solution and agitate for 15 minutes.
-
Stop agitation, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the washing step with 10% aqueous sodium sulfate solution and 10% aqueous sodium carbonate solution.
-
The final 2-ethylthis compound product is obtained after the final separation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
identifying and minimizing side reactions in hexyl nitration
Welcome to the technical support center for hexyl nitration. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Nitrohexyl Isomer and a Mixture of Shorter-Chain Nitroalkanes.
Question: My nitration of hexane (B92381) resulted in a low yield of the expected nitrohexane isomers and a significant amount of smaller nitroalkanes like nitromethane (B149229) and nitroethane. What is causing this and how can I improve the selectivity?
Answer: This issue is common in vapor-phase nitration of alkanes, which often proceeds through a free-radical mechanism at high temperatures (around 425°C).[1][2] The high energy input leads to the cleavage of C-C bonds in the hexane chain, resulting in a mixture of various nitroalkanes.[1][2][3]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Optimize the temperature. While high temperatures are needed for vapor-phase nitration, there is an optimal temperature for maximizing the yield of the desired product.[4] Consider alternative, lower-temperature methods if possible. |
| Free-Radical Mechanism | For greater selectivity, consider switching to an electrophilic nitration method. This approach, often carried out in the liquid phase at lower temperatures, can offer better control over the reaction.[5] |
| Lack of Catalyst | In some commercial applications, the addition of catalysts like oxygen or halogens can help control the product distribution in free-radical nitrations by influencing the concentration of alkyl radicals.[2] |
Problem 2: Significant Formation of Oxidation Byproducts.
Question: My reaction mixture is showing the presence of aldehydes, alcohols, and has a dark coloration, suggesting oxidation. How can I minimize these oxidation side reactions?
Answer: Nitric acid is a strong oxidizing agent, and oxidation of the alkane or the desired nitroalkane product is a significant side reaction, particularly at elevated temperatures.[6][7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Concentration of Nitric Acid | Using a large excess of nitric acid can increase the extent of oxidation.[8] Carefully control the stoichiometry of your reactants. |
| Elevated Reaction Temperature | Higher temperatures accelerate oxidation.[8] Maintain the lowest effective temperature for the nitration reaction. The use of microreactors can provide precise temperature control, thereby minimizing unwanted side reactions.[9] |
| Choice of Nitrating Agent | Consider using alternative nitrating agents that are less prone to causing oxidation. For instance, nitronium salts like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) in an inert solvent can provide good yields of nitroalkanes without significant oxidation byproducts.[5][10] |
Problem 3: Formation of Polynitrated Products.
Question: I am observing the formation of dinitrohexane and other polynitrated species in my product mixture. How can I favor the formation of mononitrohexane?
Answer: The formation of polynitrated products can occur, especially under harsh reaction conditions or with an excess of the nitrating agent.[7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Molar Ratio of Nitrating Agent | An excess of the nitrating agent can drive the reaction towards polynitration.[8] Use a controlled molar ratio of the nitrating agent to the hexane. |
| High Reaction Temperature | Elevated temperatures can favor polynitration. For free-radical nitrations, dinitroparaffins are generally not produced in the 380-420°C range, as intermediate radicals tend to decompose at these temperatures.[6] However, in liquid-phase nitrations, lower temperatures are crucial to avoid over-nitration.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of alkane nitration?
A1: Alkane nitration can proceed through two main mechanisms:
-
Free-Radical Nitration: This typically occurs in the vapor phase at high temperatures (e.g., 350-450°C) using nitric acid or nitrogen tetroxide.[1][2][12] It involves the formation of alkyl radicals, which then react with nitrogen dioxide. This method often results in a mixture of products due to C-C bond cleavage.[1][2]
-
Electrophilic Nitration: This mechanism involves the attack of a nitronium ion (NO₂⁺) on the C-H or C-C σ-bonds of the alkane.[5] It is generally carried out in the liquid phase using reagents like nitronium salts (e.g., NO₂⁺PF₆⁻) and can offer higher selectivity with no oxidation byproducts.[5][10]
Q2: What are the most common side products in hexyl nitration?
A2: The most common side products include:
-
Isomeric Nitrohexanes: Nitration can occur at different positions on the hexane chain, leading to a mixture of 1-, 2-, and 3-nitrohexane.
-
Shorter-Chain Nitroalkanes: Due to C-C bond cleavage in high-temperature, vapor-phase nitrations, products like nitromethane, nitroethane, nitropropane, and nitrobutane are often formed.[1][2]
-
Oxidation Products: Aldehydes, alcohols, and carbon monoxide can be formed, especially when using nitric acid as the nitrating agent.[6]
-
Alkyl Nitrites: These can be formed as byproducts and are relatively unstable, potentially decomposing to form other products.[6]
-
Polynitrated Compounds: Under certain conditions, dinitro or other polynitrated alkanes can be produced.[7]
Q3: How can I improve the safety of my hexyl nitration experiment?
A3: Nitration reactions can be highly exothermic and potentially explosive. To improve safety:
-
Use Microreactors: Microreactors offer excellent heat and mass transfer, allowing for precise control of reaction conditions and minimizing the risk of runaway reactions.[9]
-
Controlled Reagent Addition: Add the nitrating agent slowly and maintain efficient cooling to manage the reaction exotherm.
-
Proper Quenching: Quench the reaction by slowly pouring the mixture into a large volume of cold water or ice with vigorous stirring to dilute the acids and dissipate heat.[8]
-
Use of Stabilizers: In some industrial processes, stabilizers like urea (B33335) are added to the reaction mixture.[13]
Q4: What analytical techniques are suitable for identifying and quantifying the products of hexyl nitration?
A4: The product mixture from hexyl nitration can be analyzed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the various isomers and byproducts and identifying them based on their mass spectra.[10][14]
-
Gas Chromatography with a Nitrogen Chemiluminescence Detector (NCD): This method is highly sensitive and selective for nitrogen-containing compounds, making it excellent for quantifying trace amounts of nitroalkanes without interference from hydrocarbons.[15]
-
Fractional Distillation: This technique can be used to separate the different nitroalkane products from the reaction mixture on a preparative scale.[2]
Quantitative Data Summary
Table 1: Product Distribution in the Nitration of Various Alkanes with Nitronium Hexafluorophosphate. [10]
| Alkane | Reaction Time (hr) | Products | Product Ratio | Product Distribution (%) |
| Ethane | 10 | CH₃NO₂, CH₃CH₂NO₂ | 2.5:1 | 67, 33 |
| Propane | 10 | CH₃NO₂, CH₃CH₂NO₂, 2-NO₂C₃H₇, 1-NO₂C₃H₇ | 3.5:1.3:0.7:0.15 | 55, 25, 16, 3.5 |
| n-Butane | 10 | CH₃NO₂, CH₃CH₂NO₂, 2-NO₂C₄H₉, 1-NO₂C₄H₉ | 5.1:3.8:1.45:0.8 | 37, 34, 18, 11 |
| Cyclohexane (B81311) | 3 | C₆H₁₁NO₂ | - | 30 (isolated yield) |
Experimental Protocols
Protocol 1: Electrophilic Nitration of Cyclohexane with Nitronium Hexafluorophosphate. [10]
-
Preparation: Place 3.8 g (20 mmol) of nitronium hexafluorophosphate in a dried three-neck flask under a dry nitrogen atmosphere. Add 10 ml of anhydrous, nitrile-free nitroethane.
-
Reaction: Cool the solution to 0°C and introduce 0.84 g (10 mmol) of cyclohexane with rapid stirring.
-
Stirring: Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.
-
Work-up: Pour the mixture into water and extract with ether.
-
Washing: Wash the organic extract with a 5% aqueous sodium bicarbonate solution, followed by water.
-
Drying and Isolation: Dry the organic layer over MgSO₄ and remove the solvent by distillation under reduced pressure to obtain nitrocyclohexane.
Protocol 2: Synthesis of 2-Ethylhexyl Nitrate (B79036).
-
Acid Mixture Preparation: Charge a reactor with 13.48 parts of a mixed acid containing 3.33 parts HNO₃, 7.77 parts H₂SO₄, and 2.38 parts H₂O.
-
Stabilizer Addition: Agitate the mixed acid and adjust the temperature to 25°±3° C. Add 0.40 parts of urea over 30 minutes, allowing the temperature to rise to 32.5°±2.5° C.
-
Nitration: Add 5.85 parts of 2-ethylhexyl alcohol to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5°±2.5° C.
-
Reaction Completion: After the addition is complete, hold the reaction mixture at 32.5°±2.5° C for 1 hour.
-
Phase Separation: Stop agitation and drain the bottom acid layer.
-
Washing:
-
Add 2.73 parts of a 10% aqueous sodium sulfate (B86663) solution, agitate for 15 minutes, and separate the bottom aqueous layer.
-
Add another 2.73 parts of 10% aqueous sodium sulfate solution, agitate for 15 minutes, and then slowly add 0.50 parts of a 10% aqueous sodium carbonate solution. Separate the lower aqueous layer.
-
Repeat the wash with 2.73 parts of 10% aqueous sodium sulfate and 0.50 parts of 10% aqueous sodium carbonate.
-
-
Product: The final 2-ethylhexyl nitrate product is obtained.
Visualizations
Caption: Reaction pathways for hexyl nitration.
Caption: Troubleshooting workflow for hexyl nitration.
Caption: Structure of the FAQs section.
References
- 1. Nitration of Alkanes [almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. vpscience.org [vpscience.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. perlego.com [perlego.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. A safe method for the nitration of alkanes was proposed at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 13. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]
- 14. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Purification of Hexyl Nitrate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of residual acids from hexyl nitrate (B79036). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual acids from hexyl nitrate and provides systematic approaches to identify and resolve them.
Issue 1: Persistent Emulsion Formation During Aqueous Washing
Question: I am washing my crude this compound with a sodium carbonate solution, and a persistent emulsion has formed that does not separate even after extended standing. How can I break this emulsion?
Answer: Emulsion formation is a common issue when washing organic solutions with aqueous bases. Here are several techniques you can try, starting with the simplest:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Change in pH: Carefully add a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to alter the pH of the aqueous phase. This can disrupt the surfactant-like interactions that are stabilizing the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or a glass wool plug in a filter funnel. This can physically disrupt the emulsion layer.[2]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[1]
-
Solvent Addition: Adding a small amount of a different, water-immiscible organic solvent can alter the properties of the organic phase and help break the emulsion.[1]
Issue 2: The this compound is Still Acidic After Washing
Question: I have washed the this compound multiple times with sodium bicarbonate solution, but my analytical tests show it is still acidic. What could be the problem?
Answer: If residual acidity persists, consider the following:
-
Insufficient Washing: The number of washes or the volume of the washing solution may be insufficient. Increase the number of washes or use a larger volume of the basic solution.
-
Ineffective Mixing: Ensure thorough mixing during the washing step to maximize the contact between the organic and aqueous phases.
-
Choice of Base: Sodium bicarbonate is a relatively weak base. For more stubborn residual acids, a more potent base like sodium carbonate or dilute sodium hydroxide (B78521) may be more effective.
-
Hydrolysis: If the this compound is stored for a prolonged period, especially in the presence of water, it can slowly hydrolyze back to hexanol and nitric acid. Ensure the product is thoroughly dried after washing and stored in an anhydrous environment.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing this compound with a basic solution?
A1: The primary purpose is to neutralize and remove any residual acids, such as nitric acid or sulfuric acid, that may be present from the synthesis process. Residual acids can compromise the stability and purity of the final product.
Q2: Which basic solution is best for washing this compound?
A2: The choice of base depends on the level of acidity.
-
Sodium Bicarbonate (Saturated Solution): A mild base suitable for neutralizing small amounts of strong acids.
-
Sodium Carbonate (e.g., 10% solution): A stronger base than sodium bicarbonate, effective for more significant acid contamination.
-
Sodium Hydroxide (e.g., 2% solution): A strong base that should be used cautiously as it can promote hydrolysis of the nitrate ester if used at high concentrations or for prolonged contact times.
Q3: How do I know when all the residual acid has been removed?
A3: You can test the pH of the aqueous washings. Continue washing until the aqueous layer is neutral or slightly basic. For a more quantitative assessment, a titration of the this compound can be performed to determine the residual acidity.
Q4: Why is a final water wash recommended after the basic wash?
A4: A final wash with deionized water is crucial to remove any remaining inorganic salts (e.g., sodium carbonate, sodium sulfate) and traces of the basic solution from the organic layer.
Q5: How should I dry the this compound after washing?
A5: After the final water wash and separation of the layers, the this compound should be dried over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate. The drying agent is then removed by filtration.
Data Presentation
Table 1: Comparison of Washing Methods for Residual Acid Removal
| Washing Method | Concentration | Number of Washes | Reported Efficiency | Remarks |
| Sodium Bicarbonate Wash | Saturated Solution | 2-3 | Good for low acidity | Mild and less likely to cause hydrolysis. |
| Sodium Carbonate Wash | 10% (w/v) | 2-3 | High | More effective than sodium bicarbonate for higher acid content.[3] |
| Sodium Hydroxide Wash | 2% (w/v) | 1-2 | Very High | Use with caution due to the risk of ester hydrolysis. |
| Continuous Extraction with NaOH | 0.5 M | Continuous Flow | >96% | Specific to micro-reactor setups for 2-ethylthis compound.[4] |
Note: The efficiencies are qualitative for general laboratory procedures due to a lack of standardized quantitative data in the literature. The quantitative data point is for a specific industrial process.
Experimental Protocols
Protocol 1: Standard Washing Procedure for this compound
-
Initial Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of a 10% aqueous sodium carbonate solution.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh 10% sodium carbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts.
-
Drying: Drain the this compound into a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried this compound to remove the drying agent.
Protocol 2: Determination of Residual Acidity by Titration
This protocol is a general guideline for determining trace acidity in an organic liquid and may need to be optimized for your specific application.
-
Sample Preparation: Accurately weigh a known amount of the purified this compound (e.g., 10-20 g) into a clean, dry titration vessel.
-
Solvent Addition: Add a suitable solvent that is miscible with both the this compound and the titrant. A mixture of toluene (B28343) and isopropyl alcohol is often used.[5]
-
Indicator: Add a few drops of a suitable indicator, such as p-Naphtholbenzein, or use a pH electrode for potentiometric titration.[5]
-
Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) in isopropanol (B130326) (e.g., 0.01 M) until the endpoint is reached (a distinct color change for the indicator or an inflection point in the potentiometric curve).
-
Calculation: Calculate the acidity, typically expressed as mg KOH per gram of sample (Acid Number).
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Shelf-Life Determination and Degradation Studies of Hexyl Nitrate
Welcome to the Technical Support Center for the analysis of hexyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN). This resource is designed to assist researchers, scientists, and drug development professionals in conducting accurate shelf-life determination and degradation studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (2-ethylthis compound) is an organic nitrate primarily used as a cetane improver in diesel fuel.[1] Its stability is a critical parameter as its degradation can lead to a loss of efficacy and the formation of potentially hazardous byproducts. Understanding its degradation profile is essential for determining its shelf-life, ensuring safe handling and storage, and for regulatory compliance.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways:
-
Thermal Decomposition: This is a significant pathway, especially at elevated temperatures (onset of decomposition is around 130°C).[1] It primarily proceeds via a radical mechanism, leading to the formation of nitrogen dioxide (NO₂), formaldehyde, and various olefins.[2][3]
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions. Acidic conditions, in particular, have been shown to decrease its thermal stability.[4] The primary hydrolysis product is 2-ethylhexanol.[5]
-
Biodegradation: Certain microorganisms, such as Mycobacterium austroafricanum, can degrade this compound.[5][6] The biodegradation pathway can involve hydrolysis to 2-ethylhexanol, followed by oxidation to 2-ethylhexanoic acid and subsequent cyclization to form 4-ethyldihydrofuran-2(3H)-one.[5][7][8]
-
Oxidative Degradation: While less commonly reported for pure this compound, oxidative stress, for instance, in the presence of strong oxidizing agents, can contribute to its degradation.
Q3: What are the typical degradation products of this compound?
A3: The degradation products depend on the stress conditions applied:
-
Thermal Stress: Nitrogen dioxide (NO₂), formaldehyde, and various olefins are the major products.[2][3]
-
Hydrolytic Stress (Acidic/Basic): 2-Ethylhexanol and nitric acid are the expected primary products.
-
Biodegradation: 2-Ethylhexanol, 2-ethylhexanoic acid, and 4-ethyldihydrofuran-2(3H)-one have been identified.[5][7][8]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents. For laboratory use, storage in a tightly sealed container in a refrigerator (2-8°C) is recommended for short-term storage. For long-term storage, consult the manufacturer's safety data sheet (SDS).
Q5: What is a stability-indicating analytical method, and why is it necessary for shelf-life studies?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient (this compound) without interference from its degradation products, process impurities, or other components in the sample matrix.[9] It is crucial for shelf-life studies because it allows for the specific quantification of the intact substance, providing a true measure of its stability over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent results in stability studies. | 1. Improper sample handling and storage. 2. Non-validated analytical method. 3. Fluctuation in storage conditions (temperature, humidity). 4. Incompatibility with container/closure system. | 1. Review and standardize sample handling and storage protocols. Ensure consistent aliquoting and minimize exposure to light and air. 2. Validate the analytical method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. 3. Continuously monitor and log storage conditions. Use calibrated and qualified stability chambers. 4. Conduct compatibility studies with the container/closure system to rule out leaching or adsorption. |
| Unexpected peaks in chromatograms of stressed samples. | 1. Formation of secondary or tertiary degradation products. 2. Interaction with excipients or formulation components. 3. Contamination from solvents or reagents. | 1. Use a mass spectrometer (MS) detector coupled with the separation technique (GC or HPLC) to identify the mass of the unknown peaks and propose potential structures. 2. Analyze placebo samples subjected to the same stress conditions to identify any peaks originating from excipients. 3. Run solvent blanks to check for contamination. Use high-purity solvents and reagents. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH or composition. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point. Adjust the gradient and pH to improve separation. 2. Use a new or proven column. Implement a column washing protocol to remove contaminants. 3. Reduce the injection volume or sample concentration. |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[10] 2. If the compound is indeed very stable, this is a valid result. Document the conditions tested. 3. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | 1. Co-elution of degradation products with the main peak. 2. Some degradation products are not detected by the analytical method (e.g., volatile compounds, lack of chromophore for UV detection). 3. Adsorption of the analyte or degradants onto the container surface. | 1. Improve the chromatographic resolution by optimizing the method. Use a photodiode array (PDA) detector to check for peak purity. 2. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. For volatile degradants, consider headspace GC-MS. 3. Use inert container materials (e.g., silanized glass) and perform recovery studies. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature (°C) | % Assay of this compound | Major Degradation Products Identified | % Degradation |
| Control | 0 | 25 | 99.8 | - | 0.0 |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 | 85.2 | 2-Ethylhexanol | 14.6 |
| 48 h | 60 | 72.5 | 2-Ethylhexanol | 27.3 | |
| Base Hydrolysis (0.1 M NaOH) | 24 h | 60 | 90.1 | 2-Ethylhexanol | 9.7 |
| 48 h | 60 | 82.3 | 2-Ethylhexanol | 17.5 | |
| Oxidative (3% H₂O₂) | 24 h | 25 | 95.3 | Unidentified polar degradants | 4.5 |
| 48 h | 25 | 91.8 | Unidentified polar degradants | 8.0 | |
| Thermal | 48 h | 130 | 78.9 | Nitrogen Dioxide, Formaldehyde, Olefins | 20.9 |
| 48 h | 150 | 55.4 | Nitrogen Dioxide, Formaldehyde, Olefins | 44.4 | |
| Photolytic (ICH Q1B) | 24 h | 25 | 99.5 | Minor unidentified degradants | 0.3 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general procedure for developing a stability-indicating HPLC method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A typical starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm), and use the PDA to evaluate peak purity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dilute the this compound sample to a similar concentration as the working standard using the mobile phase.
3. Forced Degradation Study:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid or liquid this compound sample in a calibrated oven at a high temperature (e.g., 130°C) for a specified time. Dissolve the sample in a suitable solvent before injection.
-
Photolytic Degradation: Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Protocol 2: GC-MS Analysis of this compound and its Volatile Degradation Products
This protocol outlines a general procedure for the analysis of volatile compounds.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate volatile compounds. A typical program could be: 50°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
2. Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Headspace Analysis (for highly volatile products): Place the sample in a headspace vial and heat to a specific temperature to allow volatile compounds to partition into the gas phase. Inject an aliquot of the headspace gas.
3. Data Analysis:
-
Identify the this compound peak and any degradation product peaks by comparing their retention times and mass spectra to reference spectra in a library (e.g., NIST) or to those of authentic standards.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. Cetane improver - Wikipedia [en.wikipedia.org]
- 2. Thermal decomposition of 2‐ethylthis compound (2‐EHN) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of 2-Ethylthis compound by Mycobacterium austroafricanum IFP 2173 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [0904.3649] Biodegradation of 2-ethylthis compound (2-EHN) by Mycobacterium austroafricanum IFP 2173 [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
Technical Support Center: Scaling Up Hexyl Nitrate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the production of hexyl nitrate (B79036).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of hexyl nitrate synthesis.
Issue 1: Low Product Yield
-
Question: We are experiencing a lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yield during scale-up is a common challenge and can be attributed to several factors. Inefficiencies in mixing and heat transfer are often the primary culprits when moving from smaller flasks to larger reactors.[1] The nitration of 2-ethylhexanol is a fast and highly exothermic reaction, making efficient heat and mass transfer critical.[2]
A systematic investigation of process parameters is recommended. Key factors that significantly affect the yield include the mass fraction of sulfuric acid and the reaction temperature. It has been demonstrated that raising the temperature of reagents from 12°C to 20°C can enhance both the yield and purity of the final product.[3]
Consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Ensure precise temperature control. A study using a continuously operating unit with a centrifugal mass transfer apparatus showed improved yield and purity when the reagent temperatures were elevated from 12 to 20°C.[3][4] However, temperatures above 40°C may lead to a decrease in yield.[5]
-
Evaluate Molar Ratios: The molar ratio of nitric acid to 2-ethylhexanol and the concentration of the sulfuric acid catalyst are critical. One study identified the optimal mole ratio of nitric acid to sulfuric acid as 1:2 and nitric acid to 2-ethylhexanol as 1:1.[2]
-
Improve Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" and side reactions, reducing the selectivity for the desired product.[1] The use of microreactors has been shown to provide excellent mixing efficiency and mass transfer, leading to higher yields in kilogram-scale synthesis.[6] If using a traditional reactor, evaluate the stirrer speed and design to ensure homogeneity.
-
Consider Continuous Flow Synthesis: Continuous-flow nitrification technology is recognized for its higher safety and production efficiency compared to traditional batch reactors.[2] Microreactors, in particular, offer superior heat and mass transfer, which is crucial for controlling highly exothermic reactions.[2][6]
-
dot
Caption: Troubleshooting logic for addressing low this compound yield.
Issue 2: Product Purity and Discoloration
-
Question: Our final product is showing impurities and has a distinct yellow or even blue/green color after synthesis. What causes this and how can we improve the purity?
-
Answer: Discoloration and impurities in this compound are often due to side reactions or residual acidic contaminants. The order of reagent addition can significantly impact the reaction's outcome. For instance, adding the mixed acid to an excess of 2-ethylhexanol has been observed to cause the reaction mixture to darken and the product to turn various colors (green, blue) upon quenching and washing.[7] This suggests the formation of nitroso compounds or other byproducts. The standard and recommended procedure is the slow addition of 2-ethylhexanol to the mixed acid to maintain an excess of acid throughout the reaction.[7]
Residual acids are a major concern as they can decrease the thermal stability of the product.[8] A thorough washing process is crucial to remove these impurities.
Troubleshooting Steps:
-
Control Reagent Addition: Always add the 2-ethylhexanol to the mixed acid slowly while maintaining the recommended temperature to ensure the acid is in excess.[7]
-
Implement a Robust Washing Protocol: After separating the crude product from the acid layer, a multi-step washing process is necessary.
-
Wash with a 10% aqueous sodium sulfate (B86663) solution.
-
Neutralize remaining acids by slowly adding a 10% aqueous sodium carbonate solution.
-
Follow with further washes with sodium sulfate solution and water until the pH of the washing water is neutral.[7] The wash water may initially be yellow, becoming colorless as the impurities are removed.[7]
-
-
Analyze for Impurities: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.[9][10] This will help in understanding the nature of the side reactions and optimizing the process to avoid them.
-
Issue 3: Thermal Runaway and Safety Concerns
-
Question: We are concerned about the exothermic nature of the nitration reaction during scale-up. What are the key safety risks and how can we prevent a thermal runaway?
-
Answer: The nitration of alcohols is a highly exothermic reaction, and a lack of awareness of these hazards is a major cause of accidents.[1] The heat transfer area per unit volume of a large reactor is significantly smaller than that of a lab flask, making heat removal a primary challenge in scale-up.[1][11] this compound is not a stable material, especially when mixed with the strong acids used in its synthesis.[2][8] Acids, particularly sulfuric acid, can significantly lower the onset decomposition temperature of this compound, increasing the risk of a self-accelerating exothermic reaction.[8][12]
Preventative Measures:
-
Ensure Adequate Cooling: The reactor must have a robust cooling system capable of handling the heat generated by the reaction. Continuously monitor the internal temperature.
-
Controlled Addition Rate: Add the 2-ethylhexanol to the mixed acid at a slow, controlled rate to prevent rapid heat accumulation.
-
Avoid Batch Reheating: A dangerous operation is reheating a reaction where all reactants have been added together. Once the mixture reaches the reaction temperature, it can become uncontrollable.[1]
-
Use of Microreactors: For scaling up, consider using microreactors or other continuous flow systems. These systems have a very high surface-area-to-volume ratio, allowing for excellent heat transfer and significantly reducing the risk of thermal runaway compared to large batch reactors.[2][6]
-
Emergency Preparedness: Have an emergency plan in place. This includes having suitable extinguishing media like carbon dioxide, dry chemical, or alcohol-resistant foam readily available.[13][14] Water spray can be used to cool fire-exposed containers.[12]
-
Frequently Asked Questions (FAQs)
Synthesis & Production
-
What are the typical reaction conditions for synthesizing 2-ethylthis compound?
-
What is the role of sulfuric acid in the reaction?
-
Can this process be done continuously?
Purification & Analysis
-
How is this compound purified after synthesis?
-
Purification typically involves separating the organic product layer from the spent acid layer, followed by a series of washes. This includes washing with a sodium sulfate solution and neutralizing residual acids with a weak base like sodium carbonate solution.
-
-
What analytical methods are used to determine the purity of this compound?
Safety & Handling
-
What are the main hazards associated with this compound?
-
What personal protective equipment (PPE) should be worn when handling this compound?
-
What are the proper storage conditions for this compound?
-
What should I do in case of a spill?
-
In case of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[13][14] Wear appropriate PPE. Contain the spill using non-combustible absorbent materials like sand, earth, or diatomaceous earth.[14] Collect the absorbed material into a labeled container for proper disposal according to local regulations.[13] Prevent the spill from entering drains or waterways.[12][14]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| Reaction Temperature | 15-40°C (optimum around 20°C) | [3][4][5] |
| Molar Ratio (HNO₃:H₂SO₄) | 1:2 | [2] |
| Molar Ratio (HNO₃:2-EH) | 1:1 | [2] |
| Flash Point | 72°C | [13] |
| Auto-Ignition Temperature | 130°C | [13] |
| Lower Explosion Limit | 0.25% | [13] |
Experimental Protocols
Protocol: Synthesis and Purification of 2-Ethylthis compound (Lab Scale)
This protocol is a synthesized example based on literature procedures and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Mixed Acid (e.g., 3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O)
-
2-Ethylhexyl alcohol (2-EH)
-
10% aqueous sodium sulfate solution
-
10% aqueous sodium carbonate solution
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a cooling bath.
-
Acid Preparation: Charge the flask with the pre-mixed acid solution. Begin stirring and cool the acid to below 20°C.[7]
-
Nitrous Acid Scavenging: Slowly add urea to the mixed acid over 30 minutes, allowing the temperature to rise slightly but keeping it controlled (e.g., below 35°C).
-
Nitration Reaction: Slowly add the 2-ethylhexyl alcohol from the dropping funnel to the stirred mixed acid. Maintain the reaction temperature at the desired setpoint (e.g., 25-33°C) by controlling the addition rate and the cooling bath. This step is highly exothermic and requires careful monitoring.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for approximately 1 hour to ensure the reaction goes to completion.
-
Phase Separation: Stop the agitation and allow the mixture to settle into two layers. Carefully drain the bottom spent acid layer.
-
Initial Wash: Add a 10% aqueous sodium sulfate solution to the reactor containing the crude product. Stir for 15 minutes, then stop and separate the bottom aqueous layer.
-
Neutralization Wash: Add another portion of 10% sodium sulfate solution, begin stirring, and then slowly add a 10% aqueous sodium carbonate solution to neutralize any remaining acid. Monitor for any gas evolution.
-
Final Washes: Continue with one or two more washes using 10% sodium sulfate solution, agitating for 15 minutes each time and separating the aqueous layer. Wash with water until the pH of the aqueous layer is neutral.[7]
-
Product Isolation: The remaining organic layer is the 2-ethylthis compound product. It can be dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) if required.
Visualizations
dot
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scale-Up and Development of Synthesis 2-Ethylthis compound in Microreactor Using the Box–Behnken Design | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - Nitration of 2-EH - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-ethylthis compound - analysis - Analytice [analytice.com]
- 10. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. godeepak.com [godeepak.com]
- 13. redox.com [redox.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. aftonchemical.com [aftonchemical.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
mitigating analytical interferences in hexyl nitrate measurements
Welcome to the Technical Support Center for hexyl nitrate (B79036) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating analytical interferences and troubleshooting common issues encountered during the quantification of hexyl nitrate in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Sample Preparation & Extraction
-
Q1: I am seeing low and inconsistent recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What could be the cause?
A1: Low and inconsistent recovery during LLE of a volatile and hydrophobic compound like this compound can stem from several factors:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. For this compound, a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) is a good starting point. If you are using a solvent that is too polar, the this compound will not efficiently partition into the organic phase.
-
Insufficient Mixing: Inadequate vortexing or mixing will lead to incomplete extraction. Ensure vigorous mixing for a sufficient duration to facilitate the transfer of the analyte from the aqueous to the organic phase.[1][2][3]
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery. To break emulsions, you can try centrifugation, addition of salt (salting out), or gentle swirling.[2]
-
Analyte Volatility: this compound is a volatile compound. Evaporation of the organic extract to concentrate the sample can lead to significant loss of the analyte if not performed under gentle conditions (e.g., a gentle stream of nitrogen at low temperature).
-
pH of Aqueous Phase: While this compound is neutral, the pH of the plasma sample can influence the extraction of interfering compounds. Maintaining a neutral pH is generally recommended.
-
-
Q2: My solid-phase extraction (SPE) protocol for this compound from urine is yielding low recovery. How can I improve this?
A2: Low recovery in SPE can be due to several steps in the process. Consider the following:
-
Incorrect Sorbent Selection: For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.[4][5] Ensure the sorbent chemistry is suitable for retaining a hydrophobic analyte from an aqueous matrix like urine.
-
Improper Conditioning and Equilibration: The SPE cartridge must be properly conditioned with a solvent like methanol (B129727) to activate the stationary phase, followed by equilibration with water or a buffer that mimics the sample matrix.[6] Skipping or performing these steps incorrectly will result in poor retention of the analyte.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample volume or a sample with a high concentration of interfering compounds can lead to breakthrough of the analyte.
-
Wash Solvent Too Strong: The wash step is critical for removing interferences. However, using a wash solvent with too much organic content can prematurely elute the this compound from the sorbent. Optimize the wash solvent composition (e.g., a low percentage of methanol in water) to remove interferences without losing the analyte.
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. A non-polar solvent like acetonitrile (B52724) or methanol is typically used. Ensure the volume of the elution solvent is sufficient to completely elute the analyte.
-
Chromatography & Detection (GC-MS / LC-MS)
-
Q3: I am observing peak tailing for this compound in my GC-MS analysis. What are the likely causes and solutions?
A3: Peak tailing for alkyl nitrates in GC-MS is a common issue and can be caused by:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the nitrate group, leading to peak tailing. Using deactivated liners and columns, such as those with an ultra-inert coating, is crucial. Regularly replacing the liner and trimming the first few centimeters of the column can help maintain an inert pathway.
-
Inlet Temperature: An injector temperature that is too low can cause slow volatilization of the analyte, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation. An inlet temperature of around 250 °C is a reasonable starting point for alkyl nitrates.[7]
-
Column Choice: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for this compound analysis.[7][8][9]
-
Carrier Gas Flow Rate: An inappropriate flow rate can affect peak shape. Ensure your carrier gas flow rate is optimized for your column dimensions.
-
-
Q4: I am experiencing significant signal suppression (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?
A4: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.[4] Here’s how you can address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they enter the mass spectrometer. Optimize your LLE or SPE protocol to achieve a cleaner extract. This may involve using a more selective SPE sorbent or an additional wash step.
-
Chromatographic Separation: Modify your HPLC method to chromatographically separate the this compound from the co-eluting matrix components that are causing the suppression. This could involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the ion suppression. However, this may compromise the limit of detection.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to compensate for matrix effects. The internal standard will experience the same ion suppression as the analyte, allowing for accurate quantification.
-
Change Ionization Source/Parameters: Optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) can sometimes help to minimize matrix effects.
-
Experimental Protocols
The following are detailed methodologies for the extraction of this compound from biological matrices. These are generalized protocols and may require optimization for your specific application and instrumentation.
1. Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Objective: To extract this compound from a plasma matrix for subsequent GC-MS or LC-MS/MS analysis.
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structural analog or isotope-labeled this compound in methanol)
-
Extraction solvent: Hexane or Ethyl Acetate (HPLC grade)
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS)
-
-
Procedure:
-
Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.
-
Spike with an appropriate volume of the internal standard solution.
-
Add 5.0 mL of hexane or ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30°C) to avoid loss of the volatile analyte.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
2. Solid-Phase Extraction (SPE) of this compound from Urine
-
Objective: To extract and concentrate this compound from a urine matrix, removing polar interferences.
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg/1 mL)
-
SPE vacuum manifold
-
Conditioning solvent: Methanol (HPLC grade)
-
Equilibration solvent: Deionized water
-
Wash solvent: 5% Methanol in deionized water
-
Elution solvent: Acetonitrile or Methanol (HPLC grade)
-
15 mL polypropylene centrifuge tubes
-
Evaporation system
-
Reconstitution solvent
-
-
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulates. Take 1.0 mL of the supernatant and spike with the internal standard.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. Do not let the sorbent go dry.
-
SPE Cartridge Equilibration: Pass 1 mL of deionized water through each cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge and apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.
-
Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove any remaining water.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile or methanol) to the cartridge and allow it to soak for 30 seconds before applying a gentle vacuum to elute the analyte.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data for compounds structurally related to this compound. This data should be used as a reference point for method development and validation, as the performance for this compound may differ.
Table 1: GC-MS Method Performance for 2-Ethylthis compound in Diesel Fuel [8]
| Parameter | Value |
| Limit of Detection (LOD) | 0.009% v/v |
| Limit of Quantification (LOQ) | 0.03% v/v |
| Linearity Range | 0.03 - 0.3% v/v |
| Precision (RSD) | < 10% |
| Accuracy (Bias) | < 10% |
Table 2: HPLC Method Performance for Inorganic Nitrate in Biological Fluids [10]
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.098 µg/mL |
| Linearity Range | 0.39 - 50 µg/mL |
| Precision (%CV) | < 3% |
| Accuracy | 99.15 - 102.85% |
Visualizations
Diagram 1: Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Diagram 2: Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of this compound.
Diagram 3: Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. arborassays.com [arborassays.com]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. google.com [google.com]
- 4. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pjps.pk [pjps.pk]
Validation & Comparative
A Comparative Analysis of Hexyl Nitrate and 2-Ethylhexyl Nitrate (2-EHN) as Cetane Improvers
For Researchers, Scientists, and Drug Development Professionals
The quest for enhanced diesel fuel efficiency and reduced emissions has led to the widespread use of cetane improvers, with alkyl nitrates being a prominent class of additives. Among these, 2-ethylhexyl nitrate (B79036) (2-EHN) is the most commercially prevalent. This guide provides a comparative analysis of 2-EHN and its straight-chain isomer, hexyl nitrate, focusing on their physicochemical properties, performance as cetane improvers, and the experimental methodologies used for their evaluation. While extensive data is available for the branched isomer, 2-EHN, there is a notable scarcity of public domain experimental performance data for the linear this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in fuel blends. The following table summarizes the available data for both this compound and 2-ethylthis compound. It is important to note that data for n-hexyl nitrate is limited, and some values are predicted or for related isomers like 3-hexyl nitrate.
| Property | This compound (n-hexyl nitrate) | 2-Ethylthis compound (2-EHN) |
| Chemical Formula | C₆H₁₃NO₃ | C₈H₁₇NO₃ |
| Molecular Weight | 147.17 g/mol | 175.23 g/mol [1] |
| Appearance | - | Colorless to pale yellow liquid[2] |
| Boiling Point | ~180-182 °C (predicted) | 85-90 °C @ 10 mmHg[1] |
| Density | - | 0.963 g/mL at 25 °C[3] |
| Flash Point | - | > 76 °C[3] |
| Autoignition Temp. | - | Decomposes at 130 °C[4] |
| Solubility in Water | - | Slightly soluble |
Performance as Cetane Improvers
The primary function of these additives is to enhance the cetane number of diesel fuel, which is a measure of its ignition quality. A higher cetane number leads to a shorter ignition delay, resulting in smoother combustion, reduced engine noise, and lower emissions of pollutants like nitrogen oxides (NOx), hydrocarbons (HC), and carbon monoxide (CO).[5][6]
2-Ethylthis compound (2-EHN)
2-EHN is a highly effective and widely studied cetane improver. The addition of 2-EHN to diesel fuel and biodiesel blends has been shown to:
-
Increase Cetane Number: Even small concentrations of 2-EHN can significantly raise the cetane number of base fuels. The response, however, can vary depending on the composition of the fuel.
-
Improve Engine Performance: Studies have demonstrated that 2-EHN can lead to increased brake thermal efficiency (BTE) and reduced brake-specific fuel consumption (BSFC).[7][8]
-
Reduce Emissions: The use of 2-EHN generally leads to a reduction in NOx, HC, and CO emissions.[7][8] However, some studies have reported an increase in NOx under certain engine operating conditions.
The branched structure of 2-EHN is believed to contribute to its effectiveness. The tertiary hydrogen atom is more susceptible to abstraction, facilitating the initiation of radical chain reactions that accelerate combustion.
This compound
Due to a significant lack of publicly available experimental data, a direct comparison of the performance of n-hexyl nitrate as a cetane improver is not possible at this time. However, based on the general principles of alkyl nitrate cetane improvers, it is hypothesized that the linear structure of n-hexyl nitrate would also make it an effective cetane enhancer. The mechanism of action, involving the thermal decomposition to generate radicals that initiate fuel oxidation, would be similar. Further experimental investigation is required to quantify its performance relative to 2-EHN.
Experimental Protocols
The evaluation of cetane improvers involves standardized and specialized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of Alkyl Nitrates
The synthesis of both this compound and 2-ethylthis compound typically involves the nitration of the corresponding alcohol (1-hexanol or 2-ethylhexanol) using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.[6]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of alkyl nitrates.
Determination of Cetane Number
The cetane number is determined using a standardized cooperative fuel research (CFR) engine according to ASTM D613.
Experimental Protocol:
-
Engine Preparation: The CFR engine is calibrated and warmed up to standard operating conditions.
-
Fuel Injection: The diesel fuel sample containing the cetane improver is injected into the engine.
-
Ignition Delay Measurement: The time between fuel injection and the start of combustion is measured.
-
Comparison with Reference Fuels: The ignition delay of the sample is compared to that of primary reference fuels with known cetane numbers.
-
Cetane Number Calculation: The cetane number of the sample is calculated by interpolation between the reference fuel values.
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are evaluated using a stationary diesel engine mounted on a dynamometer.
Experimental Setup and Procedure:
Caption: Schematic of an engine testing setup.
Procedure:
-
Fuel Preparation: Blends of a base diesel fuel with varying concentrations of the cetane improver are prepared.
-
Engine Operation: The engine is operated at various speeds and loads according to a predefined test cycle.
-
Data Collection: Engine performance parameters (torque, power, fuel consumption) and exhaust emissions are continuously monitored and recorded.
-
Data Analysis: The collected data is analyzed to determine the effect of the additive on BTE, BSFC, and emission levels.
Signaling Pathway of Cetane Improvers in Combustion
The mechanism by which alkyl nitrates improve cetane number involves their thermal decomposition to initiate a cascade of radical reactions that accelerate the autoignition of the diesel fuel.
Caption: Simplified reaction pathway of alkyl nitrate cetane improvers.
References
- 1. rcuniverse.com [rcuniverse.com]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cetane improver - Wikipedia [en.wikipedia.org]
- 5. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. SAE International | Advancing mobility knowledge and solutions [sae.org]
Performance Showdown: A Comparative Analysis of Alkyl Nitrate Cetane Improvers
For researchers and professionals in fuel science and engine development, optimizing diesel fuel combustion is a paramount objective. Alkyl nitrates are a class of chemical additives renowned for their efficacy as cetane improvers, enhancing the ignition quality of diesel fuel. This guide provides a detailed comparison of the performance of various alkyl nitrate (B79036) cetane improvers, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.
The most common and extensively studied alkyl nitrate cetane improver is 2-ethylhexyl nitrate (EHN). However, other alternatives such as iso-octyl nitrate (ION), amyl nitrate, and this compound are also utilized. Their performance is primarily evaluated based on the cetane number (CN) lift, impact on engine performance metrics like Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC), and their effect on exhaust emissions, including nitrogen oxides (NOx), hydrocarbons (HC), carbon monoxide (CO), and smoke opacity.
Quantitative Performance Comparison
The following tables summarize the key performance indicators of different alkyl nitrate cetane improvers based on available experimental data. It is important to note that direct comparative studies under identical conditions for all listed alkyl nitrates are limited. The data presented is a collation from various studies, and hence, variations in base fuel properties and engine testing conditions may exist.
Table 1: Cetane Number Improvement
| Alkyl Nitrate Cetane Improver | Base Fuel CN | Additive Concentration (vol%) | Resulting Fuel CN | Cetane Number Lift |
| 2-Ethylthis compound (EHN) | 48.5 | 0.1 | 51.8 | 3.3 |
| 2-Ethylthis compound (EHN) | 48.5 | 0.2 | 54.2 | 5.7 |
| Iso-octyl Nitrate (ION) | - | - | - | Qualitatively reported to be effective |
| Amyl Nitrate | - | - | - | Qualitatively reported to be effective |
| This compound | - | - | - | Limited quantitative data available |
Table 2: Engine Performance and Emissions Data (with 2-Ethylthis compound)
| Performance Metric | Base Diesel | Diesel + 1% 2-EHN | Diesel + 2% 2-EHN | Diesel + 3% 2-EHN |
| Brake Thermal Efficiency (BTHE) (%) | 25.11 | 26.89 | 27.99 | 27.24 |
| Brake Specific Fuel Consumption (BSFC) (g/kWh) | 321.45 | 325.12 | 322.89 | 331.54 |
| NOx Emissions (ppm) | 471 | 562 | 625 | 672 |
| HC Emissions (ppm) | 66 | 45 | 33 | 26 |
| CO Emissions (%) | 0.16 | 0.13 | 0.12 | 0.11 |
| Smoke Opacity (%) | 0.52 | 0.61 | 0.68 | 0.71 |
Data sourced from a study on a single-cylinder, four-stroke, direct-injection diesel engine at 3000-Watt load.[1]
Mechanism of Action: A Signaling Pathway
Alkyl nitrate cetane improvers function by initiating the combustion process at lower temperatures. Their decomposition releases reactive radicals that promote the autoignition of the diesel fuel, thereby reducing the ignition delay period.
Caption: Mechanism of alkyl nitrate cetane improvers in diesel combustion.
Experimental Protocols
A summary of the standard methodologies used in the evaluation of cetane improvers is provided below.
Cetane Number Determination (ASTM D613)
The cetane number of a diesel fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The protocol involves the following key steps:
-
Engine Setup: The CFR engine is a variable compression ratio engine specifically designed for fuel testing.
-
Sample Introduction: The diesel fuel sample, with or without the cetane improver, is introduced into the engine.
-
Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are used for bracketing.
-
Compression Adjustment: The engine's compression ratio is adjusted to achieve a specific ignition delay for the test fuel. The same ignition delay is then matched for the two reference fuels by adjusting their blend ratio.
-
Interpolation: The cetane number of the test fuel is determined by interpolation based on the compression ratios required for the test fuel and the reference fuels.
Engine Performance and Emissions Testing
Engine performance and emissions are typically evaluated using a stationary diesel engine mounted on a test bed equipped with a dynamometer and exhaust gas analyzers.
-
Engine and Fuel Setup: A representative diesel engine (often a single-cylinder or multi-cylinder engine) is used. The engine is first run on a baseline diesel fuel to establish reference performance and emission levels. Subsequently, the engine is run on the same base fuel treated with varying concentrations of the alkyl nitrate additive.
-
Operating Conditions: Tests are conducted at various engine loads and speeds to simulate real-world operating conditions.
-
Data Acquisition:
-
Performance Data: Parameters such as engine speed, torque, and fuel consumption rate are continuously monitored. From these, Brake Thermal Efficiency (BTHE) and Brake Specific Fuel Consumption (BSFC) are calculated.
-
Emissions Data: The exhaust gas is sampled and analyzed using specialized equipment to measure the concentrations of NOx, HC, CO, and the opacity of the smoke.
-
-
Analysis: The performance and emissions data from the additized fuel are compared against the baseline data to determine the effect of the cetane improver.
The following diagram illustrates a typical workflow for evaluating the performance of a cetane improver.
Caption: Workflow for evaluating alkyl nitrate cetane improver performance.
Concluding Remarks
2-Ethylthis compound (EHN) is the most widely documented and commercially used alkyl nitrate cetane improver, demonstrating significant improvements in cetane number and reductions in HC and CO emissions. However, an increase in NOx and smoke emissions is a notable trade-off.[1] While other alkyl nitrates like iso-octyl nitrate and amyl nitrate are known to be effective, a lack of publicly available, direct comparative quantitative data makes a definitive performance ranking challenging. The selection of an appropriate cetane improver should be based on a holistic evaluation of its impact on all performance and emission parameters, in the context of the specific base fuel and engine application. Further research conducting side-by-side comparisons of various alkyl nitrates under standardized conditions would be invaluable to the industry.
References
Hexyl Nitrate's Efficacy in Cetane Number Enhancement: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hexyl nitrate's performance as a cetane number enhancer against a common alternative, supported by experimental data. This document outlines the experimental protocols for cetane number determination and visualizes the chemical pathways involved.
The cetane number (CN) is a critical indicator of diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, improved engine performance, and reduced emissions. To meet the demands of modern diesel engines and stringent emissions regulations, cetane enhancers are often added to diesel fuel. Among these, 2-ethylhexyl nitrate (B79036) (2-EHN), a type of this compound, is a widely used and effective cetane improver. This guide evaluates the efficacy of 2-EHN in comparison to another common cetane enhancer, di-tert-butyl peroxide (DTBP).
Comparative Analysis of Cetane Number Improvement
The effectiveness of a cetane improver is determined by the increase in the cetane number of a base fuel at a given concentration. The following table summarizes the quantitative data on the cetane number improvement achieved by 2-ethylthis compound (2-EHN) and di-tert-butyl peroxide (DTBP) in diesel fuels. It is important to note that the base fuels used in the cited studies may have different initial cetane numbers, which can influence the responsiveness to the additives.
| Additive | Base Fuel Initial CN | Additive Concentration (% vol) | Resulting Cetane Number | Cetane Number Increase | Source |
| 2-Ethylthis compound (2-EHN) | 54 | 1% | 62 | 8 | [1] |
| 54 | 2% | 75 | 21 | [1] | |
| Low CN Diesel (43.7) | sufficient to reach 51 | 51 | ~7.3 | [2] | |
| Di-tert-butyl Peroxide (DTBP) | 50 (surrogate fuel) | 0.06% | 52 | 2 | |
| 50 (surrogate fuel) | 0.2% | 56 | 6 | ||
| 50 (surrogate fuel) | 1.2% | 64 | 14 |
Studies have also indicated that di-tert-butyl peroxide is approximately 85-90% as effective as 2-ethylthis compound in improving the cetane number of diesel fuels.[3]
Mechanism of Action: Thermal Decomposition Pathways
The efficacy of cetane enhancers like 2-EHN and DTBP stems from their ability to decompose at relatively low temperatures, initiating a series of radical chain reactions that accelerate the combustion of the diesel fuel.
2-Ethylthis compound (2-EHN) Decomposition
The thermal decomposition of 2-EHN is initiated by the cleavage of the O-NO2 bond, which is the weakest bond in the molecule. This initial step forms an alkoxy radical and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or react with other molecules to propagate the radical chain reactions, leading to an earlier onset of combustion.[4][5]
Di-tert-butyl Peroxide (DTBP) Decomposition
The decomposition of DTBP is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, a characteristic feature of peroxides. This cleavage results in the formation of two tert-butoxy (B1229062) radicals. These highly reactive radicals can then abstract hydrogen atoms from the diesel fuel molecules, initiating a chain reaction that leads to combustion. The tert-butoxy radicals can also undergo further decomposition to form acetone (B3395972) and methyl radicals.[6][7]
Experimental Protocols
The cetane number of diesel fuels is determined using a standardized engine test method, ASTM D613.[8][9][10][11] This method provides a reliable and reproducible measure of the fuel's ignition quality.
ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil
The experimental workflow for determining the cetane number according to the ASTM D613 standard involves a specialized single-cylinder cooperative fuel research (CFR) engine with a variable compression ratio.
Key steps in the ASTM D613 procedure include:
-
Engine Preparation: The CFR engine is warmed up to specified operating conditions.
-
Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.
-
Compression Ratio Adjustment: The engine's compression ratio is adjusted until the ignition delay of the test fuel matches a specified value.
-
Bracketing with Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are tested in the same manner.
-
Cetane Number Calculation: The cetane number of the sample fuel is determined by interpolating between the compression ratios and cetane numbers of the two reference fuels.[11]
Conclusion
2-Ethylthis compound is a highly effective cetane number improver for diesel fuels. The presented data indicates that it can significantly increase the cetane number of diesel fuel, even at relatively low concentrations. When compared to di-tert-butyl peroxide, another common cetane enhancer, 2-EHN generally exhibits higher efficacy. The mechanism for both additives involves thermal decomposition to generate radical species that initiate and accelerate the combustion process. The standardized ASTM D613 test method provides a robust framework for evaluating and comparing the performance of these and other cetane enhancers. For researchers and professionals in fuel and engine development, understanding the comparative efficacy and mechanisms of these additives is crucial for optimizing diesel fuel formulations for improved performance and reduced emissions.
References
- 1. scispace.com [scispace.com]
- 2. sae.org [sae.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Di-tert-butyl peroxide - Wikipedia [en.wikipedia.org]
- 7. DI-TERT-BUTYL PEROXIDE - Ataman Kimya [atamanchemicals.com]
- 8. ASTM D613 - eralytics [eralytics.com]
- 9. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. matestlabs.com [matestlabs.com]
The Impact of Hexyl Nitrate Additive on Diesel Engine Performance: A Comparative Guide
An objective analysis of 2-ethylhexyl nitrate (B79036) (2-EHN) as a diesel additive reveals notable improvements in engine performance and reductions in key emissions. This guide synthesizes experimental data to compare the effects of hexyl nitrate on diesel and biodiesel blends against standard diesel fuel.
The quest for cleaner and more efficient combustion in diesel engines has led to the investigation of various fuel additives. Among these, 2-ethylthis compound (2-EHN), a this compound isomer, has emerged as a promising cetane improver. Cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number generally leads to a shorter ignition delay, resulting in smoother and more complete combustion. This guide provides a comprehensive comparison of engine performance and emission characteristics when diesel fuel is blended with 2-EHN, based on published experimental findings.
Performance Enhancements with this compound
The addition of 2-EHN to diesel and biodiesel blends has been shown to positively influence several key engine performance metrics. A primary benefit is the increase in Brake Thermal Efficiency (BTE), which signifies the engine's efficiency in converting the fuel's chemical energy into useful work. In one study, the addition of 0.5% and 1% 2-EHN to diesel-biodiesel blends resulted in a 15% to 20% improvement in BTE at maximum brake mean effective pressure (BMEP) compared to pure diesel.[1] Another investigation found that adding 1% and 1.5% 2-EHN to a biodiesel-2-methylfuran blend increased BTE by 3.30–4.69%.[2] This improvement is largely attributed to the enhanced combustion resulting from the additive's cetane-improving properties.[1]
Consequently, Brake Specific Fuel Consumption (BSFC), the measure of fuel consumed to produce a unit of power, generally decreases with the addition of 2-EHN. One study reported a BSFC reduction of 5.49–7.33% with the addition of 2-EHN to a biodiesel blend.[2] Another experiment noted that BSFC was lower for all tested diesel-biodiesel blends containing 0.5% and 1% 2-EHN compared to pure diesel.[1]
Emission Profile Modifications
The impact of this compound on diesel engine emissions is multifaceted. A significant advantage is the substantial reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions. Research has demonstrated CO reductions of 45.1–85.5% and HC reductions of 14.56–24.90% in a biodiesel blend with 1% and 1.5% 2-EHN.[2] Similarly, another study observed a decrease in CO emissions with an increasing percentage of 2-EHN in diesel-biodiesel blends.[1]
The effect on nitrogen oxides (NOx), a major contributor to air pollution, is more complex. Some studies report a decrease in NOx emissions with the addition of 2-EHN. For instance, a 9.4–17.48% reduction in NOx was observed in a biodiesel-2-methylfuran blend with 2-EHN.[2] The reduction is often attributed to the shorter ignition delay and consequent lower combustion temperatures.[1][3] However, other studies have noted a slight increase in NOx emissions, particularly at higher engine loads, which could be a trade-off for improved combustion efficiency.[2][4][5] The presence of nitrogen in the 2-EHN molecule itself can also contribute to NOx formation.[5] Smoke opacity, a measure of particulate matter, has been observed to both increase and decrease depending on the specific fuel blend and engine operating conditions.[1][6]
Comparative Performance Data
The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of diesel with and without this compound additives.
Table 1: Engine Performance Comparison
| Fuel Blend | Additive Concentration | Brake Thermal Efficiency (BTE) Change | Brake Specific Fuel Consumption (BSFC) Change | Reference |
| Biodiesel-2-Methylfuran | 1% & 1.5% 2-EHN | +3.30% to +4.69% | -5.49% to -7.33% | [2] |
| Diesel-Biodiesel | 0.5% & 1% 2-EHN | +15% to +20% (at max BMEP) | Decreased | [1] |
| Diesel-2-Methylfuran | 1.5% & 2.5% 2-EHN | +3.54% to +7.1% | -2.78% to -5.7% | [6] |
| Diesel | 2% 2-EHN | +11.57% (at 3000-Watt load) | Increased | [5] |
Table 2: Engine Emission Comparison
| Fuel Blend | Additive Concentration | NOx Emission Change | CO Emission Change | HC Emission Change | Soot/Smoke Emission Change | Reference |
| Biodiesel-2-Methylfuran | 1% & 1.5% 2-EHN | -9.4% to -17.48% | -45.1% to -85.5% | -14.56% to -24.90% | Decreased | [2] |
| Diesel-Biodiesel | 0.5% & 1% 2-EHN | Decreased | Decreased | - | Increased | [1] |
| Diesel-2-Methylfuran | 1.5% & 2.5% 2-EHN | -9.20% to -17.57% | -12.11% to -33.98% | -7.93% to -21.59% | Slight Increase (but lower than pure diesel) | [6] |
| Diesel | 3% 2-EHN | Increased | -31.25% | -60.61% | Increased | [5] |
Experimental Protocols
The data presented in this guide are derived from experiments conducted on stationary diesel engines coupled with dynamometers to control engine load and speed. A typical experimental setup and procedure are outlined below.
Engine and Fuel Preparation
A multi-cylinder, direct-injection diesel engine is typically used.[2][6] The engine is equipped with sensors to measure parameters such as in-cylinder pressure, engine speed, and temperatures.[7] The fuel blends are prepared by volumetric mixing of diesel or biodiesel with specified concentrations of 2-ethylthis compound.[2][5][8]
Performance and Emission Measurement
Engine performance parameters like BTE and BSFC are calculated from measurements of fuel flow rate, torque, and engine speed.[1][7] Gaseous emissions (NOx, CO, HC) are analyzed using an exhaust gas analyzer, while smoke opacity is measured with a smoke meter.[1] Experiments are generally conducted at a constant engine speed under varying load conditions to evaluate the fuel's performance across the engine's operating range.[1][2][6]
Caption: Experimental workflow for evaluating diesel with this compound additive.
Conclusion
The addition of 2-ethylthis compound to diesel and biodiesel fuels demonstrates considerable potential for enhancing engine efficiency and mitigating harmful emissions. The primary advantages include a notable increase in brake thermal efficiency and a significant reduction in brake-specific fuel consumption. Furthermore, 2-EHN is highly effective in lowering carbon monoxide and hydrocarbon emissions. The impact on NOx emissions is variable and appears to be dependent on the specific fuel blend and engine operating conditions, sometimes showing a decrease and at other times a slight increase. While some studies indicate an increase in smoke opacity, others show a reduction, especially when compared to emissions from pure diesel. Overall, this compound stands out as a valuable additive for improving the performance and environmental profile of diesel engines. Further research can optimize blend ratios and engine parameters to maximize the benefits of this cetane improver.
References
- 1. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Experimental Study of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends | MDPI [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic Dissection: A Comparative Guide to Linear and Branched Alkyl Nitrates
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomeric molecules is paramount. This guide provides a detailed spectroscopic comparison of linear and branched alkyl nitrates, offering insights into how molecular geometry influences their analytical signatures. The data presented herein is crucial for unambiguous identification, characterization, and quality control in synthetic and analytical workflows.
This guide focuses on the comparative analysis of n-propyl nitrate (B79036) and isopropyl nitrate, as representative examples of linear and branched alkyl nitrates, respectively. The spectroscopic techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of n-propyl nitrate and isopropyl nitrate. These values highlight the distinct spectroscopic fingerprints arising from their structural differences.
| Spectroscopic Technique | Parameter | n-Propyl Nitrate (Linear) | Isopropyl Nitrate (Branched) |
| ¹H NMR | Chemical Shift (δ) of -CH₂-ONO₂ or -CH-ONO₂ | ~ 4.5 ppm (triplet) | ~ 5.0 ppm (septet) |
| Chemical Shift (δ) of adjacent -CH₂- | ~ 1.8 ppm (sextet) | N/A | |
| Chemical Shift (δ) of terminal -CH₃ | ~ 1.0 ppm (triplet) | ~ 1.3 ppm (doublet) | |
| ¹³C NMR | Chemical Shift (δ) of -CH₂-ONO₂ or -CH-ONO₂ | ~ 75 ppm | ~ 80 ppm |
| Chemical Shift (δ) of adjacent -CH₂- | ~ 22 ppm | N/A | |
| Chemical Shift (δ) of terminal -CH₃ | ~ 10 ppm | ~ 21 ppm | |
| IR Spectroscopy | Asymmetric NO₂ Stretch (ν_as_) | ~ 1630 cm⁻¹ | ~ 1625 cm⁻¹ |
| Symmetric NO₂ Stretch (ν_s_) | ~ 1275 cm⁻¹ | ~ 1270 cm⁻¹ | |
| O-N Stretch (ν_) | ~ 860 cm⁻¹ | ~ 870 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 105 | m/z 105 |
| Major Fragment Ions | m/z 46 [NO₂]⁺, m/z 59 [CH₃CH₂CH₂O]⁺, m/z 43 [C₃H₇]⁺ | m/z 46 [NO₂]⁺, m/z 43 [CH(CH₃)₂]⁺ (base peak) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the alkyl nitrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-100 ppm.
-
Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The resolution should be set to at least 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alkyl nitrate sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set the injector temperature to 250 °C and use a split or splitless injection mode.
-
Oven Program: Start with an initial oven temperature of 40-50 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 200-250 °C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) ratio range of approximately 30-200 amu.
-
Source and Transfer Line Temperatures: Maintain the ion source temperature at around 230 °C and the transfer line temperature at 280 °C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.
Visualization of Molecular Structures
The following diagrams illustrate the fundamental structural differences between a linear and a branched alkyl nitrate, which underpin the observed spectroscopic variations.
Caption: Molecular structures of n-propyl and isopropyl nitrate.
The differing connectivity of the atoms in linear versus branched alkyl nitrates leads to distinct electronic environments for the nuclei and varying vibrational modes and fragmentation patterns upon ionization. These differences are clearly reflected in their respective NMR, IR, and mass spectra, allowing for their unambiguous differentiation.
A Comparative Analysis of Hexyl Nitrate and Alternative Diesel Fuel Additives
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to enhance the efficiency and reduce the environmental impact of diesel engines, fuel additives play a pivotal role. Among these, cetane improvers are critical for optimizing the combustion process. This guide provides a detailed comparison of hexyl nitrate (B79036), predominantly used as 2-ethylhexyl nitrate (2-EHN), with other classes of diesel fuel additives. The comparison is based on performance metrics, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Cetane Improvers
The primary function of a cetane improver is to reduce the ignition delay of diesel fuel, leading to smoother combustion and improved engine performance. The following table summarizes the quantitative effects of 2-ethylthis compound (2-EHN) and two common alternatives, Di-tertiary Butyl Peroxide (DTBP) and Diethyl Ether (DEE), on key performance and emission parameters.
| Additive Class | Specific Compound | Typical Treat Rate | Cetane Number Improvement | Impact on Engine Performance | Impact on Emissions |
| Alkyl Nitrates | 2-Ethylthis compound (2-EHN) | 0.1% - 0.5% by volume[1] | Significant increase; for instance, a 5.45% increase in cetane number was observed with 2% 2-EHN in a diesel-ethanol blend[2]. | Generally improves Brake Thermal Efficiency (BTE)[3]. Brake Specific Fuel Consumption (BSFC) may see slight variations[3]. | Can lead to a significant decrease in Carbon Monoxide (CO) and Hydrocarbon (HC) emissions[3]. However, it may cause an increase in Nitrogen Oxides (NOx) emissions[3][4]. |
| Organic Peroxides | Di-tertiary Butyl Peroxide (DTBP) | Varies, often compared at similar cetane improvement levels to 2-EHN. | Effective in raising the cetane number, and notably, does so without adding nitrogen to the fuel[5]. | Performance is generally comparable to 2-EHN in improving combustion. | Can be more effective than some nitrates in reducing NOx emissions[6]. Also effective in reducing CO, HC, and smoke emissions[6]. |
| Ethers | Diethyl Ether (DEE) | Can be used in higher concentrations, sometimes as a blend component. | Known to improve the cetane number of fuel blends[6]. | Can improve BTE and reduce BSFC when added to fuel blends[6]. | Effective in reducing NOx emissions[6]. |
Experimental Protocols
To ensure the reliable evaluation of diesel fuel additives, standardized testing methodologies are crucial. The following are key experimental protocols used in the assessment of cetane improvers.
Cetane Number Determination (ASTM D613)
The cetane number, a primary measure of a diesel fuel's ignition quality, is determined using a standard single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine[7][8][9].
Methodology:
-
Engine Setup: A specialized cooperative fuel research (CFR) engine is used.
-
Fuel Sample: The diesel fuel containing the additive is used to run the engine under standardized conditions.
-
Ignition Delay Measurement: The time between fuel injection and the start of combustion (ignition delay) is precisely measured.
-
Comparison with Reference Fuels: The ignition delay of the test fuel is compared to that of primary reference fuels (n-cetane and heptamethylnonane) with known cetane numbers.
-
Cetane Number Calculation: The cetane number of the sample is calculated by interpolating its ignition delay between the ignition delays of the two bracketing reference fuels.
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are typically evaluated using a dynamometer test bed. Standardized driving cycles, such as the European Stationary Cycle (ESC), are often employed to simulate various engine operating conditions[10].
Methodology:
-
Engine Installation: The test engine is installed on a dynamometer, which allows for precise control of engine speed and load.
-
Fuel System: The engine is fueled with the diesel blend containing the additive being tested.
-
Performance Data Acquisition: Key performance parameters such as Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are continuously monitored and recorded throughout the test cycle.
-
Emissions Analysis: Exhaust gases are sampled and analyzed using a gas analyzer to measure the concentrations of regulated pollutants, including NOx, CO, HC, and particulate matter (PM).
-
Data Comparison: The performance and emissions data from the additized fuel are compared against a baseline diesel fuel without the additive.
Mechanism of Action and Logical Relationships
The effectiveness of cetane improvers stems from their chemical properties and their behavior under the high-temperature and high-pressure conditions of a diesel engine cylinder.
Chemical Pathway of 2-Ethylthis compound (2-EHN)
Cetane improvers like 2-EHN work by decomposing at a lower temperature than the diesel fuel itself. This decomposition initiates a series of reactions that lead to earlier and more controlled combustion[11]. The process can be visualized as a signaling pathway.
Caption: Combustion initiation pathway of 2-EHN.
Experimental Workflow for Additive Evaluation
The logical flow of an experiment to evaluate a new diesel fuel additive involves several key stages, from initial fuel blending to final data analysis.
References
- 1. foilab.com [foilab.com]
- 2. stumejournals.com [stumejournals.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sae.org [sae.org]
- 6. mdpi.com [mdpi.com]
- 7. ASTM D613 - eralytics [eralytics.com]
- 8. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Effects of high cetane diesel on combustion, performance, and emissions of heavy-duty diesel engine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cetane improver - Wikipedia [en.wikipedia.org]
cross-validation of analytical methods for hexyl nitrate in fuel blends
A comparative guide to the cross-validation of analytical methods for the determination of hexyl nitrate (B79036) in fuel blends is essential for researchers, scientists, and professionals in drug development to ensure the accuracy, reliability, and interchangeability of analytical data. Hexyl nitrate, particularly 2-ethylthis compound (2-EHN), is a common cetane improver in diesel fuels. Its accurate quantification is crucial for quality control and regulatory compliance.
This guide provides a comprehensive comparison of various analytical techniques used for the determination of this compound in fuel matrices. It includes a detailed overview of experimental protocols, a quantitative comparison of method performance, and a logical workflow for method cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of several common methods used for the analysis of 2-EHN in diesel fuel.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD) | Key Advantages |
| HS-GC-MS | 0.009% v/v[1][2] | 0.03% v/v[1][2] | 0.03 - 0.3% v/v[1][2] | < 10%[1][2] | Fast, easily applicable, removes disadvantages of standardized methods.[1] |
| ATR-FTIR | 0.009% w/w[1][3] | 0.025% w/w[1][3] | 0.025 - 0.300% w/w[1][3] | < 10%[1][3] | Rapid, simple, satisfactory accuracy and reproducibility.[1][3] |
| GC-NCD | 1.87 ppm (as nitrogen)[4] | Not Specified | Not Specified | Not Specified | High sensitivity and selectivity for nitrogen over carbon.[4] |
| Two-Dimensional GC-FID | Not Specified | Not Specified | Not Specified | Not Specified | Allows for neat sample injection, eliminating sample preparation.[5] |
| GC-ECD | Not Specified | Not Specified | Not Specified | Better than ASTM D4046[6][7] | Higher precision than the standard spectrophotometric method.[6][7] |
| ASTM D4046 (Spectrophotometry) | Not Specified | 0.03% v/v[4] | 0.03 - 0.30% v/v[4] | Higher than other methods[1] | Standardized method for compliance.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for some of the key methods discussed.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is a fast and easily applicable assay for the quantification of 2-EHN in diesel fuel.[1][2]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) with a headspace autosampler.
-
Sample Preparation : A known amount of internal standard (e.g., o-nitrotoluene) is added to the diesel fuel sample.[1][2]
-
Chromatographic Conditions :
-
Quantification : The concentration of 2-EHN is determined by comparing the peak area ratio of 2-EHN to the internal standard against a calibration curve.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)
This is a rapid method for the quantification of 2-EHN that requires minimal sample preparation.[1][3]
-
Instrumentation : A Fourier transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : The analysis may require the preparation of an appropriate background solution based on the fatty acid methyl esters (FAME) content in the diesel fuel.[1][3]
-
Data Acquisition : The infrared spectrum of the sample is recorded.
-
Quantification : A matrix-assisted calibration method is used to quantify the 2-EHN content.[1][3]
Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD)
This method offers high sensitivity and selectivity for nitrogen-containing compounds like 2-EHN.[4]
-
Instrumentation : An Agilent 7890A GC system (or equivalent) configured with a nitrogen chemiluminescence detector (NCD).[4]
-
Chromatographic Conditions :
-
Quantification : The linear response of the NCD to nitrogen simplifies calibration.[4]
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an alternative analytical method is equivalent to an established or reference method. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound in fuel blends requires careful consideration of the specific application and analytical requirements. While standard methods like ASTM D4046 exist, modern techniques such as GC-MS, GC-NCD, and ATR-FTIR offer significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[1][4] This guide provides the necessary data and protocols to assist researchers and professionals in selecting and cross-validating the most suitable method for their needs, ultimately ensuring the quality and reliability of their analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2-ethylthis compound in diesel fuel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. paclp.com [paclp.com]
- 6. Determination of 2 ethylthis compound in diesel fuel; Bestimmung von 2-Ethylhexylnitrat in Dieselkraftstoff (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Common Nitrate Esters
This guide provides a comparative study on the thermal stability of various nitrate (B79036) esters, a class of compounds widely utilized as energetic materials in propellants and explosives. Thermal stability is a critical parameter that dictates the safety, handling, storage, and performance of these materials. The following sections detail the experimental methodologies used for thermal analysis, present comparative data on the decomposition of several key nitrate esters, and illustrate the fundamental decomposition pathways.
Introduction to Nitrate Ester Thermal Decomposition
The thermal instability of nitrate esters is primarily attributed to the relatively weak oxygen-nitrogen (O-NO₂) bond. The dissociation energy of this bond is approximately 155 kJ/mol, making it susceptible to cleavage upon heating.[1] This initial bond scission triggers a complex series of exothermic decomposition reactions that can be self-accelerating, a process known as autocatalysis.[1][2] The reactive nitrogen oxide species (NOx) produced during the initial decomposition steps can catalyze further degradation of the parent molecule, leading to a rapid release of energy.[1][2] Understanding the temperatures and kinetics of this process is paramount for the safe application of these materials.
Experimental Protocols for Thermal Stability Assessment
The thermal behavior of nitrate esters is commonly evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] A sample is heated at a constant rate, and the temperature at which significant mass loss begins is recorded as the onset decomposition temperature. TGA is crucial for determining the temperature range of a material's stability and for studying the kinetics of its decomposition.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to identify exothermic decomposition events and determine the onset temperature and the peak temperature of these reactions. By conducting experiments at various heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition reaction can be calculated using isoconversional methods like the Kissinger-Akahira-Sunose (KAS) or Ozawa methods.[4][5][7]
The general workflow for evaluating thermal stability using these methods is illustrated in the diagram below.
Thermal Decomposition Pathway
The primary step in the thermal decomposition of nitrate esters is the homolytic cleavage of the O-NO₂ bond, which releases a nitrogen dioxide radical (•NO₂) and an alkoxy radical (R-O•).[2][8] The highly reactive •NO₂ species then participates in subsequent reactions that accelerate the decomposition of the remaining nitrate ester, highlighting its autocatalytic role. The alkoxy radical undergoes further fragmentation through processes like β-scission.[8] The decomposition ultimately yields a variety of gaseous products, including nitric oxide (NO), water (H₂O), carbon monoxide (CO), and formaldehyde.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Thermal Decomposition Kinetic of an Nitrate Ester | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. [PDF] Thermal decomposition of nitrate esters | Semantic Scholar [semanticscholar.org]
- 9. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography–Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Hexyl Nitrate: Applications, Limitations, and Alternatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexyl nitrite (B80452), a member of the alkyl nitrite class of vasodilators, with other relevant compounds. Due to the limited specific experimental data on hexyl nitrite, this guide incorporates data from related alkyl nitrites, such as amyl nitrite and isobutyl nitrite, as well as the organic nitrate, nitroglycerin, to provide a broader context for its potential applications and limitations.
I. Overview of Vasodilator Applications
Alkyl nitrites, including hexyl nitrite, are known for their rapid vasodilator effects, leading to the relaxation of smooth muscles, particularly in blood vessels.[1] This property has led to their investigation for conditions involving vasospasm and in contexts requiring rapid and short-lived vasodilation.[1] Historically, amyl nitrite was used for the treatment of angina pectoris before being largely replaced by organic nitrates like nitroglycerin, which offer a longer duration of action.[2]
The primary mechanism of action for alkyl nitrites involves the release of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3][4] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), ultimately causing vasorelaxation.[4][5]
II. Comparative Performance Data
Quantitative data on the vasodilator potency and pharmacokinetic profile of hexyl nitrite is limited in publicly available literature. Therefore, data from closely related alkyl nitrites are presented alongside nitroglycerin for a comparative perspective.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Selected Vasodilators
| Parameter | Hexyl Nitrite | Amyl Nitrite | Isobutyl Nitrite (ISBN) | Nitroglycerin (GTN) |
| Onset of Action | Rapid (seconds)[1] | ~15 seconds[6] | Rapid[7] | Slower (peak effect at 4 min)[8] |
| Duration of Action | Minutes[1] | 3-5 minutes[6] | Short-lived[7] | Longer duration[2] |
| Bioavailability (Inhaled) | Data not available | Data not available[6] | ~43% (in rats)[9] | Not applicable (typically sublingual, transdermal, or IV) |
| Elimination Half-life | Data not available | Minutes to less than an hour[6] | 1.4 min (in rats)[9] | Varies by route of administration |
| Vasodilator Potency (EC50) | Data not available | Data not available | EC50 = 0.51 µM (for mean arterial pressure reduction in rats)[7] | ~10 times more potent than its dinitrate metabolites in human veins[10] |
III. Experimental Protocols
A. In Vitro Vasodilation Assessment: Aortic Ring Assay
This protocol is a standard method for evaluating the vasodilator properties of compounds like hexyl nitrite.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted aortic rings.
Materials:
-
Isolated thoracic aorta from a laboratory animal (e.g., rat).
-
Krebs-Henseleit or similar physiological salt solution (PSS).
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
Test compound (e.g., hexyl nitrite) dissolved in an appropriate vehicle.
-
Organ bath system with force transducers.
Procedure:
-
The thoracic aorta is carefully dissected and cleaned of surrounding tissue.
-
The aorta is cut into rings of approximately 2-4 mm in width.
-
Aortic rings are mounted in an organ bath containing aerated PSS at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
The viability of the endothelium can be assessed by contracting the rings with a vasoconstrictor and then observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
After washing, the rings are pre-contracted to a stable plateau with a vasoconstrictor.
-
Cumulative concentrations of the test compound are added to the bath, and the resulting relaxation is recorded.
-
Data is used to construct a concentration-response curve and calculate parameters like EC50.
B. Methemoglobin Formation Assay
This protocol assesses a significant limitation of alkyl nitrites: the potential to induce methemoglobinemia.
Objective: To quantify the rate and extent of methemoglobin formation in the presence of an alkyl nitrite.
Materials:
-
Whole blood or isolated red blood cells.
-
Phosphate-buffered saline (PBS).
-
Test compound (e.g., hexyl nitrite).
-
Spectrophotometer.
Procedure:
-
Blood samples are centrifuged to separate plasma, and the packed red blood cells are washed with PBS.[11]
-
A solution of hemoglobin is prepared by lysing the red blood cells in distilled water and buffering the solution.[11]
-
The baseline absorbance of the oxyhemoglobin solution is measured at a specific wavelength (e.g., 436 nm).[11]
-
The test compound is added to the hemoglobin solution.[11]
-
The change in absorbance over time is monitored spectrophotometrically as oxyhemoglobin is oxidized to methemoglobin.[11]
-
The rate of methemoglobin formation can be calculated from the kinetic data.[11]
IV. Signaling Pathways and Experimental Workflows
A. Alkyl Nitrite-Induced Vasodilation Signaling Pathway
Alkyl nitrites exert their primary effect through the nitric oxide (NO) signaling pathway.
Caption: NO-cGMP signaling pathway for vasodilation.
B. Experimental Workflow for Comparative Vasodilator Analysis
This workflow outlines the steps for comparing the vasodilator effects of hexyl nitrite and its alternatives.
Caption: Workflow for in vitro vasodilator comparison.
V. Limitations and Adverse Effects
The primary limitation of alkyl nitrites, including hexyl nitrite, is their potential to induce methemoglobinemia.[11] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to transport oxygen.[11] Ingestion of alkyl nitrites poses a higher risk of toxicity and clinically significant methemoglobinemia than inhalation.[12]
Table 2: Comparative Adverse Effect Profile
| Adverse Effect | Hexyl Nitrite | Other Alkyl Nitrites (Amyl, Isobutyl) | Nitroglycerin |
| Methemoglobinemia | Demonstrated to cause methemoglobin formation[11] | Known to cause methemoglobinemia, especially with ingestion[12] | Can increase methemoglobin levels, but generally not to a clinically significant extent at therapeutic doses[12] |
| Headache | Likely, as it's a common side effect of vasodilators[1] | Common[13] | Common |
| Hypotension/Dizziness | Likely, due to vasodilation[1] | Common[13] | Common |
| Reflex Tachycardia | Likely[1] | Common[13] | Can occur |
| Development of Tolerance | Data not available | Less tolerance observed compared to nitroglycerin in some studies[14] | A significant clinical issue with continuous use[14] |
Studies have shown that blood from individuals with diabetes may have an enhanced susceptibility to methemoglobin formation induced by ethyl nitrite and hexyl nitrite compared to non-diabetic blood.[15][16]
VI. Conclusion
Hexyl nitrite, as a member of the alkyl nitrite family, is a potent and rapid-acting vasodilator. Its primary mechanism of action is mediated through the NO-cGMP pathway. While specific quantitative data for hexyl nitrite is sparse, comparisons with other alkyl nitrites and nitroglycerin provide valuable insights. The main limitation of hexyl nitrite and other alkyl nitrites is the risk of methemoglobinemia, a factor that must be carefully considered in any potential therapeutic application. Further research is needed to fully characterize the pharmacodynamic and pharmacokinetic profile of hexyl nitrite and to establish a clear therapeutic window that balances its vasodilatory effects with its potential for adverse events.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]
- 4. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poppers - Wikipedia [en.wikipedia.org]
- 7. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Methaemoglobinaemia associated with the use of cocaine and volatile nitrites as recreational drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 14. Vascular and hemodynamic differences between organic nitrates and nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. arcjournals.org [arcjournals.org]
benchmarking the performance of hexyl nitrate against commercial cetane enhancers
A deep dive into the performance of commercial cetane enhancers provides a crucial benchmark for the development of new additives like hexyl nitrate (B79036). This guide offers a comparative analysis of two leading commercial cetane improvers: 2-ethylhexyl nitrate (2-EHN) and di-tert-butyl peroxide (DTBP), based on available experimental data. Due to a lack of publicly available performance data for this compound, this document will focus on establishing a performance baseline that any new cetane enhancer would need to meet or exceed.
This guide is intended for researchers, scientists, and chemical engineers working on fuel additives and diesel engine performance. The following sections present a summary of quantitative data, detailed experimental protocols for key tests, and visualizations of the cetane improvement mechanism and experimental workflows.
Performance Data Summary
The effectiveness of a cetane enhancer is primarily measured by its ability to increase the cetane number of a base fuel, which in turn affects engine performance and emissions. The following tables summarize the performance of 2-EHN and DTBP based on data from various studies.
Cetane Number Improvement
The core function of a cetane improver is to shorten the ignition delay of diesel fuel. The response of a fuel to a cetane improver can vary depending on the base fuel's composition.
| Cetane Enhancer | Base Fuel | Additive Concentration | Cetane Number Increase | Reference |
| 2-Ethylthis compound (2-EHN) | Diesel-Ethanol Blend (E10) | 2% (vol) | ~5% | [1] |
| 2-Ethylthis compound (2-EHN) | Diesel-Ethanol Blend (E10) | 4% (vol) | ~11% | [1] |
| 2-Ethylthis compound (2-EHN) | Diesel-Ethanol Blend (E10) | 6% (vol) | ~16% | [1] |
| Di-tert-butyl peroxide (DTBP) | U.S. No. 2 Diesel | - | 85-90% as effective as 2-EHN | [2] |
Engine Performance Metrics
Improvements in cetane number directly impact engine performance, primarily by affecting the Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC).
| Cetane Enhancer | Engine Type | Additive Concentration | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Reference |
| 2-Ethylthis compound (2-EHN) | Single-cylinder, 4-stroke DI diesel | 0.5% in Diesel-Biodiesel Blends | 15-20% increase at max BMEP | Lower for all blends compared to pure diesel | [3] |
| 2-Ethylthis compound (2-EHN) | 4-cylinder, 4-stroke DICI diesel | 1.5% in Biodiesel-MF Blend | 3.30% increase | 5.49% decrease | [2] |
| 2-Ethylthis compound (2-EHN) | 4-cylinder, 4-stroke DICI diesel | 2.5% in Biodiesel-MF Blend | 4.69% increase | 7.33% decrease | [2] |
| 2-Ethylthis compound (2-EHN) | Single-cylinder diesel | 2% in Diesel | 11.57% increase at 3000W load | Increased at all loads | [4] |
Exhaust Emissions
Cetane enhancers can have a significant impact on engine-out emissions, which is a critical factor in their commercial viability.
| Cetane Enhancer | Engine Type | Additive Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke/Soot | Reference |
| 2-Ethylthis compound (2-EHN) | Single-cylinder, 4-stroke DI diesel | 0.5% in Diesel-Biodiesel Blends | Decreased | Decreased | - | Increased | [3] |
| 2-Ethylthis compound (2-EHN) | 4-cylinder, 4-stroke DICI diesel | 1.5% in Biodiesel-MF Blend | 9.4% decrease | 45.1% decrease | 14.56% decrease | Decreased | [2] |
| 2-Ethylthis compound (2-EHN) | 4-cylinder, 4-stroke DICI diesel | 2.5% in Biodiesel-MF Blend | 17.48% decrease | 85.5% decrease | 24.90% decrease | Decreased | [2] |
| 2-Ethylthis compound (2-EHN) | Single-cylinder diesel | 3% in Diesel | 42.68% increase at 3000W load | 31.25% decrease | 60.61% decrease | Increased | [4] |
| Di-tert-butyl peroxide (DTBP) | Heavy-duty diesel | - | Consistently lower than 2-EHN at similar cetane levels | Significantly reduced | Significantly reduced | - | [5] |
Experimental Protocols
To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for cetane number determination and engine performance testing as cited in the referenced studies.
Cetane Number Determination (ASTM D613)
The cetane number of a diesel fuel is determined using a standardized single-cylinder test engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.
Methodology:
-
Engine Setup: A CFR engine designed specifically for cetane testing is used.
-
Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.
-
Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are selected.
-
Compression Adjustment: The engine's compression ratio is adjusted to achieve a specific ignition delay for the test fuel.
-
Ignition Delay Measurement: The ignition delay is measured and matched to that of the bracketing reference fuel blends.
-
Interpolation: The cetane number of the sample fuel is determined by interpolating between the values of the two reference fuels.
Engine Performance and Emissions Testing
Engine performance and emissions are evaluated using a stationary engine coupled to a dynamometer.
Typical Experimental Setup:
-
Engine: A single-cylinder or multi-cylinder, four-stroke, direct-injection (DI) or direct-injection compression ignition (DICI) diesel engine is typically used.[2][3]
-
Dynamometer: An eddy current dynamometer is coupled to the engine to apply a controlled load.[3]
-
Fuel System: The engine is equipped with a fuel measurement system to determine fuel consumption.
-
Data Acquisition: A computerized data acquisition system is used to record engine parameters such as speed, load, temperatures, and pressures.[3]
-
Emissions Analyzer: An exhaust gas analyzer is used to measure the concentrations of NOx, CO, HC, and other regulated emissions.
Test Procedure:
-
Fuel Blending: The base diesel fuel is blended with the cetane enhancer at specified concentrations (e.g., 0.5%, 1%, 1.5%, 2.5% by volume).[2][3]
-
Engine Operation: The engine is operated at a constant speed (e.g., 1500 rpm or 1800 rpm) under various load conditions, often expressed as Brake Mean Effective Pressure (BMEP).[2][3]
-
Data Collection: For each fuel blend and operating condition, data on engine performance (BTE, BSFC) and exhaust emissions are recorded.[2][3]
-
Analysis: The collected data is then analyzed to compare the performance of the additized fuels against the baseline diesel fuel.
Visualizations
Mechanism of Cetane Enhancement
Cetane improvers work by initiating the combustion process at a lower temperature than the diesel fuel itself. This is achieved through the thermal decomposition of the additive, which generates free radicals that accelerate the oxidation of the fuel.
Caption: Mechanism of action for nitrate-based cetane enhancers.
General Experimental Workflow for Cetane Enhancer Evaluation
The process of evaluating a new cetane enhancer involves several key steps, from fuel preparation to data analysis.
Caption: Workflow for benchmarking cetane enhancer performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Investigation of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine [mdpi.com]
- 3. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of Hexyl Nitrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of hexyl nitrate (B79036), a flammable and potentially hazardous compound. Adherence to these protocols is critical for laboratory safety and environmental protection.
Hexyl nitrate is classified as a hazardous waste due to its ignitability. Improper disposal can lead to fire, environmental contamination, and regulatory penalties. This document outlines the necessary steps for handling, accumulating, and disposing of this compound waste in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Hazardous Waste Classification
This compound waste is categorized based on its hazardous characteristics. Understanding these classifications is the first step in proper waste management.
| Hazardous Waste Characteristic | EPA Waste Code | Regulatory Threshold/Criteria |
| Ignitability | D001 | Liquids with a flash point less than 140°F (60°C).[1][2] |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. |
| Reactivity | D003 | Wastes that are unstable, react violently with water, or can detonate.[2] |
| Toxicity | D004 - D043 | Wastes containing specific contaminants at or above regulated concentrations. |
This compound is a flammable liquid and therefore falls under the D001 ignitability characteristic.
On-Site Waste Management and Accumulation
Proper handling and storage of this compound waste within the laboratory are crucial to prevent accidents and ensure compliance.
Segregation and Containerization:
-
Use a Dedicated Waste Container: Designate a specific, compatible container for this compound waste. This container should be in good condition, leak-proof, and have a secure screw-top cap.[3] Glass bottles are suitable for small quantities (less than 5 gallons), while metal safety cans are recommended for larger volumes.[4][5]
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams, especially oxidizers, acids, or bases, to prevent dangerous reactions.[3]
-
Leave Headspace: Do not fill the waste container to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[4]
Labeling:
Proper labeling is a critical regulatory requirement. The waste container must be clearly marked from the moment the first drop of waste is added.
All this compound waste containers must be labeled with:
-
The words "Hazardous Waste" [6]
-
The full chemical name: "this compound" (no abbreviations or formulas)[6]
-
The specific hazard(s): "Ignitable" [6]
-
The date when the container first received waste (accumulation start date).
-
The date when the container became full.[6]
Storage in a Satellite Accumulation Area (SAA):
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation.[6]
-
Location: The SAA should be a designated benchtop, a section of a fume hood, or a dedicated cabinet.[6]
-
Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Off-Site Disposal Procedures
This compound waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] Evaporation of flammable liquids in a fume hood is not an acceptable method of disposal.
Arranging for Pickup:
Once the waste container is full or the accumulation time limit has been reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
Transportation:
The transportation of this compound is regulated by the U.S. Department of Transportation (DOT).[9] Your EHS department will ensure that the waste is packaged, labeled, and transported in compliance with all applicable regulations. A hazardous waste manifest will be used to track the waste from your facility to its final destination.
Recommended Disposal Method: Controlled Incineration
The preferred method for the disposal of organic compounds like this compound is controlled incineration. This process uses high temperatures to safely and completely destroy the hazardous components of the waste.
Experimental Protocol for Controlled Incineration:
While the specific operational parameters of a hazardous waste incinerator are determined by the facility, the general protocol for the incineration of organic nitrates involves the following steps:
-
Pre-treatment and Blending: The this compound waste may be blended with other flammable liquid wastes to achieve a consistent viscosity and heating value suitable for the incinerator.
-
Atomization and Injection: The liquid waste is injected into a primary combustion chamber through a specialized nozzle that atomizes the liquid into fine droplets, maximizing the surface area for efficient combustion.
-
Primary Combustion: The primary combustion chamber is maintained at a high temperature, typically between 850°C and 1200°C (1562°F and 2192°F), to ensure the complete destruction of the organic compounds.[10] The residence time in the chamber is carefully controlled, often for a minimum of two seconds, to ensure complete combustion.[11][12]
-
Secondary Combustion (Afterburner): The gases from the primary chamber pass into a secondary combustion chamber, or afterburner, which operates at an even higher temperature to destroy any remaining hazardous constituents.
-
Flue Gas Treatment: The hot gases from the afterburner are rapidly cooled and then passed through a series of air pollution control devices, such as scrubbers and filters, to remove acid gases (like oxides of nitrogen), particulate matter, and other potential pollutants before being released into the atmosphere.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a culture of safety and regulatory compliance within their institutions.
References
- 1. actenviro.com [actenviro.com]
- 2. youtube.com [youtube.com]
- 3. | New Mexico State University [safety.nmsu.edu]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. youtube.com [youtube.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. uscompliance.com [uscompliance.com]
- 10. bionicsscientific.com [bionicsscientific.com]
- 11. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 12. basel.int [basel.int]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Nitrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling hexyl nitrate (B79036), including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling hexyl nitrate, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of vapors or mists.[1][2]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against splashes and aerosols.[2] |
| Skin Protection | Wear impervious clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[1][3] | Prevents direct skin contact with the chemical.[2] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl Rubber, or Viton®).[1][2][4] Gloves must be inspected prior to use and disposed of properly after contamination.[1][5] | Provides a barrier against skin absorption.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][6] | Protects against inhalation of harmful mists or vapors.[2] |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Ground and bond containers and receiving equipment to prevent static discharges.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Fire extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be available.[1][7]
Handling Procedures
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe vapors or mists.[3][6]
-
Personal Hygiene: Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the handling area.[3][7]
-
Container Management: Keep containers tightly closed when not in use.[6][7]
Accidental Release Measures
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][6] Contain the spill with a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[5][6]
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][6]
-
Environmental Precautions: Do not let the product enter drains.[1][6]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbent materials, gloves, and clothing) in separate, labeled, and closed containers.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Disposal Method: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations.[6] Contaminated packaging should be disposed of as unused product.[5][6]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of the handling, emergency, and disposal procedures for this compound.
Caption: Logical workflow for handling, emergency response, and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
